Lithospermic Acid

Catalog No.
S533317
CAS No.
28831-65-4
M.F
C27H22O12
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithospermic Acid

CAS Number

28831-65-4

Product Name

Lithospermic Acid

IUPAC Name

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1

InChI Key

UJZQBMQZMKFSRV-RGKBJLTCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid, lithospermic acid, monardic acid A

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

The exact mass of the compound Lithospermic acid is 538.1111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Depsides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Lithospermic Acid from Salvia miltiorrhiza - Sources, Analysis, and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lithospermic Acid and Its Botanical Sources

This compound (LA) and its prominent derivative This compound B (LSB) are among the most pharmacologically active compounds found in the traditional Chinese medicinal herb Salvia miltiorrhiza Bunge (commonly known as Danshen). These compounds belong to the caffeic acid oligomer class and represent the major water-soluble phenolic constituents responsible for the therapeutic effects of this important medicinal plant. Over the past decade, LSB and its metal complexes (particularly magnesium lithospermate B) have attracted significant research attention due to their diverse biological activities, including attenuation of atherosclerosis, improved blood circulation, and treatment of coronary heart disease. [1]

Salvia miltiorrhiza itself has a well-documented history in traditional Chinese medicine, with usage dating back over 2,000 years to the Han Dynasty (25-220 AD) where it was first documented in Shen Nong's Herbal Classic as a "top-grade" herb. [2] [3] The plant grows widely throughout China, with substantial cultivation in Anhui, Shanxi, Hebei, and Sichuan provinces. [4] As the primary source of this compound, Salvia miltiorrhiza roots and rhizomes contain LSB as their most abundant phenolic compound, making it a key marker for quality control of Danshen preparations. [1] Beyond S. miltiorrhiza, recent phytochemical studies have identified this compound in various other Salvia species, though with significant variation in content levels. [5]

Chemical Profile and Plant Sources

Structural Characteristics and Properties

This compound B (C36H30O16; molecular weight ≈ 718.6 g/mol) is structurally characterized as a dimer of rosmarinic acid molecules with an additional caffeic acid unit. [1] This polycyclic phenolic carboxylic acid demonstrates higher water solubility compared to the lipophilic tanshinones that are also isolated from Salvia miltiorrhiza. The compound contains multiple carboxylic acid groups that can form complexes with various metal ions including Na+, K+, and Mg2+, with research indicating that these complexes maintain similar bioactivity to the parent compound in immunological assays. [1]

The structural complexity of LSB presents both analytical and synthetic challenges. Its multiple chiral centers and ester linkages make total synthesis economically challenging, thus plant extraction remains the primary source for research and clinical applications. The presence of numerous phenolic hydroxyl groups contributes to its significant antioxidant potential and also provides sites for chemical conjugation to carrier proteins, a property exploited in immunoassay development. [1]

Distribution Across Salvia Species

Recent systematic investigations have analyzed the distribution patterns of bioactive compounds across numerous Salvia species. The content of this compound and related phenolic compounds varies significantly between species and plant parts:

Table: Distribution of Major Phenolic Acids in Selected Salvia Species

Species Plant Part This compound Content Rosmarinic Acid Content Salvianolic Acid B Content
S. miltiorrhiza Roots Moderate Moderate High
S. miltiorrhiza Leaves Low High Moderate
S. bowleyana Roots Higher than S. miltiorrhiza Significantly higher Significantly higher
S. castanea Roots Variable Variable Variable
S. przewalskii Roots Variable Variable Variable

[5]

Research indicates that phenolic acids including rosmarinic acid, caffeic acid, and danshensu are widely distributed in both roots and leaves across Salvia species, with generally higher concentrations found in leaves compared to roots. [5] However, commercial production primarily utilizes roots despite this distribution pattern due to traditional usage practices and potentially more favorable extraction profiles.

Several high-yield varieties and related species have been identified as potential alternative sources of this compound. Salvia castanea, which grows in high-altitude regions including Tibet, has been reported to contain tanshinone IIA levels up to nine times higher than conventional S. miltiorrhiza, though comprehensive quantification of its this compound content requires further investigation. [5] Similarly, Salvia bowleyana demonstrates significantly higher phenolic acid content compared to S. miltiorrhiza, potentially making it a superior source for this compound extraction. [5]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection represents the most established method for precise quantification of this compound in plant materials and biological samples. The technique offers high sensitivity and specificity, with modern methods capable of simultaneously quantifying multiple phenolic acids and tanshinones in a single run. [6] [5]

Table: HPLC Conditions for this compound Analysis

Parameter Specification Application Context
Column Waters SunFire C18 reverse-phase General phenolic acid separation [5]
Mobile Phase Water (0.02% phosphoric acid) and acetonitrile gradient Optimal resolution of phenolic acids [5]
Gradient Program 5-20% B (0-10 min), 20-25% B (10-15 min), 25-30% B (15-28 min), 30-40% B (28-40 min), 40-45% B (40-45 min), 45-58% B (45-58 min), 58-60% B (58-70 min), 60-65% B (70-80 min) Comprehensive phenolic acid and tanshinone profiling [5]
Flow Rate 1 mL/min Standard analytical conditions [5]
Column Temperature 30°C Maintained stability [5]
Detection UV spectrophotometry Standard quantification [5]
Sample Preparation 70% methanol extraction, ultrasonication (53 kHz, 350 W, 60 min), centrifugation (12,000 rpm, 15 min) Efficient extraction from plant materials [5]

A key advantage of HPLC methodology is its ability to provide precise quantification of LSB alongside other marker compounds, with studies demonstrating strong linearity (R² > 0.99) across clinically relevant concentration ranges. [5] When combined with mass spectrometry (HPLC-MS/MS), the technique offers additional confirmation through structural characterization, though this approach requires more sophisticated instrumentation. [1]

Immunoassay Techniques

To address the need for high-throughput screening of large sample numbers, researchers have developed innovative immunoassay approaches that overcome the limitations of traditional chromatography. An indirect competitive enzyme-linked immunosorbent assay (ELISA) has been successfully developed for LSB detection, offering a rapid and cost-effective alternative to HPLC methods. [1]

The development of this immunoassay required sophisticated antibody generation strategies due to the low immunogenicity of small molecules like LSB (<1 kDa). Researchers employed an innovative approach using artificial oil bodies (AOBs) constituted with LSB-conjugated recombinant caleosin proteins to immunize hens, producing specific antibodies against LSB that showed minimal cross-reactivity with the carrier protein. [1]

The established ELISA demonstrates a functional detection range of 5-50,000 ng/mL for free LSB, with an IC50 value of approximately 120 ng/mL regardless of whether LSB is complexed with Na+, K+, or Mg2+ ions. The assay shows high specificity, with minimal cross-reactivity with simple phenolic compounds like gallic acid, though some competition is observed with rosmarinic acid (IC50 ≈ 4550 ng/mL), which shares structural similarities as a monomeric unit of LSB. [1]

G A LSB-Conjugated Caleosin (LSB-Cal-K) B Artificial Oil Bodies (AOBs) Formation A->B C Hen Immunization B->C D Antibody Harvest from Egg Yolk C->D E Antibody Purification (Ab-LSB) D->E F Microplate Coating with LSB-BSA Conjugate E->F G Competitive Binding with Free LSB F->G H Detection and Quantification G->H

Experimental workflow for LSB antibody generation and ELISA establishment

Extraction and Isolation Methods

Conventional Extraction Techniques

The extraction efficiency of this compound from Salvia miltiorrhiza is highly dependent on the selected methodology, with significant variations in yield based on technique and optimization. Hot water extraction remains the most traditional approach, typically employing 20 volumes of water at 100°C for 2 hours per extraction, repeated three times, followed by precipitation with 4 volumes of 95% ethanol. [4] This method yields approximately 1.8% crude polysaccharide fractions containing LSB, though the specific LSB content within this fraction varies. [4]

Response surface methodology (RSM) has been employed to optimize extraction parameters, revealing that a solvent-to-solid ratio of 32 mL/g, extraction time of 2.6 hours, and temperature of 89°C can increase yields to 27.32% ± 0.4% for total water-soluble compounds including LSB. [4] The extraction solvent represents another critical parameter, with aqueous ethanol solutions (20-50% ethanol) demonstrating particular efficacy for phenolic acids like LSB while simultaneously extracting minimal polysaccharide contaminants. [1]

Advanced Extraction Methodologies

Novel extraction technologies have emerged to address limitations of conventional hot water extraction, including potential thermal degradation of bioactive compounds and excessive energy consumption:

  • Ultrasonic-assisted extraction: Optimal conditions (180-205 W power, 54-60°C, 125 min processing) can achieve extraction yields of 5.99% ± 0.09% for specific LSB-containing fractions. The mechanical shear effects enhance mass transfer but may damage LSB structure if applied excessively. [4]

  • Microwave-assisted extraction: Using 1200 W microwave power, 12 min extraction time, and 38 mL/g solvent-to-solid ratio with 86% ethanol concentration, researchers achieved a 14.11% yield of target fractions. This method significantly reduces processing time and energy consumption compared to traditional methods. [4]

  • Enzyme-assisted extraction: Cellulase treatment (0.5% concentration, 65°C, 120 min) can yield 2.51 mg/g of specific fractions, with the mild processing conditions helping preserve structural integrity of heat-sensitive compounds. [4]

  • Aqueous two-phase system (ATPS) extraction: An optimized system using n-butyl alcohol (39.1% w/w) and KH₂PO₄ (22.6% w/w) demonstrated remarkable efficiency with a recovery yield of 99.8% and partition coefficient of 310.4 for LSB, enabling simultaneous extraction and partial purification. [6]

Table: Comparison of Extraction Methods for LSB-Containing Fractions

Method Optimal Conditions Yield Advantages Limitations
Hot Water 89°C, 2.6 h, 32 mL/g ratio 27.32% ± 0.4% Economical, scalable Potential thermal degradation, long extraction time
Ultrasonic 205 W, 60°C, 125 min 5.99% ± 0.09% Reduced temperature, higher efficiency Potential structural damage, equipment limitations
Microwave 1200 W, 12 min, 38 mL/g 14.11% Rapid, energy efficient Optimization complexity
Enzymatic 0.5% cellulase, 65°C, 120 min 2.51 mg/g Mild conditions, specificity Enzyme cost, sensitivity to parameters
Aqueous Two-Phase 39.1% n-butyl alcohol, 22.6% KH₂PO₄ 99.8% recovery Integrated extraction/purification, high efficiency System optimization required

Following initial extraction, preparative HPLC represents the most effective approach for obtaining high-purity LSB, with one study demonstrating isolation of 9.94 g of 99.3% pure LSB from 0.5 kg of crude extract following ATPS pre-purification, representing a total recovery of 70.1% across both steps. [6]

Pharmacological Mechanisms and Therapeutic Applications

Cardiovascular Protective Effects

This compound B demonstrates multiple cardioprotective mechanisms that align with the traditional use of Salvia miltiorrhiza for treating cardiovascular disorders. The compound exhibits significant endothelial protective effects through preservation of vascular barrier function. Research has shown that LSB and related compounds can attenuate tumor necrosis factor-α-induced increases in endothelial permeability, thereby maintaining vascular integrity. [2] Additionally, LSB modulates hemostasis parameters by inhibiting platelet activation and aggregation through multiple pathways, including phosphoinositide 3-kinase inhibition and function as a P2Y12 antagonist and PDE inhibitor. [2]

The vasorelaxant properties of LSB contribute to its antihypertensive effects, primarily mediated through inhibition of voltage-dependent calcium channels in vascular smooth muscle cells. [2] This calcium channel blockade reduces vascular tone and improves peripheral circulation. Furthermore, LSB demonstrates antioxidant capabilities within the cardiovascular system, with studies showing it can modulate heme oxygenase-1 and arginase activities to reduce oxidative stress in endothelial cells. [2]

The compound also addresses dyslipidemia, a key factor in atherosclerosis development, by improving abnormal hemorheological parameters observed in aging models. [2] This multifaceted cardiovascular protection makes LSB a promising candidate for development of novel therapies for atherosclerosis, hypertension, and other vascular disorders.

Anti-inflammatory and Neuroprotective Activities

Recent research has elucidated potent anti-inflammatory effects of this compound, particularly through modulation of neuroinflammation pathways. In BV2 microglial cells, this compound significantly attenuates LPS-induced inflammatory responses by targeting heat shock protein 90 (HSP90) and inhibiting subsequent NF-κB signaling transduction. [7] This mechanism results in dramatically reduced LPS-stimulated microglial migration and decreased nuclear translocation of the NF-κB p65 subunit. [7]

The compound demonstrates a dose-dependent suppression of pro-inflammatory mediators, including:

  • Reduced production of IL-6, IL-1β, and TNF-α cytokines
  • Inhibition of NO and PGE2 production
  • Decreased expression of iNOS and COX-2 enzymes [7]

These effects position this compound as a promising therapeutic agent for neurodegenerative disorders associated with microglial activation, including Alzheimer's and Parkinson's diseases. [7] The specific targeting of HSP90 represents a novel mechanism distinct from conventional anti-inflammatory drugs, potentially offering improved specificity and reduced side effects.

G A LPS Stimulation B HSP90 Activation A->B C IκB Degradation B->C D NF-κB Nuclear Translocation C->D E Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) D->E F This compound G HSP90 Inhibition F->G G->B Inhibits H Suppressed NF-κB Activation G->H H->D Blocks I Reduced Neuroinflammation H->I

This compound inhibition of neuroinflammation via HSP90/NF-κB pathway

Additional Pharmacological Activities

Beyond cardiovascular and neurological applications, this compound demonstrates several other medically relevant biological activities:

  • Anti-osteoporotic effects: LSB contributes to the bone-protective effects of Salvia miltiorrhiza preparations, though the specific mechanisms remain under investigation. [3]

  • Hepatoprotective properties: As a component of Salvia miltiorrhiza extracts, LSB may contribute to protection against liver fibrosis and other hepatic disorders, potentially through antioxidant and anti-inflammatory mechanisms. [4]

  • Potential anticancer activity: While less studied than tanshinones in relation to antitumor effects, LSB may contribute to the overall chemopreventive properties of Salvia miltiorrhiza extracts through antioxidant and anti-angiogenesis mechanisms. [3]

The multifaceted pharmacology of LSB aligns with the traditional application of Salvia miltiorrhiza for treating complex, multi-system disorders, and supports its development as a multifaceted therapeutic agent.

Research Challenges and Future Perspectives

Bioavailability and Formulation Challenges

A significant translational challenge for this compound drug development lies in its inherently poor oral bioavailability, a limitation shared with many other active constituents of Salvia miltiorrhiza. [3] [8] This pharmacokinetic limitation stems from several factors, including limited gastrointestinal absorption, potential degradation in the digestive system, and rapid hepatic metabolism. Consequently, conventional oral administration may fail to achieve therapeutic plasma concentrations despite promising in vitro activity.

Several innovative strategies are being explored to address these bioavailability limitations:

  • Nanotechnology approaches: Development of nanoemulsions, polymeric nanoparticles, and lipid-based nanocarriers to enhance solubility, provide protection from degradation, and potentially enable targeted delivery. [3]

  • Prodrug strategies: Chemical modification of LSB to create derivatives with improved absorption characteristics while maintaining therapeutic activity.

  • Advanced delivery systems: Exploration of microneedle patches for transdermal delivery, injectable in situ forming gels for sustained release, and targeted conjugates for specific tissue accumulation. [9]

Recent research demonstrates the potential of such approaches, including the development of This compound-etched ZIF-8 nanoparticles for osteoarthritis treatment, which showed enhanced retention and therapeutic effects in joint tissues. [9]

Methodological Considerations in Research

Discrepancies between preclinical models and clinical applications present another significant challenge in LSB research. Most mechanistic studies employ isolated LSB at high concentrations that may not reflect physiologically achievable levels in human patients. [8] Additionally, traditional preparations of Salvia miltiorrhiza contain complex mixtures of bioactive compounds that may act synergistically, suggesting that isolated LSB may not fully replicate the therapeutic effects of whole extracts. [8]

Future research directions should prioritize:

  • Advanced formulation design: Development of delivery systems that specifically address the physicochemical limitations of LSB
  • Clinical pharmacokinetic studies: Comprehensive investigation of LSB absorption, distribution, metabolism, and excretion in humans
  • Synergistic interaction studies: Systematic evaluation of potential cooperative effects between LSB and other Salvia miltiorrhiza constituents
  • Biomarker development: Identification of validated physiological markers to confirm target engagement in clinical trials

Conclusion

This compound B represents one of the key bioactive constituents responsible for the multifaceted therapeutic effects of Salvia miltiorrhiza, with demonstrated efficacy across cardiovascular, neurological, and inflammatory conditions. The continuing elucidation of its complex mechanisms of action, particularly its effects on HSP90/NF-κB signaling in neuroinflammation and multiple pathways in cardiovascular protection, provides a robust scientific foundation for its therapeutic application.

References

Biological Activities & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Lithospermic acid (LA) demonstrates a range of biological activities through interactions with specific molecular targets. The table below summarizes its key mechanisms and experimental evidence.

Biological Activity Molecular Target / Pathway Experimental Model Key Findings / Potency Citation
Anti-neuroinflammatory HSP90 / NF-κB signaling pathway BV2 microglial cells Reduced NO, PGE2, IL-6, IL-1β, TNF-α; inhibited iNOS/COX2 expression; dose-dependent response. [1] [2]
Anti-obesity Dual inhibitor of Pancreatic Lipase (PL) and human Carbonic Anhydrase VA (hCA VA) In silico docking, dynamics, and experimental validation Ki = 33.1 ± 1.6 μM for PL; Ki = 0.69 ± 0.01 μM for hCA VA. [3]
Anti-proliferative / Anti-migration ROS/ERK1/2 pathway; Cyclin D1; MMP-9 Rat aortic vascular smooth muscle cells (VSMCs) Inhibited FBS-induced proliferation (25-100 μmol/L) and LPS-induced migration. [4]
Anti-HIV HIV-1 integrase In vitro assay IC50 value of 1.4 μM. [5]
Anti-osteoarthritis Inflammatory signaling pathways; Mitochondrial rescue In vitro study (details inferred) Inhibited inflammatory pathways and protected mitochondria from damage. [6]

The following diagram illustrates the anti-neuroinflammatory mechanism of this compound (LA) in BV2 microglial cells, as revealed by the cited studies.

LPS LPS Stimulus TLR4 Toll-like Receptor 4 (TL4) LPS->TLR4 HSP90 HSP90 TLR4->HSP90 NFkB NF-κB Pathway Activation HSP90->NFkB Promotes Nucleus Nuclear Translocation of NF-κB p65 NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription InflammatoryMediators Inflammatory Mediators (iNOS, COX2, IL-6, IL-1β, TNF-α) Transcription->InflammatoryMediators LA This compound (LA) LA->HSP90 Inhibits

LA inhibits HSP90, blocking NF-κB-driven neuroinflammation. [1] [2]

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the key experimental methodologies.

Anti-neuroinflammatory Activity in BV2 Microglia

This protocol is used to evaluate the anti-inflammatory effects of LA.

  • Cell Culture: Mouse BV2 microglial cell line, maintained in DMEM with 10% FBS at 37°C in 5% CO₂ [2].
  • Treatment:
    • Cells are pre-treated with varying concentrations of LA for 1 hour.
    • Inflammation is then induced by adding Lipopolysaccharide (LPS) for 24 hours [1] [2].
  • Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) after treatments [2].
  • Key Readouts:
    • NO Production: Measured using Griess reagent [1] [2].
    • Cytokine Levels: IL-6, IL-1β, and TNF-α concentrations quantified by ELISA [1] [2].
    • Protein Expression: iNOS, COX2, NF-κB p65, and HSP90 levels analyzed by western blot [1] [2].
    • NF-κB Translocation: Assessed via immunofluorescence or by isolating nuclear/cytoplasmic fractions for western blot [2].
    • Molecular Docking: Computational modeling performed to study LA's interaction with HSP90 [1] [2].
Anti-proliferative & Anti-migration in VSMCs

This protocol assesses LA's potential in preventing vascular diseases.

  • Cell Culture: Rat thoracic aorta vascular smooth muscle cells (VSMCs) [4].
  • Proliferation Assay:
    • Cells stimulated with 5% Fetal Bovine Serum (FBS).
    • Proliferation measured via MTT assay and DNA synthesis via BrdU incorporation [4].
  • Migration Assay:
    • Migration induced by LPS.
    • Cell migration quantified using a transwell migration assay [4].
  • Mechanistic Analysis:
    • ROS Generation: Detected using fluorescent probe DCFH-DA.
    • Cell Cycle: Analyzed by flow cytometry.
    • Protein & mRNA Expression: Cyclin D1 and MMP-9 expression determined by western blot and RT-PCR, respectively.
    • MMP-9 Activity: Assessed by gelatin zymography.
    • Signaling Pathways: Phosphorylation of ERK1/2 analyzed by western blot [4].

Chemical Synthesis & Natural Sources

While the biosynthetic pathway in plants is not detailed in the search results, several efficient laboratory syntheses have been developed.

  • Natural Source: LA is a plant-derived polycyclic phenolic carboxylic acid, primarily isolated from the dried root of Salvia miltiorrhiza (Danshen) [1] [7] [2].
  • Chemical Synthesis: Multiple convergent, enantioselective total syntheses have been achieved. A key strategic approach involves using successive C-H activation reactions as pivotal steps [8] [5] [9].
    • Core Construction: An intramolecular rhodium-catalyzed asymmetric C-H carbene insertion builds the chiral dihydrobenzofuran core [8] [9].
    • Late-Stage Coupling: A palladium-catalyzed, carboxyl-directed intermolecular C-H olefination couples the core with an acrylate derivative, achieving high convergency [5] [9]. This step assembles the final carbon skeleton of LA and is notable for its use in complex natural product synthesis.

The following chart visualizes the key stages in the convergent chemical synthesis of (+)-Lithospermic Acid.

Start Starting Materials (e.g., O-eugenol) DiazoInt Diazo Intermediate Start->DiazoInt ChiralCore Chiral Dihydrobenzofuran Core DiazoInt->ChiralCore Rh₂(S-DOSP)₄ C-H Insertion Coupling Intermolecular C-H Olefination (Pd(OAc)₂, Ac-Ile-OH) ChiralCore->Coupling Acrylate Acrylate Coupling Partner Acrylate->Coupling Final (+)-Lithospermic Acid Coupling->Final Demethylation

Convergent synthesis of LA using C-H activation. [8] [5] [9]

Research Implications & Future Directions

The multi-target profile of LA makes it a promising lead compound for therapeutic development.

  • Neurodegenerative Diseases: Its potent inhibition of neuroinflammation by targeting HSP90/NF-κB positions LA as a candidate for further research in Alzheimer's and Parkinson's disease models [1] [2].
  • Metabolic Disorders: The novel dual inhibition of PL and hCA VA presents a compelling polypharmacology strategy for obesity management, though optimizing isoform selectivity for hCA VA is a key next step [3].
  • Cardiovascular & Other Diseases: Its effects on VSMCs suggest potential for treating atherosclerosis and restenosis [4], while its anti-HIV and anti-osteoarthritis activities open additional research avenues [5] [6].

References

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Lithospermic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Lithospermic acid (LA) is a biologically active polyphenolic compound primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae), a traditional Chinese medicine commonly known as Danshen. [1] [2] LA belongs to the class of water-soluble phenolic acids and is characterized as a complex ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. [2] This polycyclic phenolic carboxylic acid has attracted considerable scientific interest due to its diverse pharmacological activities, including antioxidative, antifibrotic, anti-inflammatory, and hepatoprotective effects. [1] [3] [4] More recently, research has revealed its potential as a dual inhibitor of pancreatic lipase and human carbonic anhydrase VA, suggesting promising applications in obesity management. [5] The growing therapeutic interest in LA has accelerated the need for comprehensive understanding of its pharmacokinetic behavior and metabolic fate in biological systems.

The chemical structure of this compound features multiple aromatic rings and hydroxyl groups, which contribute to its strong antioxidant properties and also influence its pharmacokinetic characteristics. [2] [3] As a caffeic acid oligomer, LA shares structural similarities with other bioactive compounds in Danshen, particularly salvianolic acid B (also known as this compound B). [2] [6] The presence of multiple phenolic groups makes LA susceptible to extensive metabolism, particularly through methylation pathways, which significantly impacts its bioavailability and tissue distribution. [1] [7] Understanding the fundamental chemistry of LA provides crucial insights into its pharmacokinetic challenges and facilitates the development of strategies to optimize its therapeutic application.

Analytical Methods for Quantification

LC/MS/MS Methodology

The analysis of this compound and its metabolites in biological matrices primarily relies on liquid chromatography-tandem mass spectrometry (LC/MS/MS) techniques. [1] [7] The specific method developed for LA quantification utilizes an isocratic elution system with a C18 column (150 × 2.0 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile:10 mM ammonium acetate:formic acid (45:55:0.1, v/v/v) with a flow rate of 0.2 mL/min. [1] This chromatographic condition achieves excellent separation with short retention times of 1.16 min for LA, 1.28 min for its monomethyl metabolite (M1), and 1.50 min for its dimethyl metabolite (M2). [1] The use of electrospray ionization (ESI) in negative mode enables highly sensitive detection, with the dominant ions observed at m/z 493 for LA, m/z 507 for M1, and m/z 522 for M2. [1]

For this compound B, a related compound with similar pharmacokinetic challenges, researchers have employed LC/ion trap MS systems which provide additional advantages for metabolite identification. [8] [6] This approach leverages the MSn capability of ion trap technology to generate structural information for unknown metabolites, making it particularly valuable for comprehensive metabolism studies. [6] The extraction recovery for these methods typically ranges between 70-75% for LA and its analogs from plasma samples, with the internal standard (often silibinin or rosmarinic acid) showing recovery rates of approximately 83.7±3.6%. [1] [6] These validated LC/MS/MS methods provide the necessary sensitivity, specificity, and reproducibility for accurate pharmacokinetic and metabolism studies of this compound in various biological samples.

Sample Preparation and Validation
  • Protein Precipitation: Biological samples (serum, bile, tissue homogenates) are typically processed using protein precipitation techniques with organic solvents such as acetonitrile or methanol. [1] For serum samples, a simple approach involves mixing 100 μL of sample with 300 μL of acetonitrile containing the internal standard, followed by vortexing and centrifugation. [1] The supernatant is then evaporated to dryness under nitrogen stream and reconstituted in the mobile phase for injection. [1]

  • Solid-Phase Extraction: For more complex matrices or when higher purification is required, solid-phase extraction (SPE) methods can be employed. [6] The specific sorbents and elution conditions must be optimized based on the phenolic nature of LA and its metabolites. The extraction recovery for this compound B using SPE methods has been reported at 70-75% across concentrations ranging from 0.5 to 40 μg/mL. [6]

  • Method Validation: Comprehensive validation according to regulatory guidelines includes assessment of linearity, precision, accuracy, and stability. [1] [6] The calibration curves for LA typically demonstrate excellent linearity (r² > 0.99) over concentration ranges relevant to pharmacokinetic studies. [1] Stability tests should include evaluation of freeze-thaw cycles, short-term temperature stability, and post-preparative stability to ensure reliable quantification throughout the analytical process. [6]

Pharmacokinetic Parameters

Absorption and Bioavailability

This compound demonstrates challenging pharmacokinetic characteristics marked by extremely low oral bioavailability. Following intravenous administration in rats, LA shows rapid distribution, while oral administration results in limited systemic exposure. [1] [7] Quantitative analysis reveals an absolute oral bioavailability of merely 1.15% in rat models. [1] [7] [9] This low bioavailability is reflected in the area under the curve (AUC) values, with AUC₀–t measuring 301.89 mg·h/L after intravenous administration compared to only 3.46 mg·h/L after oral administration. [1] [9] The related compound this compound B shows similarly low oral bioavailability of approximately 5% at a higher dose of 50 mg/kg, suggesting dose-dependent absorption possibly due to saturable metabolism. [10]

The poor absorption characteristics of LA are attributed to multiple factors, including its hydrophilic nature which limits passive diffusion across biological membranes. [10] Studies on this compound B using Caco-2 cell monolayers demonstrated low permeability, further confirming absorption limitations. [10] Additionally, extensive pre-systemic metabolism, particularly in the liver, significantly contributes to the low oral bioavailability. [1] [10] The combination of poor membrane permeability and significant first-pass metabolism presents substantial challenges for the development of oral formulations containing this compound.

Distribution and Elimination

After intravenous administration, this compound exhibits rapid and extensive distribution to various tissues, followed by quick elimination. [3] [4] The compound demonstrates a high volume of distribution, suggesting extensive tissue penetration beyond the plasma compartment. [4] This widespread distribution is pharmacologically beneficial as it enables LA to reach its sites of action in different organs, consistent with its reported protective effects in various disease models affecting the liver, kidneys, and cardiovascular system. [4]

The elimination of this compound occurs primarily through hepatic clearance and biliary excretion. [1] [7] Following intravenous administration, the total recovery from bile reaches 75.36% of the administered dose, comprised of 0.46% as unchanged LA, 17.23% as the monomethyl metabolite (M1), and 57.67% as the dimethyl metabolite (M2). [1] [7] [9] After oral administration, the total biliary recovery is substantially lower at 4.26% (0.00% LA, 0.10% M1, and 4.16% M2), reflecting the poor absorption. [1] These findings indicate that LA undergoes efficient hepatic extraction and biliary elimination, with the majority excreted as metabolically transformed products rather than the parent compound.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous Administration Oral Administration
Bioavailability - 1.15%
AUC₀–t (mg·h/L) 301.89 3.46
Total Biliary Recovery 75.36% 4.26%
Unchanged LA in Bile 0.46% 0.00%
M1 in Bile 17.23% 0.10%
M2 in Bile 57.67% 4.16%

Table 2: Pharmacokinetic Comparison of this compound and this compound B

Parameter This compound This compound B
Oral Bioavailability 1.15% ~5% (at 50 mg/kg)
Clearance Rapid Dose-dependent (saturable)
Main Metabolic Pathway O-methylation O-methylation
Primary Excretion Route Biliary Biliary/Fecal
Urinary Excretion Minimal Minimal

Metabolic Pathways

Biotransformation Mechanisms

This compound undergoes extensive biotransformation in biological systems, with O-methylation identified as the primary metabolic pathway. [1] [7] [8] This metabolic conversion is catalyzed by catechol-O-methyltransferase (COMT), an enzyme widely distributed in various tissues, particularly the liver. [8] [6] The methylation process occurs sequentially, resulting in the formation of two principal metabolites: 3'-monomethyl-lithospermic acid (M1) and 3',3''-dimethyl-lithospermic acid (M2). [1] [7] These methylated derivatives retain some biological activity while exhibiting different pharmacokinetic properties compared to the parent compound, including altered biliary excretion patterns. [1]

The metabolic conversion of LA can be demonstrated through in vitro incubation systems using rat hepatic cytosol supplemented with S-adenosyl-L-methionine (SAM) as the methyl donor. [8] [6] These systems successfully generate the same methylated metabolites observed in vivo, confirming the role of hepatic enzymes in LA metabolism. [6] For the related compound this compound B, up to four methylated metabolites have been identified (monomethyl, two dimethyl, and one trimethyl derivative), suggesting similar metabolic patterns among caffeic acid-derived phenolic compounds. [8] [6] The extensive methylation of LA significantly influences its pharmacokinetic profile and contributes to its rapid clearance from systemic circulation.

G LA LA M1 M1 LA->M1 First Methylation M2 M2 M1->M2 Second Methylation Bile Bile M2->Bile Excreted COMT COMT COMT->LA Catalyzes SAM SAM SAH SAH SAM->SAH Methyl Donor Feces Feces Bile->Feces Eliminated

Figure 1: Primary Metabolic Pathway of this compound via O-Methylation

Biliary Excretion and Enterohepatic Circulation

This compound and its metabolites undergo efficient biliary excretion, representing the major elimination pathway. [1] [7] [9] After intravenous administration, over 75% of the dose is recovered in bile, predominantly as methylated metabolites. [1] [7] This extensive biliary secretion suggests that LA and its derivatives undergo enterohepatic circulation, a process where compounds excreted in bile are reabsorbed from the intestine and returned to the liver. [3] This recycling mechanism may prolong the pharmacological effects of LA despite its rapid clearance from plasma, potentially contributing to its observed hepatoprotective activities. [3]

The excretion patterns differ significantly between administration routes. After intravenous dosing, the majority of the administered LA is recovered in bile as metabolites, with the dimethyl derivative (M2) representing the most abundant form. [1] [7] In contrast, after oral administration, only minimal amounts of metabolites appear in bile, confirming the limited absorption from the gastrointestinal tract. [1] The excreted metabolites in bile eventually reach the feces, representing the final elimination route for LA and its derivatives. [1] [7] [9] Understanding these excretion patterns is crucial for predicting drug-drug interactions and designing appropriate dosage regimens for this compound-containing formulations.

Experimental Models and Methodologies

In Vitro Systems

In vitro models provide valuable tools for studying the metabolism and pharmacological effects of this compound under controlled conditions. For metabolism studies, rat hepatic cytosol incubation systems have been successfully employed to identify and characterize the methylated metabolites of LA. [8] [6] These systems typically consist of liver cytosol fractions supplemented with S-adenosyl-L-methionine (SAM) as a methyl donor, incubated with LA at physiological temperature and pH. [6] The metabolites formed can then be identified and quantified using LC/MS/MS techniques, providing insights into metabolic rates and pathways without the complexity of whole organisms.

For activity screening, cell-based assays have been developed to evaluate the hepatoprotective effects of LA. [3] The human liver carcinoma cell line Huh-7 has been utilized to assess protection against CCl₄-induced oxidative damage. [3] In these experiments, cells are pretreated with varying concentrations of LA before exposure to CCl₄, followed by measurement of cell viability, ROS levels, caspase-3/7 activity, and ALT release. [3] Additionally, the anti-oxidant capacity of LA can be quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, which demonstrate concentration-dependent free radical neutralization. [3] These in vitro approaches provide mechanistic insights and facilitate preliminary screening before more resource-intensive in vivo studies.

In Vivo Protocols

In vivo pharmacokinetic studies of this compound typically employ rat models, with Sprague-Dawley or Wistar strains being most commonly used. [1] [3] [6] The standard protocol involves administering LA via intravenous (typically 10 mg/kg) and oral (typically 50 mg/kg) routes to separate groups of animals. [1] [10] Blood samples are then collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cannulation or serial sampling from alternate sites. [1] Serum or plasma is separated by centrifugation and stored at -80°C until analysis. For biliary excretion studies, rats undergo bile duct cannulation to allow continuous collection of bile samples over specific intervals. [1]

For assessment of hepatoprotective effects, in vivo models typically involve inducing liver damage using carbon tetrachloride (CCl₄) in mice or rats. [3] In these experiments, animals are pretreated with LA (50 or 100 mg/kg body weight) for several days before CCl₄ administration. [3] Blood samples are then collected to measure serum biomarkers of liver damage, including aspartate transaminase (AST) and alanine transaminase (ALT). [3] Livers are harvested for histological examination and measurement of oxidative stress markers such as superoxide dismutase (SOD), catalase (CAT), and lipid peroxidation products. [3] These comprehensive in vivo protocols provide critical data on both the pharmacokinetic behavior and pharmacological efficacy of this compound in whole organisms.

G Compound Compound Docking Docking Compound->Docking Virtual Screening Cytosol Cytosol Compound->Cytosol In Vitro Incubation Animal Animal Compound->Animal In Vivo Dosing Samples Samples Cytosol->Samples Sampling Animal->Samples Collection LCMS LCMS Samples->LCMS Analysis PK PK LCMS->PK Data Processing

Figure 2: Experimental Workflow for this compound Pharmacokinetic Studies

Therapeutic Implications and Research Applications

Hepatoprotective Effects

The pharmacokinetic properties of this compound, particularly its high biliary excretion and enterohepatic circulation, directly support its application as a hepatoprotective agent. [3] Research demonstrates that LA significantly attenuates CCl₄-induced oxidative damage in both in vitro and in vivo models. [3] In Huh7 cell lines, LA pretreatment concentration-dependently reduced CCl₄-induced decreases in cell viability, attenuated necrosis, and lowered intracellular ROS levels and caspase-3/7 activity. [3] These protective effects correlate with the pharmacokinetic behavior of LA, as its elimination through biliary routes ensures high local concentrations in the liver, potentially enhancing its therapeutic efficacy against hepatic disorders.

In vivo studies further confirm the hepatoprotective potential of this compound. [3] In BALB/c mice exposed to CCl₄, pretreatment with LA (50 or 100 mg/kg) for six days significantly reduced serum AST and ALT levels in a dose-dependent manner. [3] Additionally, LA treatment increased hepatic antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT), while reducing lipid peroxidation. [3] Histological examinations revealed that LA pretreatment markedly improved liver architecture, with high-dose treatment (100 mg/kg) restoring liver health to near-normal conditions. [3] These findings substantiate the potential applicability of LA as a hepatoprotective agent and highlight how its unique pharmacokinetic profile contributes to its pharmacological effects.

Emerging Therapeutic Applications

Beyond its hepatoprotective effects, this compound shows promise in various other therapeutic areas, many of which can be understood in the context of its pharmacokinetic behavior. Recent research has identified LA as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA), two key enzymes involved in lipid metabolism. [5] Molecular docking and dynamics simulations reveal that LA interacts with the Zn²⁺ ion in hCA VA via its benzofuran carboxylate moiety and forms stable complexes with PL through hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215. [5] Experimental validation confirmed inhibitory activity with Kᵢ values of 33.1 ± 1.6 μM for PL and 0.69 ± 0.01 μM for hCA VA. [5]

The multi-target mechanism of LA represents an innovative approach to obesity management, simultaneously reducing fat absorption through PL inhibition while modulating lipid metabolism via hCA VA inhibition. [5] Additionally, LA has demonstrated anti-inflammatory, antioxidant, autophagy activation, and antiapoptotic properties across various disease models. [4] Potential therapeutic applications have been investigated in thrombosis, Parkinson's disease, hepatitis B, diabetes, and psoriasis, among others. [4] Particularly promising are the cardiovascular applications, with LA included in new drug formulations for chronic angina treatment. [4] These diverse therapeutic prospects, coupled with insights into its pharmacokinetic limitations, drive ongoing research to develop formulation strategies that enhance the oral bioavailability and therapeutic potential of this compound.

Conclusion and Future Perspectives

The comprehensive pharmacokinetic evaluation of this compound reveals a compound with significant therapeutic potential hampered by challenging pharmacokinetic properties. The extremely low oral bioavailability (1.15%), extensive metabolism through O-methylation, and predominant biliary excretion characterize LA as a challenging candidate for drug development. [1] [7] [9] However, its diverse pharmacological activities, including hepatoprotective, antioxidant, and emerging dual-enzyme inhibitory effects against obesity targets, justify continued investigation. [5] [3] [4] The rapid distribution to tissues and enterohepatic circulation may partially compensate for the low systemic exposure after oral administration, particularly for liver-targeted effects.

References

Comprehensive Technical Guide to Lithospermic Acid: Chemistry, Pharmacology, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Structure

Lithospermic acid (LA), a water-soluble phenolic acid compound with the molecular formula C27H22O12 and a molecular weight of 538.5 g/mol, is primarily extracted from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Danshen) from the Labiatae family [1]. This natural product has garnered significant research interest due to its diverse biological activities and potential therapeutic applications in various disease conditions, including cardiovascular disorders, diabetic complications, and neurodegenerative diseases [1]. As a complex phenolic acid, LA is categorized chemically as a 2-arylbenzofuran flavonoid, characterized by its multiple aromatic rings and oxygen-containing functional groups that contribute to both its biological activity and challenging physicochemical properties [2].

The compound's structure features several catechol moieties (3,4-dihydroxyphenyl groups) and carboxylic acid groups, which confer not only its water solubility but also significant antioxidant potential through free radical scavenging capabilities [3]. From a biosynthetic perspective, LA is considered a derivative of rosmarinic acid, formed through the esterification of rosmarinic acid with caffeic acid [3]. The compound is part of a broader class of caffeic acid oligomers found in various medicinal plants, particularly within the Boraginaceae family and Nepetoideae subfamily of Lamiaceae [3]. The structural complexity of LA presents challenges for its total synthesis, though successful approaches have been developed, including an intramolecular asymmetric insertion strategy at the benzylic C-H bond of diazo esters, achieving the total synthesis in 12 steps with 31% yield [4].

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory and Antioxidant Properties

This compound demonstrates potent anti-inflammatory activity through multiple interconnected mechanisms, with significant implications for treating neuroinflammatory and other inflammatory conditions. In LPS-stimulated BV2 microglial cells, LA effectively inhibits nuclear translocation of the NF-κB p65 subunit, subsequently reducing the expression of pro-inflammatory mediators including iNOS, COX-2, IL-6, IL-1β, and TNF-α in a dose-dependent manner [5]. This anti-inflammatory effect is mechanistically linked to LA's ability to target and inhibit heat shock protein 90 (HSP90), a molecular chaperone that regulates the NF-κB signaling pathway [5]. The suppression of HSP90 activity by LA disrupts the inflammatory cascade at its fundamental regulatory level, providing a rational basis for its therapeutic effects.

The antioxidant capabilities of LA complement its anti-inflammatory properties, forming a comprehensive approach to cellular protection. LA demonstrates significant efficacy in scavenging superoxide radicals stimulated by various agents including phorbol-12-myristate-13-acetate and N-formyl-methionyl-leucyl-phenylalanine in vitro [6]. This direct free radical neutralizing capacity helps mitigate oxidative stress, which often coexists and synergistically amplifies inflammatory processes in pathological conditions. The catechol groups within LA's chemical structure are primarily responsible for its electron-donating antioxidant activity, allowing it to effectively quench reactive oxygen species and break chain oxidation reactions in biological systems [2].

Organ Protection and Specific Therapeutic Mechanisms

Table 1: Organ-Protective Effects of this compound and Underlying Mechanisms

Target Organ Protective Effects Mechanistic Pathways Experimental Models
Kidney Attenuates diabetic kidney fibrosis, reduces extracellular matrix deposition Piezo1/TGF-β1/Smad signaling inhibition; Suppression of EMT [7] STZ-induced T1DM mouse model; High glucose-treated renal tubular cells
Liver Ameliorates liver fibrosis Inhibition of macrophage Piezo1 [7] In vivo liver fibrosis models
Brain Neuroprotection, attenuation of neuroinflammation HSP90/NF-κB pathway inhibition; Reduced microglial activation [5] LPS-stimulated BV2 microglial cells
Skin Improvement of psoriasis-like dermatitis, restoration of skin barrier function Inhibition of Th17/IL-23 axis cytokines (IL-17A, IL-17F, IL-22) [6] IMQ-induced psoriasis-like mouse model

The renoprotective effects of LA warrant particular emphasis given the comprehensive research supporting its potential in managing diabetic kidney disease. In experimental models of Type 1 Diabetes Mellitus (T1DM), LA significantly ameliorates renal fibrosis by targeting the Piezo1/TGF-β1/Smad signaling axis [7]. LA treatment effectively reduces Piezo1 expression and activation in renal proximal tubules, subsequently decreasing TGF-β1 signaling-mediated epithelial-mesenchymal transition (EMT) and fibrosis progression [7]. This mechanosensitive pathway inhibition represents a novel therapeutic approach for addressing the structural alterations in diabetic nephropathy. Additionally, LA has demonstrated inhibitory effects on cytokine-induced mesangial cell proliferation, suggesting potential benefits in mesangioproliferative glomerulonephritis [3].

In the context of dermatological applications, LA exhibits remarkable efficacy in psoriasis management through immunomodulatory mechanisms. When formulated in a microemulsion delivery system to enhance skin penetration, LA significantly improves psoriasis-like dermatitis in imiquimod-induced mouse models by suppressing the Th17/IL-23 cytokine axis [6]. Treatment with LA reduces the expression of key cytokines including IL-17A, IL-17F, IL-22, IL-23, and IL-6 in affected skin tissue, while also restoring skin barrier function as evidenced by normalized transepidermal water loss, improved skin hydration, and reduced erythema [6]. These multifaceted effects position LA as a promising natural product for managing immune-mediated skin disorders.

Additional Pharmacological Activities

Beyond the major therapeutic areas discussed above, this compound demonstrates several other significant pharmacological activities. LA has shown antiviral properties, particularly against Human Immunodeficiency Virus (HIV), where it exhibits potent inhibitory activity in H9 cells [3]. The compound also demonstrates autophagy activation capabilities, as evidenced by its dose-dependent upregulation of autophagy-related proteins LC3B and p62 in psoriasis models, suggesting a role in cellular clearance mechanisms [6]. Additionally, LA possesses anti-apoptotic properties that contribute to its organ-protective effects, particularly in neuronal and renal contexts [1]. The cardiovascular benefits of LA are especially noteworthy, with research indicating promising prospects for clinical heart disease treatment and inclusion in new drug formulations for chronic angina, potentially offering superior efficacy compared to current cardiovascular drugs [1].

Pharmacokinetics and Experimental Protocols

Pharmacokinetic Profile and Analytical Methods

The pharmacokinetic behavior of this compound is characterized by rapid distribution and elimination following intravenous administration. Studies indicate that LA undergoes rapid and extensive distribution across various tissues after intravenous dosing, followed by quick elimination and excretion patterns [1]. However, the compound faces significant challenges in oral bioavailability, primarily due to poor absorption and substantial metabolism, as demonstrated in Caco-2 cell monolayer systems and rat models [4]. The low permeability observed in these intestinal models highlights the need for innovative formulation strategies to enhance systemic availability when non-parenteral administration routes are desired.

This compound undergoes pH-dependent hydrolytic degradation into smaller phenolic compounds including protocatechuic aldehyde, danshensu, and various isomers [4]. This degradation profile necessitates careful consideration in formulation development and storage conditions. Quantitative analysis of LA and its metabolites is typically performed using reverse-phase high-performance liquid chromatography (HPLC) methods, which provide the sensitivity and specificity required for pharmacokinetic studies [4]. When developing analytical methods for LA, researchers must account for its structural instability and potential degradation products to ensure accurate quantification.

Detailed Experimental Protocols
3.2.1 Protocol for Anti-inflammatory Activity Assessment in BV2 Microglial Cells

The evaluation of LA's effects on neuroinflammation employs a standardized cell-based assay system. BV2 mouse microglial cells are maintained in DMEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified environment, with subculturing every 2-3 days [5]. For experimental procedures, cells in the log phase are seeded in appropriate multi-well plates and allowed to adhere overnight. To assess the anti-inflammatory activity, cells are pre-treated with varying concentrations of LA (typically ranging from 1-100 μM) for 1 hour, followed by incubation with LPS (100 ng/mL) for 24 hours to induce inflammatory activation [5].

Following treatments, multiple analytical approaches are employed:

  • qPCR and immunoblot assays to determine expression levels of iNOS, COX2, NF-κB p65, and HSP90
  • Immunofluorescence staining to visualize NF-κB p65 nuclear translocation
  • ELISA to quantify production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and PGE2
  • Griess reagent system to measure nitric oxide (NO) production
  • Cell viability assessment using CCK-8 assay to ensure anti-inflammatory effects are not due to cytotoxicity [5]

For the critical step of nuclear and cytoplasmic protein fractionation, cells are harvested and processed using specialized extraction kits. Cell pellets are resuspended in extraction buffer A, incubated on ice for 10 minutes, followed by addition of extraction buffer B and vortexing. After centrifugation at 12,000 × g for 5 minutes, cytosolic fraction supernatants are collected, and the pellets are resuspended in buffer C for nuclear extract preparation [5]. Protein concentrations are determined using BCA assay prior to western blot analysis.

3.2.2 Protocol for Diabetic Kidney Fibrosis Evaluation

The renoprotective effects of LA are typically investigated in streptozotocin (STZ)-induced Type 1 diabetic mouse models. Male C57BL/6 mice (6 weeks old, 20-25 g) receive intraperitoneal STZ injections (dissolved in 0.1 M sodium citrate buffer) to induce diabetes [7]. After 8 weeks of confirmed diabetes establishment, LA is administered for an additional 8 weeks to evaluate its effects on established renal pathology. Blood glucose and body weight are monitored throughout the study period to confirm diabetic status and assess general health [7].

Kidney tissues are processed for:

  • Histopathological examination using Masson's trichrome and Sirius red staining to evaluate collagen deposition and fibrosis
  • Immunofluorescence staining for Piezo1 expression in renal proximal tubules
  • Western blot analysis of TGF-β1, Smad2/3, phospho-Smad2/3, and EMT markers (E-cadherin, N-cadherin, α-SMA)
  • Measurement of calcium influx in renal tubular cells using fluorescent indicators to assess Piezo1 channel activity [7]

Table 2: Experimental Conditions for Key Pharmacological Assessments of this compound

Assessment Type Cell Line/Animal Model Treatment Conditions Key Readout Parameters
Anti-inflammatory Activity BV2 microglial cells Pre-treatment with LA (1-100 μM) for 1 h, then LPS (100 ng/mL) for 24 h NO production; iNOS, COX2 expression; IL-6, IL-1β, TNF-α levels; NF-κB nuclear translocation
Renal Fibrosis Assessment STZ-induced T1DM mice LA administration for 8 weeks after diabetes establishment Piezo1 expression; TGF-β1/Smad signaling; EMT markers; collagen deposition
Psoriasis Model IMQ-induced psoriasis-like mice 0.1% LA in microemulsion topically for 6 days Clinical severity score; TEWL; skin hydration; cytokine expression (IL-17A, IL-17F, IL-22)
Cell Viability BV2 cells LA (0-100 μM) for 24 h CCK-8 assay absorbance at 450 nm

Signaling Pathways and Molecular Mechanisms

NF-κB Signaling Pathway in Neuroinflammation

The following diagram illustrates the molecular mechanism by which this compound exerts its anti-inflammatory effects in microglial cells:

G cluster_1 This compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 HSP90 HSP90 TLR4->HSP90 Activates NFkB_Inactive NF-κB (Inactive) HSP90->NFkB_Inactive Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nuclear Translocation Proinflammatory Pro-inflammatory Mediators (iNOS, COX-2, IL-6, IL-1β, TNF-α) NFkB_Active->Proinflammatory LA LA LA->HSP90 Inhibits

LA primarily targets the NF-κB signaling pathway to exert its anti-neuroinflammatory effects. In microglial cells, LA directly inhibits HSP90 activity and expression, which subsequently prevents the nuclear translocation of the NF-κB p65 subunit [5]. This inhibition disrupts the downstream transcription of pro-inflammatory genes, including those encoding iNOS, COX-2, and multiple cytokines (IL-6, IL-1β, TNF-α) [5]. The diagram above illustrates this cascade, highlighting LA's pivotal intervention point at HSP90 activation.

Piezo1/TGF-β1/Smad Pathway in Renal Fibrosis

The mechanistically distinct pathway through which LA ameliorates diabetic kidney fibrosis involves the Piezo1/TGF-β1/Smad signaling axis, visualized below:

G cluster_1 This compound Inhibition Hyperglycemia Hyperglycemia ECM_Stiffness Increased ECM Stiffness Hyperglycemia->ECM_Stiffness Piezo1 Piezo1 ECM_Stiffness->Piezo1 Activates Calcium Calcium Influx Piezo1->Calcium TGFB1 TGF-β1 Calcium->TGFB1 Smad Smad2/3 Activation TGFB1->Smad EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Fibrosis Renal Fibrosis EMT->Fibrosis LA LA LA->Piezo1 Inhibits LA->TGFB1 Suppresses

In diabetic kidney disease, chronic hyperglycemia increases extracellular matrix (ECM) stiffness, which activates the mechanosensitive Piezo1 channels on renal tubular cells [7]. This activation triggers calcium influx, subsequently stimulating TGF-β1 expression and Smad2/3 phosphorylation, ultimately leading to epithelial-mesenchymal transition (EMT) and renal fibrosis [7]. LA intervenes at multiple points in this pathway, primarily by inhibiting Piezo1 expression and activation, thereby reducing downstream TGF-β1 signaling and EMT progression [7].

Therapeutic Applications and Conclusion

Disease-Specific Therapeutic Applications

Table 3: Therapeutic Potential of this compound in Various Disease Contexts

Disease Area Evidence Level Proposed Mechanism of Action Potential Clinical Application
Diabetic Kidney Disease Preclinical (animal models) Piezo1/TGF-β1/Smad pathway inhibition; Anti-fibrotic effects [7] Adjunctive therapy for diabetic nephropathy; Renal fibrosis mitigation
Neurodegenerative Disorders In vitro studies HSP90/NF-κB pathway inhibition; Microglial activation suppression [5] Neuroinflammatory component of Alzheimer's/Parkinson's disease
Psoriasis Preclinical (animal models) Th17/IL-23 axis suppression; Skin barrier restoration [6] Topical formulation for plaque psoriasis
Cardiovascular Diseases Clinical evidence mentioned Multiple mechanisms including antioxidant and anti-inflammatory [1] Chronic angina management (included in new drug formulations)
Thrombosis Not specified Anticoagulant mechanisms [1] Prevention and treatment of thrombotic events
Viral Infections (HIV) In vitro studies HIV replication inhibition [3] Complementary antiviral therapy
Conclusion and Future Perspectives

This compound represents a promising multifaceted therapeutic agent with demonstrated efficacy across a remarkable range of disease models, particularly in conditions involving inflammation, fibrosis, and oxidative stress. The compound's ability to simultaneously target multiple pathogenic pathways – including NF-κB-mediated inflammation, Piezo1-dependent mechanotransduction, and TGF-β1-driven fibrosis – positions it as a valuable candidate for multi-target therapeutic strategies [5] [7]. However, challenges remain in optimizing its pharmaceutical development, particularly addressing its poor oral bioavailability through advanced formulation strategies such as microemulsion systems for topical applications [6] or nanoparticle-based delivery for systemic administration [8].

References

lithospermic acid natural occurrence Boraginaceae

Author: Smolecule Technical Support Team. Date: February 2026

Boraginaceae Genera Containing Lithospermic Acid

Genus / Species Type of this compound Research Context / Notes
Rindera graeca [1] This compound B (LAB) In vitro shoot/root cultures; LAB found as a major metabolite (up to 49.3 mg/g DW) [1].
Lithospermum erythrorhizon [2] This compound & derivatives (methyl esters) Isolated from plant material; studied for effect on skin cells (HaCaT) [2].
Onosma paniculata [1] Associated compounds This compound B identified in related research on Boraginaceae phytochemistry [1].
Cynoglossum columnae [1] Associated compounds This compound B identified in related research on Boraginaceae phytochemistry [1].

Detailed Experimental Methodologies

For researchers aiming to study or produce lithospermic acids from Boraginaceae, the following established protocols provide a foundation.

1. In Vitro Culture for Phenolic Acid Production (from Rindera graeca) [1] This methodology offers a sustainable and controlled system for producing compounds like this compound B.

  • Objective: To establish in vitro cultures as a sustainable source of phenolic acids, including rosmarinic acid (RA) and this compound B (LAB).
  • Key Steps:
    • Culture Initiation: Seeds are surface-sterilized and germinated on a sterile, solid DCR medium.
    • Shoot Multiplication: Excised shoots are cultivated on a DCR medium supplemented with 0.5 mg/L of the cytokinin 6-benzylaminopurine (BAP) to induce multiple shoots.
    • Root Culture: Roots are cultivated in a liquid DCR medium, free of plant growth regulators.
    • Scale-Up: Established shoots or roots can be transferred to a sprinkle bioreactor for larger-scale biomass production.
    • Extraction & Quantification: Dried and powdered plant material is extracted with methanol. The extracts are then analyzed using HPLC–PDA–ESI–HRMS for precise identification and quantification of RA and LAB.

2. In Silico and In Vitro Analysis for Enzyme Inhibition [3] This protocol is used to investigate the potential of this compound as a therapeutic agent for conditions like obesity.

  • Objective: To evaluate this compound as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA).
  • Key Steps:
    • Molecular Docking: The 3D structure of this compound is docked into the active sites of the target enzymes (PL and hCA VA) using software to predict binding interactions and affinity.
    • Molecular Dynamics Simulations: The stability of the docked complexes is assessed through simulations that model the physical movements of atoms and molecules over time.
    • Experimental Validation:
      • Enzyme Inhibition Assays: The inhibitory activity of purified this compound is tested against PL and hCA VA in vitro.
      • Kinetic Analysis: The inhibition constant (Ki) is determined, for example, 0.69 ± 0.01 μM for hCA VA and 33.1 ± 1.6 μM for PL [3].

Biosynthesis Pathway of this compound

The following diagram outlines the core biosynthetic relationship between the precursor compounds and this compound, which is consistent across Boraginaceae and Lamiaceae families.

G Phenylalanine & Tyrosine Phenylalanine & Tyrosine Caffeic Acid Caffeic Acid Phenylalanine & Tyrosine->Caffeic Acid PhenylpropanoidPathway Rosmarinic Acid (RA) Rosmarinic Acid (RA) Caffeic Acid->Rosmarinic Acid (RA) Esterification This compound This compound Rosmarinic Acid (RA)->this compound Conjugation withCaffeic Acid This compound B (LAB) This compound B (LAB) Rosmarinic Acid (RA)->this compound B (LAB) Dimerization

> this compound is a conjugate of rosmarinic acid and caffeic acid, while this compound B is a dimer of rosmarinic acid [4] [1].

Pharmacological Mechanisms of Action

Recent studies have elucidated specific molecular mechanisms underlying the bioactivity of this compound.

1. Alleviating Myocardial Ischemia/Reperfusion Injury [5] A 2025 study proposed a detailed pathway for how this compound protects heart tissue from injury caused by restored blood flow after ischemia.

G This compound (LA) This compound (LA) Piezo1 Channel Piezo1 Channel This compound (LA)->Piezo1 Channel Inhibits Calcium Influx Calcium Influx Piezo1 Channel->Calcium Influx Promotes PPP3/Calcineurin PPP3/Calcineurin Calcium Influx->PPP3/Calcineurin Activates TFEB TFEB PPP3/Calcineurin->TFEB Promotes NuclearTranslocation Mitophagy Mitophagy TFEB->Mitophagy Activates Myocardial Injury Myocardial Injury Mitophagy->Myocardial Injury Exacerbates

> this compound targets the Piezo1 channel, inhibiting a downstream signaling cascade that leads to excessive mitophagy, thereby protecting the heart from ischemia/reperfusion injury [5].

2. Dual Enzyme Inhibition for Obesity Management [3] this compound exhibits a dual inhibitory action against key enzymes in lipid metabolism:

  • Pancreatic Lipase (PL): this compound interacts with key amino acids (ASP 205, PHE 77, PHE 215) in the enzyme's active site [3].
  • Human Carbonic Anhydrase VA (hCA VA): The benzofuran carboxylate moiety of this compound interacts with the zinc ion in the enzyme's active site [3].

This dual action presents a promising multi-target strategy for managing obesity.

References

Overview of Lithospermic Acid Synthetic Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Key Strategy Key Steps & Catalytic Methods Total Steps (to (+)-LA) Overall Yield Key Feature / Innovation

| Organocatalytic & C-H Olefination [1] | 1. Quinidine-derived organocatalyst (Oxa-Michael) 2. PIFA-mediated rearrangement 3. Intermolecular C-H olefination (Pd/Ac-Ile-OH) | 9 steps | Information missing | Convergent route; amenable to analog synthesis | | Dual C-H Functionalization [2] | 1. Rh-carbene C-H insertion (Davies' catalyst) 2. Late-stage intermolecular C-H olefination (Pd/Ac-Ile-OH) | 12 steps | 11% (from eugenol) | High convergency; two key C-H activation steps | | Fe-Catalyzed CDC & C-H Olefination [3] | 1. Fe-catalyzed Cross-Dehydrogenative-Coupling (CDC) 2. Pd-catalyzed ester-directed C-H olefination | Information missing | Information missing | Concise route; use of economical Fe-catalyst |

The workflow below illustrates how these strategies are implemented in a multi-step process to construct the complex lithospermic acid molecule.

synth_flow cluster_core Core Construction Methods cluster_coupling Coupling Methods Start Starting Materials DihydrobenzofuranCore Construct Dihydrobenzofuran Core Start->DihydrobenzofuranCore  Strategy-Dependent AcrylatePartner Prepare Acrylate Coupling Partner Start->AcrylatePartner CouplingStep Late-Stage Coupling DihydrobenzofuranCore->CouplingStep MethodA Organocatalysis & Hypervalent Iodine Rearrangement MethodB Rh-Carbene C-H Insertion MethodC Fe-Catalyzed Cross- Dehydrogenative-Coupling AcrylatePartner->CouplingStep FinalProduct (+)-Lithospermic Acid CouplingStep->FinalProduct CouplingA Intermolecular C-H Olefination

Synthesis involves constructing dihydrobenzofuran and acrylate fragments, then coupling them

Detailed Experimental Protocols

Here are the specific methodologies for key steps in the synthesis.

Organocatalytic Intramolecular Oxa-Michael Addition [1]
  • Reaction Setup: Alkylidene β-keto ester 7 is subjected to the reaction with chiral quinidine-derived catalyst 10 (5 mol %) at 23 °C for 48 hours.
  • Work-up & Cyclization: The resulting product is treated with 2 equivalents of p-TsOH and heated at 80 °C for 2 hours to provide chromanone 6 in 97% yield and 91% ee (can be improved to >99% ee by recrystallization).
Hypervalent Iodine-Mediated Rearrangement [1]
  • Reaction Conditions: Chromanone 6 is reacted with phenyliodine bis(trifluoroacetate) (PIFA) in the presence of anhydrous formic acid and concentrated H₂SO₄ in trimethylorthoformate.
  • Product Formation: This provides the ring-contracted dihydrobenzofuran 11 as a single product in 61% yield, with full retention of optical purity (99% ee). The electron-withdrawing bromine substituents are crucial for the success of this rearrangement.
Intermolecular C-H Olefination Coupling [1] [2]
  • Catalytic System: Dihydrobenzofuran carboxylic acid 4 and acrylate 3 are coupled using Pd(OAc)₂ (5 mol %) and the ligand Ac-Ile-OH (10 mol %).
  • Reaction Conditions: The reaction is performed with 2 equivalents of KHCO₃ as a base in tert-amyl alcohol at 85 °C under 1 atmosphere of O₂ for 2 hours.
  • Yield: This late-stage coupling provides the desired product in excellent yield (up to 93%).
Rh-Catalyzed Asymmetric C-H Insertion [2]
  • Cyclization Precursor: Diazo compound 6 is prepared from a phenylacetic acid derivative equipped with a Fukuyama-style chiral auxiliary.
  • Key Cyclization: Treatment of 6 with 0.5 mol % of Davies' catalyst Rh₂(S-DOSP)₄ at room temperature provides the trans-dihydrobenzofuran core 10 in 85% yield and with good diastereoselectivity (8:1 d.r.).

Key Considerations for Researchers

  • Anti-HIV Activity as a Driving Force: The potent inhibition of HIV-1 integrase (IC₅₀ = 1.4 µM) is a major motivation for developing these synthetic routes, enabling the production of analogs for drug optimization [1] [3].
  • Convergence for Analog Synthesis: The strategy of using a late-stage C-H olefination to couple two complex fragments is particularly valuable. This approach allows for the independent modification of the dihydrobenzofuran core and the acrylate sidechain to create a library of structural analogs for structure-activity relationship (SAR) studies [1] [2].
  • Handling and Stability: The final deprotection of methylated precursors (e.g., heptamethyl lithospermate) to yield this compound is typically achieved using reagents like trimethyltin hydroxide [1] or TMSI-quinoline [2], with reported yields around 31-34% for this final step.

References

lithospermic acid traditional Chinese medicine use

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activities of Lithospermic Acid

Therapeutic Area Disease/Model Studied Key Findings / Effects Proposed Molecular Mechanisms
Cardiovascular Protection Myocardial Ischemia/Reperfusion (I/R) Injury [1] [2] [3] Reduces infarct size, improves cardiac function, decreases markers of injury (cTnT, CK-MB), attenuates oxidative stress and cardiomyocyte death. Activates the AMPKα/Nrf2/HO-1 pathway [3]. Inhibits excessive mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway [1] [2].
Anti-inflammatory & Immunomodulation Sepsis-Associated Acute Kidney Injury (SA-AKI) [4] Increases survival, attenuates kidney injury and renal inflammation. Suppresses M1 macrophage polarization via activating the AMPKα1/mTOR/NF-κB pathway [4].
LPS-Induced Neuroinflammation (BV2 Microglial Cells) [5] [6] Inhibits production of NO, PGE2, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); reduces microglial migration. Targets HSP90, inhibiting the NF-κB signaling pathway [5] [6].
Metabolic Disease Obesity (In silico and in vitro study) [7] Identified as a dual inhibitor of key enzymes in lipid metabolism. Inhibits Pancreatic Lipase (PL) and Human Carbonic Anhydrase VA (hCA VA) [7].
Organ Protection Liver Fibrosis [1] Improves liver fibrosis. Alleviates oxidative stress and inflammation (mechanism noted as Piezo1-mediated, per reference within [1]).

The following diagram illustrates the two primary signaling pathways through which this compound protects against myocardial ischemia/reperfusion injury, as revealed by recent studies:

G cluster_path1 Pathway 1: Mitophagy Inhibition cluster_path2 Pathway 2: Antioxidant & Survival LA This compound (LA) Piezo1 Inhibits Piezo1 Channel LA->Piezo1 AMPK Activates AMPKα LA->AMPK Calcium Reduces Calcium Influx Piezo1->Calcium Calcineurin Decreases PPP3/Calcineurin Activity Calcium->Calcineurin TFEB Inhibits TFEB Nuclear Translocation Calcineurin->TFEB Mitophagy Inhibits Excessive Mitophagy TFEB->Mitophagy Outcome1 Improved Cardiac Function Mitophagy->Outcome1 eNOS Activates eNOS AMPK->eNOS Nrf2 Promotes Nrf2 Phosphorylation & Nuclear Translocation AMPK->Nrf2 HO1 Upregulates HO-1 Expression Nrf2->HO1 Outcome2 Reduces Oxidative Stress & Cell Death HO1->Outcome2

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the key experimental details from the studies:

  • In Vivo Myocardial I/R Injury Model [1] [3]

    • Animals: C57BL/6 mice.
    • LA Administration: 50 mg/kg via oral gavage for 6 consecutive days before surgery.
    • Model Surgery: Left Anterior Descending (LAD) coronary artery ligation for 45 minutes, followed by 24 hours of reperfusion.
    • Key Assessments: Infarct size measurement (Evans Blue/TTC staining), cardiac function (echocardiography), oxidative stress markers (DHE staining), and apoptosis (TUNEL assay).
  • In Vitro Hypoxia/Reoxygenation (H/R) Model [3]

    • Cells: H9c2 cardiomyocytes.
    • Model: Hypoxia for 24 hours followed by 6 hours of reoxygenation.
    • LA Treatment: 100 μM administered during the process.
  • In Vitro Neuroinflammation Model [5] [6]

    • Cells: BV2 mouse microglial cells.
    • Inflammation Induction: Lipopolysaccharide (LPS) stimulation.
    • LA Treatment: Pre-treatment with LA (e.g., 25, 50, 100 μM) for 1 hour before LPS.
    • Key Assessments: Pro-inflammatory cytokine levels (ELISA), NO production (Griess reagent), protein expression (Western blot), and nuclear translocation (immunofluorescence).
  • Enzyme Inhibition Assays [7]

    • Targets: Pancreatic Lipase (PL) and Human Carbonic Anhydrase VA (hCA VA).
    • Key Findings: LA showed inhibitory activity with K𝑖 values of 33.1 ± 1.6 μM for PL and 0.69 ± 0.01 μM for hCA VA.

Research Gaps and Future Directions

While the evidence is promising, several areas require further investigation to advance this compound towards clinical drug development:

  • Comprehensive Pharmacokinetics: A thorough assessment of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is needed [8].
  • Biological Target Specificity: Its binding affinity and specificity for targets like Piezo1 and HSP90, identified via molecular docking, need further experimental validation [1] [5].
  • Therapeutic Efficacy in Chronic Models: Most studies are in acute disease models. Its long-term efficacy and safety in chronic conditions remain to be established.
  • Formulation Development: As a water-soluble phenolic acid [8], developing advanced delivery systems could improve its stability and bioavailability.

References

lithospermic acid root distribution Lithospermum officinale

Author: Smolecule Technical Support Team. Date: February 2026

Botanical & Phytochemical Profile

Lithospermum officinale, commonly known as common gromwell or European stoneseed, is a perennial herb in the Boraginaceae family, native to Eurasia and introduced to parts of North America [1] [2] [3]. It is an erect, downy plant growing up to 60–90 cm tall, with lanceolate leaves and small, greenish-white funnel-shaped flowers [1] [4].

The plant is a valuable source of diverse bioactive compounds. The table below summarizes the primary and secondary metabolites identified, which are crucial for its pharmacological effects [4] [5]:

Metabolite Class Specific Compounds / Notes
Phenolic Acids Lithospermic acid, rosmarinic acid, chlorogenic acid [6] [4].
Naphthoquinones Alkannin/shikonin (A/S) and their derivatives (A/Sd); enantiomeric red pigments [6].
Flavonoids Not specified in detail, but listed as a key class of metabolites [4] [5].
Alkaloids Pyrrolizidine alkaloids (mentioned in relation to metabolomic profiling) [6].
Other Glucosides, lipids [4] [5].

Biosynthesis & Metabolic Modulation

A key area of research involves understanding and enhancing the production of these valuable metabolites, particularly the naphthoquinones (A/Sd) and related phenolics like this compound.

Key Enzymes and Pathways The biosynthesis of A/S and this compound occurs via the shikimate pathway [6]. A geranylhydroquinone 3''-hydrolase is a key enzyme in the shikonin production pathway [6]. Furthermore, multi-omics analysis has identified 15 candidate genes involved in shikonin biosynthesis in L. officinale [6]. The gene PGT encodes for a key enzyme in A/S biosynthesis [6].

Elicitation to Enhance Metabolite Production Research indicates that the plant's specialized metabolome, including A/Sd, can be effectively modulated by biotic elicitors, such as root-associated bacteria [6]. The following diagram illustrates the experimental workflow and key findings from a study investigating this bacterial modulation.

G Start Start: Bacterial Screening InVitro In Vitro Cultivation Start->InVitro Greenhouse Greenhouse Trial Start->Greenhouse Metabolomics Targeted/Non-Targeted Metabolomics InVitro->Metabolomics Greenhouse->Metabolomics GeneExpr qPCR Gene Expression Analysis (PGT gene) Metabolomics->GeneExpr Result Result: Significant Increase in A/Sd and Shikimate Pathway Metabolites GeneExpr->Result

Experimental workflow for bacterial modulation of L. officinale metabolome.

Specific bacterial strains, including Chitinophaga sp. R-73072, Xanthomonas sp. R-73098, and Pseudomonas sp. R-71838, have been shown to induce a significant increase in A/Sd in both in vitro and greenhouse cultivation systems [6]. This induction is linked to the manipulation of plant defense signaling pathways. Bacteria introduce Microbe-Associated Molecular Patterns (MAMPs) that are recognized by the plant, leading to the stimulation of Reactive Oxygen Species (ROS) and the activation of signaling pathways involving Jasmonic Acid (JA), Salicylic Acid (SA), and Ethylene (ET) [6]. These signals ultimately trigger the upregulation of biosynthetic genes and increased production of defensive specialized metabolites like A/Sd and phenolics [6].

Pharmacological Activity & Technical Protocols

The phytochemicals in L. officinale are responsible for a wide range of pharmacological activities.

Reported Pharmacological Activities

  • Anti-inflammatory: Confirmed in modern studies and supported by historical use, such as in plaster poultices for burn wounds [1] [4] [5].
  • Antioxidant: Attributed to the plant's phenolic compounds and flavonoids [4] [5].
  • Antimicrobial & Antiviral: Naphthoquinones (A/Sd) form a chemical barrier against soil-borne microorganisms and have demonstrated antibacterial, antifungal, and antiviral properties [6].
  • Wound Healing & Regenerative: A key traditional use that has been validated in animal models [1] [6].
  • Additional Potential: Anti-cancer, hepatoprotective, and neuroprotective effects have been suggested, making the plant a subject of interest for further drug discovery [6] [4] [5].

Considerations for Experimental Research

  • Cultivation Challenges: The plant is difficult to cultivate, with poor germination and a requirement of at least two years to achieve economically viable levels of A/Sd [6].
  • In Vitro Systems: Cell suspension cultures and hairy root cultures offer alternatives for more controlled metabolite production, though they may not fully replicate the chemical profile of intact roots [6].
  • Safety Note: Some compounds in the plant have been reported to be carcinogenic [3], and it contains substances that inhibit pituitary gonadotrophic hormone, leading to historically documented contraceptive properties [1] [7].

Knowledge Gaps & Research Outlook

Despite the promising data, several knowledge gaps remain. There is a lack of detailed, quantitative spatial distribution data for this compound within the root system itself. The phylogenetic relationships within the Lithospermeae tribe are still being resolved, which can guide the discovery of new medicinal species and chemicals [8]. Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound.
  • Standardizing protocols for the consistent enhancement of metabolites using bacterial elicitors.
  • Conducting more targeted analyses to quantify the root-level distribution of specific phenolics.

References

Comprehensive Application Notes and Protocols for Lithospermic Acid Extraction and Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lithospermic acid (LA) and its prominent derivative, This compound B (LAB), are bioactive phenolic acid compounds primarily isolated from traditional medicinal plants, most notably Salvia miltiorrhiza Bunge (Danshen). These compounds exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiviral (particularly against HIV), and organ-protective effects, making them significant targets for pharmaceutical development [1] [2]. The development of efficient and scalable extraction and purification protocols is therefore essential for obtaining high-purity compounds for research and therapeutic applications. These notes provide detailed methodologies for the extraction, separation, and analysis of this compound, incorporating both conventional and advanced techniques to guide researchers and drug development professionals.

Extraction Techniques

The initial extraction step is critical for efficiently recovering this compound from raw plant material. The choice of technique and solvent system depends on the target compound's polarity, the scale of operation, and the desired throughput.

Aqueous Two-Phase System (ATPS) Extraction

This method is highly effective for the selective extraction of the hydrophilic This compound B [3] [4].

  • Principle: An ATPS leverages the "salting-out" effect, forming two immiscible aqueous phases when specific concentrations of a water-miscible organic solvent and a salt are mixed. This system is ideal for partitioning hydrophilic compounds like LAB.
  • Materials and Reagents:
    • Crude extract of Salvia miltiorrhiza Bunge
    • n-Butyl alcohol (n-BuOH)
    • Potassium dihydrogen phosphate (KH₂PO₄)
    • Deionized water
    • pH meter and adjustment solutions (e.g., HCl, NaOH)
  • Protocol:
    • System Preparation: Prepare an ATPS by mixing 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH₂PO₄ in water. Maintain a solvent-to-solid ratio of 10:1 [3].
    • pH Adjustment: Adjust the pH of the system to the optimal range of 2.0-2.5 to maximize recovery and partition coefficient [3] [4].
    • Extraction: Add the crude plant extract to the ATPS and mix thoroughly. Allow the system to equilibrate until two distinct phases separate.
    • Separation: Recover the phase enriched with LAB. Under optimized conditions, this method can achieve a recovery yield of 99.8% and a high partition coefficient of 310.4 [3].
Three-Liquid-Phase System (TLPS) Extraction

For samples containing both hydrophilic (e.g., LAB) and lipophilic (e.g., Tanshinone IIA) active components, TLPS allows for simultaneous extraction in a single step [4].

  • Principle: TLPS creates a polarity gradient with three immiscible phases: a water-salt-rich bottom phase, an ethanol-rich middle phase, and an n-hexane-rich upper phase. This facilitates the concurrent extraction of compounds with vastly different polarities.
  • Materials and Reagents:
    • Powdered Salvia miltiorrhiza Bunge
    • Sodium dihydrogen phosphate (NaH₂PO₄·2H₂O)
    • Ethanol (EtOH), n-Hexane, all analytical grade
  • Protocol:
    • System Formation: Construct a TLPS with 38.4% (w/w) aqueous NaH₂PO₄ solution (3.75 mol/L, pH 2.55), 37.6% (w/w) ethanol, and 24.0% (w/w) n-hexane [4].
    • Extraction: Add the powdered herb directly to the TLPS. Perform extraction at 47 °C for 6.65 hours with continuous agitation [4].
    • Phase Separation and Re-partition: After extraction, the three phases are separated. The hydrophilic LAB partitions into the ethanol-rich middle phase, while the lipophilic Tan IIA is found in the n-hexane-rich upper phase. A brief re-partition step can further refine the separation.

The following workflow diagram illustrates the integrated TLPS process for simultaneous extraction and separation.

tlps_workflow start Powdered Salvia miltiorrhiza tlps Three-Liquid-Phase System (TLPS) - 38.4% NaH₂PO₄ soln (pH 2.55) - 37.6% Ethanol - 24.0% n-Hexane start->tlps extraction Extraction at 47°C for 6.65h tlps->extraction separation Phase Separation extraction->separation bottom Bottom Phase (Water-Salt Rich) separation->bottom middle Middle Phase (Ethanol Rich) Contains this compound B separation->middle upper Upper Phase (n-Hexane Rich) Contains Tanshinone IIA separation->upper repartition Re-partition Step middle->repartition 10 min upper->repartition final_lab Purified LAB Fraction repartition->final_lab final_tan Purified Tan IIA Fraction repartition->final_tan

Purification and Isolation Methods

Following extraction, further purification is necessary to achieve high-purity this compound for pharmacological studies.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the method of choice for final purification to pharmaceutical-grade purity [3].

  • Objective: To isolate this compound B from a semi-purified extract (e.g., from ATPS) to a high degree of purity.
  • Typical Conditions:
    • Column: Preparative C18 column (e.g., 20 mm i.d. × 250 mm length, 5-10 μm particle size).
    • Mobile Phase: A binary gradient system is typically used. A common example is a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid). The gradient is optimized to elute LAB effectively, for instance, from 20% to 50% acetonitrile over 30-40 minutes.
    • Flow Rate: 8-10 mL/min for a 20 mm i.d. column.
    • Detection: UV detection at 280-330 nm is suitable for detecting this compound.
  • Protocol:
    • Dissolve the semi-purified LAB extract in the initial mobile phase and filter (0.45 μm) to remove particulates.
    • Inject the sample onto the equilibrated preparative column.
    • Run the optimized gradient program and collect the fraction corresponding to the LAB peak based on retention time.
    • Evaporate the solvent under reduced pressure to obtain the purified compound. This process has been shown to yield 9.94 g of LAB with a purity of 99.3% from a 0.5 kg crude extract starting material in a pilot-scale experiment [3].

Analytical Methods and Quality Control

Rigorous analytical techniques are required to identify, quantify, and ensure the stability of this compound throughout the process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for quantifying this compound in complex matrices like biological fluids [5] [6].

  • Application: Determination of this compound B in rat serum [5].
  • Conditions:
    • Column: Luna C8 column.
    • Mobile Phase: Acetonitrile - ammonium formate (10 mM, pH 6.5) in a 50:50 (v/v) isocratic elution.
    • Ionization: Negative electrospray ionization (ESI-).
    • Detection: Multiple Reaction Monitoring (MRM). The transition for LAB is m/z 537 → m/z 493 [6] or similar, depending on instrument parameters.
  • Performance: The method demonstrates linearity from 10.0-500 ng/mL, with a lower limit of quantification of 10 ng/mL using only 50 μL of serum [5].
Stability and Degradation Kinetics

Understanding the stability of this compound under various conditions is crucial for process and formulation design.

  • Key Findings:
    • The degradation of this compound in aqueous solution follows pseudo-first-order kinetics [7].
    • The degradation rate increases with both temperature and pH [7].
    • Under low oxygen conditions, the primary degradation product is Salvianolic acid A (Sal A) [7].
  • Recommended Storage: Solutions of this compound should be prepared and stored in acidic buffers (pH < 3.0), at low temperatures, and under inert atmosphere (e.g., argon) to minimize degradation [7].

Quantitative Data Summary

The table below consolidates key quantitative data from the described extraction and purification methods for easy comparison.

Table 1: Summary of Optimized Extraction and Purification Parameters for this compound

Method Key Optimized Parameters Performance Metrics Reference
ATPS + Prep-HPLC 39.1% (w/w) n-BuOH, 22.6% (w/w) KH₂PO₄, pH ~2.0, Solvent/Solid=10 Recovery: 99.8%; Partition Coefficient: 310.4; Final Purity: 99.3%; Total Recovery: 70.1% [3]
TLPS 38.4% NaH₂PO₄, 37.6% EtOH, 24.0% n-Hexane, pH 2.55, 47°C, 6.65 h Simultaneous extraction of hydrophilic LAB and lipophilic Tan IIA [4]
LC-MS/MS Analysis C8 column, ACN/Am.Formate (50:50), ESI-, MRM LLOQ: 10 ng/mL; Linear Range: 10-500 ng/mL [5]
Stability (Kinetics) Degradation follows pseudo-first-order; highly dependent on pH & Temperature Primary degradation product: Salvianolic acid A [7]

Conclusion

The protocols outlined herein provide a robust framework for the efficient extraction and purification of this compound from plant sources. The aqueous two-phase system (ATPS) is highly effective for the initial enrichment of this compound B, while the three-liquid-phase system (TLPS) offers a powerful, integrated solution for processing complex herbal matrices containing multiple active components with divergent polarities. Final purification via preparative HPLC reliably yields material of high pharmaceutical purity suitable for advanced pharmacological studies. Researchers must account for the compound's susceptibility to pH- and temperature-dependent degradation by employing controlled conditions and validated analytical methods like LC-MS/MS throughout the process to ensure product quality and accurate interpretation of experimental results.

References

Comprehensive Analysis of Lithospermic Acid using HPLC-MS: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lithospermic acid (LA) and its derivatives are prominent bioactive compounds found in various medicinal plants, particularly Salvia miltiorrhiza (Danshen). These compounds exhibit a wide range of potent biological activities, including antioxidant, anti-inflammatory, anti-HIV, and cardioprotective effects. The analytical characterization and quantification of these compounds are essential for quality control of herbal medicines and pharmacokinetic studies in drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the predominant technique for the analysis of this compound due to its exceptional sensitivity and specificity in complex biological matrices.

These application notes provide a comprehensive collection of standardized protocols and analytical procedures for the quantification of this compound in various sample types, including biological fluids and stability study samples. The protocols encompass method development, validation parameters, degradation kinetics, and metabolic profiling, providing researchers in pharmaceutical development and natural products chemistry with reliable reference methodologies that have been experimentally verified in published studies. Additionally, we present visualized workflows and structured data summaries to facilitate implementation in analytical laboratories.

Analytical Methods for this compound Quantification

LC-MS/MS Methods for Biological Samples

HPLC-MS/MS has been successfully employed for the quantification of this compound in various biological matrices, with methods demonstrating excellent sensitivity and selectivity. The analytical techniques for this compound quantification in biological samples have been optimized to achieve lower limits of quantification (LLOQ) in the nanogram per milliliter range, enabling precise pharmacokinetic profiling. The methodology typically involves efficient sample preparation techniques, optimized chromatographic separation conditions, and mass spectrometric detection using multiple reaction monitoring (MRM) mode.

Table 1: HPLC-MS/MS Parameters for this compound Quantification in Biological Samples

Parameter Serum Analysis (LA) Multi-component Analysis This compound B
Matrix Rat serum Rat plasma Rat serum
LLOQ Not specified 0.5 ng/mL 10.0 ng/mL
Linear Range Not specified 0.5–300 ng/mL 10.0–500 ng/mL
Column Not specified Agilent Eclipse Plus C18 (150 mm × 2.1 mm, 5 μm) Luna C8
Mobile Phase Isocratic conditions Gradient: acetonitrile-0.2% formic acid Acetonitrile-ammonium formate (10 mM, pH 6.5) (50:50, v/v)
Ionization Mode Electrospray ionization Positive/Negative switching Negative electrospray
Internal Standard Silibinin Diphenhydramine 7-hydroxy-3-phenyl-chromen-4-one
Extraction Recovery Not specified Not specified 73.2–79.5%
Reference [1] [2] [3] [4] [5]
Quantitative NMR in Degradation Studies

Quantitative ¹H NMR (Q-NMR) has emerged as a powerful complementary technique to HPLC-MS for studying the degradation kinetics of this compound. This method provides significant advantages for in-situ monitoring of degradation processes without the need for reference compounds for every degradation product. The Q-NMR approach allows for direct quantification of both starting materials and degradation products based on their characteristic proton signals, enabling comprehensive kinetic modeling of degradation pathways.

In a landmark study investigating LA degradation under low oxygen conditions, Q-NMR was implemented using a specialized experimental setup where NMR tubes served as reactors, with high-purity argon bubbled through the solution to vent oxygen. This created an environment similar to industrial manufacturing processes for traditional Chinese medicines, where oxygen exposure is limited. The researchers used trimethylsilyl propionic acid (TSP) as an internal standard for chemical shift calibration and quantitative analysis, allowing precise concentration measurements of both LA and its primary degradation product, salvianolic acid A (Sal A) [6].

The combination of Q-NMR with HPLC-MS creates a powerful analytical platform for comprehensive degradation studies, with NMR providing accurate quantitative data for kinetic modeling and HPLC-MS enabling structural elucidation of degradation products. This hybrid approach has been successfully applied to investigate the effects of key environmental factors—including pH and temperature—on LA degradation kinetics, providing valuable insights for quality control during manufacturing processes [6] [7].

Degradation Kinetics and Pathways

Degradation Behavior and Products

This compound undergoes complex degradation in aqueous solutions, with the process following pseudo-first-order kinetics as established through quantitative ¹H NMR studies. The degradation rate is significantly influenced by two critical environmental factors: temperature and pH. Research has demonstrated that the apparent degradation kinetic constants increase with higher pH values, indicating greater instability under alkaline conditions. Additionally, the degradation process follows the Arrhenius equation relationship with temperature, with higher temperatures accelerating degradation [6] [7].

Comprehensive degradation studies have identified eight main degradation products from this compound, with seven of these structurally elucidated using NMR and LC-MS techniques. Salvianolic acid A (Sal A) has been identified as the primary degradation product of LA, formed through intramolecular rearrangements. Other significant degradation products include danshensu, salvianolic acid C (Sal C), iso-salvianolic acid C (iso-Sal C), and a mixture of salvianolic acids T and U (Sal T/U). The identification of these compounds provides valuable insights into the degradation pathways of LA and potential transformation products that may contribute to the biological activity of herbal preparations containing this compound [6].

Table 2: Degradation Kinetics and Stability Parameters of this compound

Parameter Conditions Findings
Degradation Kinetics Aqueous solutions Pseudo-first-order kinetics
Primary Degradation Product All conditions studied Salvianolic acid A (Sal A)
pH Effect Phosphate buffer, pH range Degradation rate increases with higher pH
Temperature Effect 91°C and lower Follows Arrhenius equation
Number of Degradation Products Identified by HPLC-MS/MS 8 main products, 7 structurally elucidated
Oxygen Effect Low oxygen vs. ambient Significant impact on degradation profile
Analytical Methods Q-NMR with HPLC-MS Comprehensive degradation pathway elucidation
Degradation Pathway and Mechanism

The degradation pathway of this compound involves complex chemical transformations that include decarboxylation, rearrangement, and oxidation reactions. Based on the identified degradation products, a comprehensive degradation pathway has been proposed that accounts for the formation of salvianolic acid A as the primary product along with other salvianolic acid derivatives. The degradation mechanism likely involves the initial formation of quinone intermediates followed by nucleophilic addition and rearrangement reactions that ultimately yield the observed degradation products [6].

The experimental workflow for studying LA degradation combines multiple analytical techniques to elucidate both kinetic parameters and mechanistic pathways:

G Start Study Preparation SamplePrep Sample Preparation LA in phosphate buffer with D₂O and TSP Start->SamplePrep OxygenControl Oxygen Control Argon bubbling for low oxygen condition SamplePrep->OxygenControl Degradation Controlled Degradation Heating at various temperatures and pH OxygenControl->Degradation Analysis Parallel Analysis Degradation->Analysis QNMR Q-NMR Monitoring In-situ quantification of LA and Sal A Analysis->QNMR HPLCMS HPLC-MS Analysis Structural identification of degradation products Analysis->HPLCMS Results Data Integration Kinetic parameters and degradation pathway QNMR->Results HPLCMS->Results

Figure 1: Experimental workflow for this compound degradation study using Q-NMR and HPLC-MS.

Environmental conditions play a critical role in determining the degradation rate and products of this compound. Studies conducted under low oxygen conditions have demonstrated different degradation profiles compared to aerobic conditions, highlighting the importance of controlling oxygen levels during manufacturing processes to ensure product quality and consistency. The understanding of LA degradation pathways provides valuable insights for optimizing processing conditions of herbal medicines to minimize degradation of active components or to selectively produce desired compounds such as salvianolic acid A, which possesses potent bioactivities [6] [7].

Pharmacokinetics and Metabolism

Pharmacokinetic Profile

Comprehensive pharmacokinetic studies of this compound in rat models have revealed several important characteristics that influence its bioavailability and biological activity. After intravenous administration, LA demonstrates rapid distribution and elimination, while after oral administration, it shows very low absolute bioavailability of approximately 1.15%. This low oral bioavailability is attributed to extensive metabolism and poor absorption. The area under the curve (AUC₀–t) values were determined to be 301.89 mg·h/L for intravenous administration and only 3.46 mg·h/L for oral administration, highlighting the significant first-pass effect [1] [2] [8].

Comparative pharmacokinetic studies of crude and wine-processed Danshen extracts have provided insights into the effects of traditional processing methods on the bioavailability of bioactive components. Following oral administration of wine-processed Danshen extract, the maximum concentration (Cₘₐₓ) of tanshinone IIA and both Cₘₐₓ and AUC₀–t of dihydrotanshinone I decreased significantly compared to crude Danshen extract. However, no significant changes were observed for this compound and other phenolic acids, suggesting that the wine-processing method may selectively influence the pharmacokinetic behavior of specific bioactive components in Danshen preparations [3].

Metabolic Pathways

The metabolism of this compound primarily occurs through O-methylation reactions catalyzed by catechol-O-methyltransferase, resulting in two main metabolites: 3'-monomethyl-lithospermic acid (M1) and 3',3''-dimethyl-lithospermic acid (M2). These metabolites have been identified in both rat serum and bile samples following intravenous and oral administration of LA. The methylation pattern represents a significant metabolic pathway for this compound, potentially influencing its biological activity and elimination profile [1] [2].

Biliary excretion represents the major elimination route for this compound and its metabolites. After intravenous administration, the total recovery from bile was 75.36%, distributed as 0.46% for unchanged LA, 17.23% for the monomethyl metabolite (M1), and 57.67% for the dimethyl metabolite (M2). In contrast, after oral administration, the total biliary recovery was only 4.26%, with 0.00% for LA, 0.10% for M1, and 4.16% for M2. These findings indicate that LA undergoes extensive metabolism before biliary excretion, and that the administration route significantly affects its metabolic fate [2] [8].

The overview of the metabolic fate of this compound illustrates the key processes determining its bioavailability and clearance:

G LA This compound Administration IV Intravenous Bioavailability: 100% LA->IV Oral Oral Bioavailability: 1.15% LA->Oral Metabolism Hepatic Metabolism O-methylation via COMT IV->Metabolism Oral->Metabolism M1 Metabolite M1 3'-monomethyl-LA Metabolism->M1 M2 Metabolite M2 3',3''-dimethyl-LA Metabolism->M2 Bile Biliary Excretion M1->Bile M2->Bile Feces Fecal Elimination Bile->Feces

Figure 2: Pharmacokinetic and metabolic pathway of this compound in rats.

Experimental Protocols

HPLC-MS/MS Protocol for Serum Quantification

This protocol provides detailed instructions for the quantification of this compound in rat serum using liquid chromatography-tandem mass spectrometry, based on the method developed by Kim et al. with modifications from subsequent studies [4] [1] [5].

Sample Preparation Procedure:

  • Protein Precipitation: Add 50 μL of rat serum to 150 μL of internal standard solution (7-hydroxy-3-phenyl-chromen-4-one at 1 μg/mL in acetonitrile)
  • Extraction: Vortex mix for 30 seconds, then centrifuge at 13,000 × g for 10 minutes at 4°C
  • Phase Separation: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase (acetonitrile-ammonium formate, 10 mM, pH 6.5, 50:50, v/v)
  • Injection: Transfer to an autosampler vial and inject 10 μL into the LC-MS/MS system

LC-MS/MS Analysis Conditions:

  • Column: Luna C8 (150 × 2.0 mm, 5 μm) maintained at 40°C
  • Mobile Phase: Acetonitrile-ammonium formate (10 mM, pH 6.5) in isocratic mode (50:50, v/v)
  • Flow Rate: 0.3 mL/min
  • Ionization: Negative electrospray ionization (ESI-)
  • MRM Transitions: m/z 493→295 for this compound B; m/z 267→223 for internal standard
  • Collision Energy: -25 eV for LA; -20 eV for IS
  • Source Temperature: 500°C
  • Nebulizer Gas: 50 psi
  • Curtain Gas: 30 psi

Method Validation Parameters: The method validation should establish linearity over the concentration range of 10-500 ng/mL with a correlation coefficient (r²) ≥ 0.997. The intra- and inter-assay precision should demonstrate coefficient of variation ≤ 6.2%, with accuracy ranging from -10.3% to -2.7%. The extraction recovery should range between 73.2-79.5% for LA and approximately 75.1% for the internal standard [4] [5].

Degradation Study Protocol

This protocol describes the systematic investigation of this compound degradation kinetics using quantitative ¹H NMR combined with HPLC-MS, based on the method established by Pan et al. [6] [7].

Sample Preparation for Degradation Studies:

  • Solution Preparation: Accurately weigh LA and dissolve in a mixture of 90% 200 mM phosphate buffer (at desired pH) and 10% D₂O containing 0.05% TSP as internal standard
  • Oxygen Removal: Transfer 500 μL of the test solution to an NMR tube, and bubble high-purity argon through a lumbar puncture needle into the bottom of the solution for 2 minutes to remove oxygen
  • Sealing: Rapidly seal the NMR tube with a rubber cap to maintain low oxygen conditions
  • Incubation: Place the NMR tube in a temperature-controlled bath or NMR spectrometer maintained at the desired temperature (typically 70-95°C for accelerated studies)

Q-NMR Analysis Conditions:

  • Instrument: High-field NMR spectrometer (400 MHz or higher)
  • Probe Temperature: Controlled according to study requirements (25-95°C)
  • Pulse Sequence: Standard single-pulse experiment with water suppression
  • Relaxation Delay: 20 seconds (≥5 times T1 of the slowest relaxing nucleus)
  • Scan Number: 64 scans per spectrum
  • Quantification: Use TSP as internal standard for both chemical shift reference (set to 0 ppm) and quantification

HPLC-MS Analysis of Degradation Products:

  • Column: XBridge Shield RP18 (2.1 × 150 mm, 3.5 μm) maintained at 35°C
  • Mobile Phase: A) 0.1% formic acid in water; B) acetonitrile with 0.1% formic acid
  • Gradient: Start at 2% B, increase to 30% B over 30 minutes, then to 90% B in 5 minutes
  • Flow Rate: 0.2 mL/min
  • Detection: Diode array detector (280 nm) coupled to MS
  • MS Ionization: Negative electrospray ionization
  • MS Scan Range: m/z 100-1500

Kinetic Analysis:

  • Data Processing: Measure the integral of characteristic protons of LA and degradation products relative to TSP internal standard
  • Concentration Calculation: Calculate molar concentrations using the known concentration of TSP and relative proton integrals
  • Kinetic Modeling: Fit concentration-time data to appropriate kinetic models (pseudo-first-order for LA degradation)
  • Parameter Calculation: Determine rate constants at different temperatures and pH values, and calculate activation energy using Arrhenius equation
Protocol for Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetics and metabolism of this compound in rat models, based on the method described by Wang et al. [1] [2] [8].

Animal Dosing and Sample Collection:

  • Animal Preparation: Fast rats for 12 hours before experimentation with free access to water
  • Administration: Administer LA intravenously (5 mg/kg) or orally (50 mg/kg) using appropriate formulation
  • Blood Collection: Collect blood samples (0.3-0.5 mL) from jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h)
  • Sample Processing: Centrifuge blood samples at 5,000 × g for 10 minutes to separate serum
  • Bile Collection: For bile samples, cannulate the bile duct and collect bile at timed intervals
  • Sample Storage: Store all samples at -80°C until analysis

Sample Preparation for LC-MS/MS Analysis:

  • Serum Extraction: Mix 100 μL serum with 10 μL internal standard solution (silibinin, 1 μg/mL) and 300 μL acetonitrile
  • Protein Precipitation: Vortex for 1 minute, then centrifuge at 13,000 × g for 10 minutes
  • Solid-Phase Extraction: Transfer supernatant to pre-conditioned SPE cartridges (C18)
  • Washing and Elution: Wash with 1 mL water, then elute with 1 mL methanol
  • Concentration: Evaporate eluent to dryness under nitrogen at 40°C
  • Reconstitution: Reconstitute in 100 μL mobile phase for LC-MS/MS analysis

LC-MS/MS Conditions for Metabolite Identification:

  • Column: C18 column (150 × 2.1 mm, 3.5 μm)
  • Mobile Phase: Isocratic elution with acetonitrile-0.1% formic acid (45:55, v/v)
  • Flow Rate: 0.2 mL/min
  • Ionization: Negative electrospray ionization
  • MRM Transitions: m/z 493→295 for LA; m/z 507→309 for M1; m/z 522→324 for M2

Pharmacokinetic Analysis:

  • Non-Compartmental Analysis: Calculate pharmacokinetic parameters using validated software
  • Parameter Determination: Include AUC₀–t, AUC₀–∞, Cₘₐₓ, Tₘₐₓ, t₁/₂, CL, and Vd
  • Bioavailability Calculation: Determine absolute bioavailability using F = (AUCₚₒ × Dₒᵥ)/(AUCᵢᵥ × Dₚₒ) × 100%

Applications and Implications

The analytical methods and protocols for this compound quantification have significant applications in pharmaceutical development, quality control of herbal medicines, and bioavailability enhancement strategies. The validated HPLC-MS/MS methods enable precise quantification of LA and its metabolites in biological fluids, supporting pharmacokinetic studies that inform dosing regimen design. The degradation study protocols provide critical stability information that guides the development of stable formulations and optimization of manufacturing processes for herbal medicines containing this compound.

The comprehensive understanding of LA degradation has practical implications for the quality control of traditional Chinese medicines. By controlling processing conditions such as temperature, pH, and oxygen exposure, manufacturers can minimize undesirable degradation of active components or selectively promote the formation of desired compounds like salvianolic acid A, which possesses potent bioactivities. The metabolic profiling of LA informs potential drug-interaction studies and helps understand inter-individual variations in response to herbal preparations containing this compound.

Future directions in this compound analysis may include the development of ultra-sensitive methods for quantifying LA in target tissues, the implementation of high-resolution mass spectrometry for comprehensive metabolite profiling, and the application of these analytical methods to clinical studies in human subjects. Additionally, the integration of computational approaches with experimental data may facilitate the prediction of degradation behavior under various storage conditions and the design of more stable analogs with improved pharmacokinetic properties.

References

Comprehensive Analytical Protocols and Application Notes for Assessing Lithospermic Acid's Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lithospermic Acid

This compound (LA) is a water-soluble polycyclic phenolic carboxylic acid primarily isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). This natural compound has attracted significant scientific interest due to its potent antioxidant properties and diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. LA's chemical structure features multiple phenolic groups that contribute to its free radical scavenging capability, making it a promising candidate for therapeutic development against oxidative stress-related pathologies. The compound's rapid distribution and elimination pharmacokinetics necessitate robust analytical protocols to accurately assess its antioxidant efficacy across different biological systems.

Research has demonstrated that LA exerts its antioxidant effects through multiple mechanisms, including direct free radical neutralization and upregulation of cellular defense systems. These properties position LA as a valuable natural compound for investigating pathways relevant to oxidative stress management and developing potential interventions for conditions where oxidative damage plays a pathogenic role. This application note provides detailed methodologies for evaluating LA's antioxidant activity across various experimental models, from simple chemical assays to complex biological systems.

Chemical Properties and Sources

Structural Characteristics

This compound (IUPAC name: [(2R)-3-(3,4-dihydroxyphenyl)-2-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid]; CAS Registry Number: 28831-65-4) has the molecular formula C₂₇H₂₂O₁₂ and a molecular weight of 530.45 g/mol. As a polycyclic phenolic compound, LA features multiple catechol groups that confer its strong electron-donating capacity and radical stabilization potential. The compound exists as a primary reference standard with typically ≥90.0% purity when obtained from commercial suppliers for research purposes [1].

LA is a caffeic acid oligomer specifically characterized as an ester formed between caffeic acid and 3,4-dihydroxyphenyllactic acid. This structural configuration is significant as the ortho-dihydroxyphenyl (catechol) groups are primarily responsible for the compound's antioxidant activity through hydrogen atom transfer and single electron transfer mechanisms. The compound's conjugated system allows for delocalization of unpaired electrons after radical quenching, enhancing stability and antioxidant efficacy. Researchers should note that LA may degrade under alkaline conditions or in the presence of oxygen, requiring appropriate handling with storage at -20°C and protection from light to maintain stability [2].

Natural Sources and Extraction
  • Primary Source: LA is predominantly extracted from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae family), a traditional Chinese medicine commonly known as Danshen [3] [4].
  • Additional Sources: The compound has also been identified in other medicinal plants including Tournefortia sarmentosa Lam. and Origanum vulgare L., though at generally lower concentrations [2].
  • Extraction Methodology: LA is typically obtained through aqueous extraction processes followed by chromatographic purification. Quality control of raw materials and extracts can be performed using various chromatographic techniques with LA reference standards [1].
  • Structural Analogs: LA belongs to a broader class of phenolic compounds that includes rosmarinic acid, salvianolic acids, and other caffeic acid derivatives, many of which share similar antioxidant properties [4].

In Vitro Antioxidant Assay Protocols

DPPH Radical Scavenging Assay

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a widely used method for preliminary assessment of compound antioxidant activity through hydrogen-donating ability. This protocol adapts established methodologies for quantifying LA's free radical scavenging capacity [5]:

Materials and Reagents:

  • This compound (reference standard, ≥90% purity)
  • DPPH radical solution (Sigma-Aldrich)
  • Absolute ethanol (99.9%)
  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a 10 mM DPPH stock solution in ethanol and protect from light.
  • Create serial dilutions of LA in ethanol (typically 0-100 μM range).
  • In a 96-well plate, combine 10 μL DPPH solution, 89.6 μL ethanol, and 0.4 μL of each LA dilution.
  • Include control wells containing DPPH solution with ethanol only (no LA).
  • Seal the plate to prevent evaporation and incubate in darkness at room temperature for 30 minutes.
  • Measure absorbance at 517 nm using a microplate reader.
  • Calculate radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100
  • Determine IC₅₀ values (concentration providing 50% scavenging) from dose-response curves.

Technical Notes:

  • The assay should be conducted in low-light conditions to prevent DPPH photodegradation.
  • LA typically demonstrates potent DPPH scavenging activity with IC₅₀ values comparable to other potent phenolic antioxidants.
  • Ensure fresh preparation of DPPH solution as it decomposes under storage.
Degradation Kinetics Monitoring via Q-NMR

Quantitative ¹H NMR (Q-NMR) provides a powerful approach for monitoring LA stability and degradation kinetics under various conditions, which is particularly relevant for understanding its antioxidant behavior in solution [2]:

Materials and Equipment:

  • High-purity this compound (≥99%)
  • Deuterated phosphate buffers (pD 3.0, 5.0, 7.4)
  • NMR tube with rubber cap
  • Lumbar puncture needle (0.7 mm × 170 mm) for argon purging
  • High-field NMR spectrometer (≥400 MHz)

Procedure:

  • Prepare LA solutions (2-5 mM) in appropriate deuterated buffers.
  • Transfer 600 μL solution to NMR tube and purge with argon for 5 minutes to establish low-oxygen conditions.
  • Seal tube immediately with rubber cap.
  • Acquire initial ¹H NMR spectrum at defined temperature (25-60°C).
  • Collect sequential NMR spectra at predetermined time intervals.
  • Use TSP (trimethylsilylpropionic acid) as internal standard for quantification.
  • Monitor specific proton signals for LA and its degradation products.
  • Integrate characteristic peaks and calculate relative concentrations.
  • Determine degradation rate constants using first-order kinetic models.

Technical Notes:

  • LA degradation follows pseudo-first-order kinetics and increases with pH and temperature.
  • Primary degradation product is often salvianolic acid A, which itself possesses antioxidant activity.
  • The Q-NMR method allows in-situ monitoring without sample destruction or derivative formation.

Table 1: Key In Vitro Antioxidant Assays for this compound

Assay Type Measured Parameters LA Concentration Range Key Outcomes
DPPH Scavenging Radical scavenging capacity, IC₅₀ 0-100 μM Direct free radical neutralization capability
Q-NMR Stability Degradation rate constants, half-life 2-5 mM Kinetic parameters under varying pH/temperature
HPLC-MS Analysis Degradation products, structural elucidation Varies Identification of antioxidant metabolites

Cellular Antioxidant Assay Protocols

Hepatoprotective Assay in Huh7 Cells

This protocol evaluates LA's ability to protect liver cells against carbon tetrachloride (CCl₄)-induced oxidative damage, adapting methods from established hepatoprotection studies [5]:

Materials and Cell Culture:

  • Huh7 human hepatoma cell line (ATCC)
  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS
  • CCl₄ solution (0.5% in culture medium)
  • This compound (test concentrations: 10-100 μM)
  • MTT reagent (5 mg/mL in PBS)
  • LDH cytotoxicity assay kit (Promega)
  • Caspase-Glo 3/7 assay kit (Promega)
  • Image-iT LIVE Green ROS detection kit (Invitrogen)

Procedure:

  • Seed Huh7 cells at 1×10⁴ cells/well in 96-well plates and incubate overnight.
  • Pre-treat cells with varying LA concentrations for 2 hours.
  • Add CCl₄ (0.5% final concentration) and incubate for 1 hour.
  • For viability assessment:
    • Add 20 μL MTT solution per well, incubate 1 hour
    • Replace medium with 150 μL DMSO, measure absorbance at 540 nm
  • For cytotoxicity measurement:
    • Use LDH assay kit according to manufacturer's protocol
    • Measure absorbance at 490 nm
  • For apoptosis detection:
    • Apply Caspase-Glo 3/7 reagent, incubate 4 hours in dark
    • Measure luminescence at 485/530 nm (excitation/emission)
  • For ROS detection:
    • Load cells with carboxy-H₂DCFDA (5 μM), incubate 30 minutes
    • Measure fluorescence at 495/529 nm or visualize by fluorescence microscopy

Technical Notes:

  • LA typically demonstrates concentration-dependent protection against CCl₄-induced damage.
  • The assay captures multiple aspects of oxidative damage: cell viability loss, membrane integrity compromise, apoptosis activation, and ROS accumulation.
  • Include positive controls (e.g., other antioxidants) for comparative assessment.
Anti-neuroinflammatory Assay in BV2 Microglial Cells

This protocol assesses LA's antioxidant and anti-inflammatory effects in LPS-stimulated microglial cells, relevant to neurodegenerative conditions [6] [7]:

Materials and Cell Culture:

  • BV2 mouse microglial cell line (commercially available)
  • DMEM medium with 10% FBS
  • LPS (E. coli lipopolysaccharide, Sigma #L4391)
  • This compound (test concentrations: 10-100 μM)
  • Griess reagent for nitrite measurement
  • ELISA kits for IL-6, IL-1β, TNF-α (Boster Bio)
  • DCFH-DA probe for ROS detection (Beyotime, S0033S)
  • Nuclear extraction kit (Beyotime, P0027)

Procedure:

  • Seed BV2 cells in appropriate plates (96-well for viability/NO, 6-well for Western blot, 24-well for immunofluorescence).
  • Pre-treat cells with LA for 1 hour before LPS stimulation.
  • Add LPS (100 ng/mL) and incubate for 24 hours.
  • For NO production:
    • Collect culture supernatants
    • Mix with Griess reagent, incubate 10 minutes
    • Measure absorbance at 540 nm
  • For cytokine profiling:
    • Use ELISA kits per manufacturer's instructions
    • Measure absorbance at appropriate wavelengths
  • For ROS detection:
    • Incubate cells with DCFH-DA (10 μM) for 30 minutes
    • Visualize by fluorescence microscopy or quantify by fluorometry
  • For NF-κB translocation:
    • Perform nuclear/cytoplasmic fractionation
    • Analyze NF-κB p65 distribution by Western blot or immunofluorescence

Technical Notes:

  • LA typically demonstrates dose-dependent inhibition of LPS-induced NO, PGE₂, and pro-inflammatory cytokines.
  • The mechanism involves suppression of NF-κB nuclear translocation and modulation of HSP90 expression.
  • Molecular docking studies suggest direct interaction between LA and HSP90, which can be further investigated computationally.

Table 2: Cellular Models for Assessing this compound's Antioxidant Effects

Cell Model Inducing Agent Key Readouts LA Efficacy Range
Huh7 Hepatocytes CCl₄ (0.5%) Cell viability, LDH release, ROS, caspase-3/7 10-100 μM
BV2 Microglia LPS (100 ng/mL) NO production, cytokine levels, NF-κB translocation 10-100 μM
H9c2 Cardiomyocytes Hypoxia/Reoxygenation Cell viability, ROS, apoptosis markers 50-150 μM
NCM460 Colon Cells LPS (1 μg/mL) ROS, IL-8, IL-1β, TNF-α 25-100 μM

In Vivo Antioxidant Assessment Protocols

DSS-Induced Colitis Model in Mice

This protocol evaluates LA's protective effects against oxidative stress and inflammation in experimental colitis, adapting methodology from recent research [8]:

Animals and Group Allocation:

  • Male C57BL/6 mice (8 weeks old, 20-25 g)
  • Random assignment to groups (n=8-10):
    • Sham control (water only)
    • DSS control (DSS only)
    • DSS + LA (25 mg/kg)
    • DSS + LA (50 mg/kg)
  • LA administered by oral gavage for 7-10 days prior to and during DSS exposure

Colitis Induction and Assessment:

  • Add 3% dextran sulfate sodium (DSS) to drinking water for 7 days.
  • Continue LA administration throughout DSS exposure and recovery.
  • Monitor daily:
    • Body weight changes
    • Stool consistency (0: normal, 2: loose, 4: diarrhea)
    • Fecal blood (0: none, 2: slight, 4: gross bleeding)
  • Calculate disease activity index (DAI) combining these parameters.
  • At endpoint (day 7-10):
    • Collect colon tissue for length measurement
    • Obtain serum for inflammatory markers
    • Preserve colon segments for histology (fixed in 4% PFA)
    • Homogenize tissue for antioxidant enzyme assays

Oxidative Stress Parameters:

  • Measure MPO activity as neutrophil infiltration marker
  • Assess lipid peroxidation via MDA content (TBARS assay)
  • Quantify antioxidant enzymes: SOD, CAT, GSH-Px
  • Evaluate Nrf2 nuclear translocation by Western blot
  • Assess NF-κB activation by IHC or Western blot

Technical Notes:

  • LA typically demonstrates dose-dependent protection against DSS-induced colonic damage.
  • The mechanism involves Nrf2 pathway activation with concurrent NF-κB pathway suppression.
  • Histological scoring should be performed by blinded evaluators.
Myocardial Ischemia-Reperfusion Injury Model

This protocol assesses LA's cardioprotective effects against oxidative stress in cardiac tissue, based on established myocardial infarction models [9]:

Animals and Surgical Preparation:

  • C57BL/6 male mice (2 months old, 22-26 g)
  • Groups: Sham-NS, Sham-LA, MI/R-NS, MI/R-LA (n=10-15)
  • LA pretreatment: 50 mg/kg by oral gavage for six consecutive days before surgery
  • Anesthesia: pentobarbital (50 mg/kg, i.p.)

Myocardial Ischemia-Reperfusion Surgery:

  • Intubate mice and connect to mechanical ventilator.
  • Perform left thoracotomy through fourth intercostal space.
  • Expose heart and identify left anterior descending coronary artery (LAD).
  • Ligate LAD 2 mm below left atrial appendage with 6-0 silk suture.
  • Confirm ischemia by ST-segment elevation on ECG and myocardial blanching.
  • Maintain occlusion for 45 minutes, then release suture for 24 hours reperfusion.

Infarct Size Assessment:

  • Re-occlude LAD after reperfusion period.
  • Inject 1% Evans blue dye via jugular vein to demarcate area at risk.
  • Harvest hearts, remove atria and right ventricle.
  • Section left ventricle into 1-2 mm slices.
  • Incubate with 1% TTC solution at 37°C for 15 minutes.
  • Fix slices in 4% formaldehyde overnight.
  • Quantify areas:
    • Area at risk (AAR) = total area minus blue area
    • Infarct area (INF) = unstained white tissue
    • Calculate INF/AAR ratio

Functional and Molecular Assessments:

  • Conduct echocardiography before endpoint
  • Measure cardiac troponin T (TnT) and CK-MB in plasma
  • Perform TUNEL staining for apoptosis quantification
  • Assess oxidative stress via DHE fluorescence in heart sections
  • Analyze Nrf2, HO-1, and AMPK phosphorylation by Western blot

Technical Notes:

  • LA pretreatment typically reduces infarct size by 30-50% and improves cardiac function parameters.
  • The cardioprotective mechanism involves AMPKα-mediated Nrf2 activation and enhanced antioxidant gene expression.
  • Maintain body temperature at 37°C throughout surgical procedures.

Mechanistic Pathways for this compound's Antioxidant Effects

The antioxidant activity of this compound involves multiple interconnected cellular pathways. The following diagram illustrates the key molecular mechanisms identified through experimental studies:

G LA This compound (LA) HSP90 HSP90 LA->HSP90 Inhibits AMPK AMPKα LA->AMPK Activates Phosphorylation NFkB_cyt NF-κB (Cytoplasmic) HSP90->NFkB_cyt Stabilizes Nrf2_cyt Nrf2 (Cytoplasmic) AMPK->Nrf2_cyt Phosphorylates eNOS eNOS AMPK->eNOS Activates Nrf2_nuc Nrf2 (Nuclear) Nrf2_cyt->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidants Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidants Induces NFkB_nuc NF-κB (Nuclear) NFkB_cyt->NFkB_nuc Translocation InflamGenes Pro-inflammatory Genes NFkB_nuc->InflamGenes Induces Inflammation Inflammatory Cytokines (IL-6, IL-1β, TNF-α) InflamGenes->Inflammation Produces ROS Oxidative Stress (ROS) ROS->Inflammation Induces Antioxidants->ROS Neutralizes Inflammation->ROS Amplifies NO Protective NO eNOS->NO Produces

Diagram 1: Molecular mechanisms of this compound's antioxidant and anti-inflammatory effects

Nrf2 Pathway Activation

The Nrf2-ARE signaling pathway represents a central mechanism through which LA enhances cellular antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. LA promotes the phosphorylation and nuclear translocation of Nrf2, enabling its binding to antioxidant response elements (ARE) in the promoter regions of numerous antioxidant genes. This binding initiates transcription of key protective enzymes including:

  • Heme oxygenase-1 (HO-1): Catalyzes heme degradation to produce biliverdin, carbon monoxide, and free iron, all possessing antioxidant and anti-inflammatory properties.
  • NAD(P)H quinone oxidoreductase 1 (NQO1): Catalyzes two-electron reduction of quinones, preventing their participation in redox cycling and oxidative stress generation.
  • Superoxide dismutase (SOD): Facilitates dismutation of superoxide radicals to hydrogen peroxide and oxygen.
  • Catalase (CAT): Decomposes hydrogen peroxide to water and oxygen, completing the detoxification process initiated by SOD.

Research demonstrates that LA-mediated Nrf2 activation occurs through AMPKα-dependent phosphorylation, creating a coordinated cellular defense system against oxidative damage. This mechanism has been experimentally verified in multiple disease models, including myocardial ischemia-reperfusion injury, where LA pretreatment significantly increased Nrf2 nuclear translocation and expression of downstream antioxidant enzymes [9].

NF-κB Pathway Inhibition

LA simultaneously modulates inflammatory pathways closely intertwined with oxidative stress responses. The compound inhibits the NF-κB signaling pathway through multiple mechanisms, including:

  • HSP90 inhibition: Molecular docking and experimental studies confirm that LA directly interacts with and inhibits heat shock protein 90 (HSP90), a chaperone protein that stabilizes various client proteins including IKK complex components essential for NF-κB activation [6] [7].
  • Reduced nuclear translocation: LA treatment significantly decreases LPS-induced nuclear translocation of the NF-κB p65 subunit, preventing its transcriptional activity.
  • Downregulation of pro-inflammatory mediators: Through NF-κB inhibition, LA reduces expression of inflammatory cytokines (IL-6, IL-1β, TNF-α), enzymes (iNOS, COX-2), and other mediators that contribute to oxidative stress generation.

This dual modulation of both Nrf2 and NF-κB pathways creates a powerful therapeutic approach, as oxidative stress and inflammation form a self-amplifying cycle in many pathological conditions. By simultaneously enhancing antioxidant defenses while suppressing inflammatory responses, LA demonstrates particular efficacy in complex disease models involving both processes [8].

Conclusion and Research Applications

The comprehensive assay protocols detailed in this application note provide researchers with standardized methodologies for evaluating the antioxidant properties of this compound across various experimental systems. From simple chemical assays to complex animal models, these approaches demonstrate LA's significant potential as a multi-target antioxidant therapeutic agent. The compound's ability to simultaneously activate the Nrf2-mediated antioxidant response while inhibiting NF-κB-driven inflammation positions it as a promising candidate for addressing pathological conditions where oxidative stress and inflammation coexist.

Current research supports LA's potential therapeutic applications in neurodegenerative disorders, cardiovascular diseases, hepatic conditions, and inflammatory bowel diseases, all of which involve significant oxidative stress components. Future research directions should focus on further elucidating structure-activity relationships, optimizing delivery systems to enhance bioavailability, and conducting well-controlled clinical trials to validate preclinical findings. The protocols provided herein establish a standardized framework for such investigations, promoting reproducibility and comparability across research initiatives exploring LA's antioxidant mechanisms and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Lithospermic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lithospermic acid (LA) is a naturally occurring polycyclic phenolic carboxylic acid predominantly isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). Recent scientific investigations have revealed its potential as a multi-target therapeutic agent against various pathological conditions including obesity, neuroinflammation, and viral infections. Molecular docking studies serve as a critical computational approach for elucidating the binding mechanisms between this compound and its biological targets, providing atomic-level insights that facilitate drug discovery and development. These application notes present comprehensive protocols and methodologies for conducting rigorous molecular docking studies of this compound, supported by recent scientific evidence and structured for practical implementation in research settings.

The significance of this compound in drug discovery stems from its diverse bioactivities and favorable binding characteristics against multiple enzyme systems. As natural products continue to offer valuable scaffolds for therapeutic development, this compound represents a promising candidate with experimentally validated effects against various disease targets. These notes consolidate the most current research findings and methodologies to support researchers in exploring the molecular interactions of this compound through computational and experimental approaches.

Target Applications and Therapeutic Potential

This compound has demonstrated significant binding affinities and inhibitory potential against several crucial biological targets through integrated computational and experimental approaches. The table below summarizes the key molecular targets investigated in recent studies:

Table 1: Experimentally Validated Molecular Targets of this compound

Molecular Target Therapeutic Area Binding Affinity/Ki Inhibitory Activity Reference
Human Carbonic Anhydrase VA (hCA VA) Obesity Management Ki = 0.69 ± 0.01 µM Dual inhibitor targeting lipid metabolism [1]
Pancreatic Lipase (PL) Obesity Management Ki = 33.1 ± 1.6 µM Reduces dietary fat absorption [1]
Heat Shock Protein 90 (HSP90) Neuroinflammation Significant inhibition Suppresses NF-κB signaling pathway [2]
Monkeypox Virus Cysteine Proteinase (I7L) Antiviral Therapy Docking score: -7.4 to -9.5 kcal/mol Potential viral replication inhibition [3]

Beyond these directly validated targets, this compound shows potential for addressing complex multifactorial diseases due to its polypharmacological profile. The multi-target nature of this compound is particularly valuable for metabolic disorders, neurodegenerative conditions, and emerging viral infections where single-target approaches often show limited efficacy. Current research indicates this compound's ability to simultaneously modulate complementary pathways—such as reducing fat absorption while regulating lipid metabolism—providing a strong rationale for its continued investigation [1].

Table 2: Additional Potential Targets Based on Computational Predictions

| Molecular Target | Therapeutic Area | Evidence Level | Binding Characteristics | |---------------------|----------------------|--------------------|----------------------------| | NF-κB signaling pathway | Neuroinflammation | Experimental validation | Inhibition of nuclear translocation | [2] | | Inducible Nitric Oxide Synthase (iNOS) | Inflammation | Experimental validation | Dose-dependent inhibition | [2] | | Cyclooxygenase-2 (COX-2) | Inflammation | Experimental validation | Dose-dependent inhibition | [2] |

Computational Protocols

Molecular Docking Workflow

A standardized workflow ensures consistent and reproducible molecular docking results. The following diagram illustrates the comprehensive protocol for studying this compound interactions with biological targets:

LA_Docking_Workflow cluster_target_prep Target Preparation cluster_ligand_prep Ligand Preparation Start Start Molecular Docking Study PrepTarget Target Protein Preparation Start->PrepTarget PrepLigand Ligand (LA) Preparation PrepTarget->PrepLigand PDB Retrieve 3D Structure from PDB/AF2 GridPrep Grid Generation PrepLigand->GridPrep LA_Structure Obtain LA Structure (PubChem CID: 5316597) Docking Molecular Docking GridPrep->Docking Analysis Binding Analysis Docking->Analysis Validation Experimental Validation Analysis->Validation Clean Remove Water/Co-crystallized Ligands PDB->Clean AddH Add Hydrogen Atoms Clean->AddH Optimize Energy Minimization AddH->Optimize LA_Optimize Geometry Optimization LA_Structure->LA_Optimize LA_Charges Assign Partial Charges LA_Optimize->LA_Charges LA_Torsion Define Torsional Bonds LA_Charges->LA_Torsion

Diagram 1: Molecular docking workflow for this compound studies. The protocol encompasses both target and ligand preparation phases before proceeding to docking simulations.

Target Protein Preparation

Protocol 3.2.1: Protein Structure Preparation

  • Step 1: Structure Acquisition - Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. For targets without experimental structures (e.g., monkeypox virus cysteine proteinase), utilize AlphaFold Colab v2.1.0 for reliable structure prediction [3].

  • Step 2: Structure Cleaning - Remove crystallographic water molecules, cofactors, and native ligands using molecular visualization software (PyMOL, Chimera). Retain essential cofactors and metal ions (e.g., Zn²⁺ in hCA VA) that participate in binding interactions [1].

  • Step 3: Hydrogen Addition - Add hydrogen atoms to the protein structure, adjusting protonation states of histidine residues and other ionizable groups appropriate to physiological pH (7.4). Use tools like Schrödinger's Protein Preparation Wizard or UCSF Chimera for this process.

  • Step 4: Energy Minimization - Perform constrained energy minimization to relieve steric clashes and optimize hydrogen bonding networks while maintaining heavy atom positions. Apply the OPLS3e or CHARMM36 force field with implicit solvent model.

Ligand Preparation

Protocol 3.3.1: this compound Structure Preparation

  • Step 1: Structure Retrieval - Download the three-dimensional structure of this compound (CID: 5316597) from PubChem database or construct it based on the SMILES string: O1C(C(c3c1c(ccc3/C=C/C(=O)OC@HO)O)C(=O)O)O)C(=O)O)c2cc(c(cc2)O)O [4].

  • Step 2: Conformational Generation - Generate possible protonation states and stereoisomers at physiological pH (7.4). For virtual screening studies, prepare all conceivable stereoisomers as this compound contains multiple chiral centers [1].

  • Step 3: Geometry Optimization - Perform energy minimization using semi-empirical methods (PM3, PM6) or density functional theory (B3LYP/6-31G*) to obtain the lowest energy conformation. Assign Gasteiger or AM1-BCC partial charges for docking simulations.

Docking Parameters and Validation

Protocol 3.4.1: Molecular Docking Execution

  • Step 1: Grid Generation - Define the binding site using a grid box centered on the native ligand or known active site residues. For novel targets, use site prediction algorithms (FTMAP, MetaPocket). Typical grid dimensions: 20×20×20 Å with 0.375 Å spacing.

  • Step 2: Docking Parameters - Employ Glide SP or XP precision for docking simulations (Schrödinger Suite). Use Lamarckian Genetic Algorithm with 50-100 runs per ligand for AutoDock Vina. Apply distance constraints for key interactions (e.g., Zn²⁺ coordination in metalloenzymes).

  • Step 3: Validation - Validate the docking protocol by redocking known inhibitors and comparing with experimental poses. Accept protocols with RMSD < 2.0 Å between experimental and computational poses.

Table 3: Recommended Docking Parameters for Different Software Packages

Software Scoring Function Search Algorithm Specific Parameters for LA
AutoDock Vina Empirical + Knowledge-based Lamarckian GA exhaustiveness=50, num_modes=20
Schrödinger Glide GlideScore Systematic search Use SP for screening, XP for refinement
MOE Dock Alpha HB, Affinity dG Triangle Matcher Placement: Triangle Matcher, Refinement: Forcefield
SwissDock EADock DSS Systematic search Use all protonation states of LA

Experimental Validation Protocols

Biochemical Assays for Verification

Computational predictions require experimental validation to confirm biological activity. The following diagram illustrates the integrated approach for validating this compound interactions:

LA_Validation_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cellular Models DockingResults Docking Results (Predicted Binding) EnzymaticAssay Enzymatic Inhibition Assays DockingResults->EnzymaticAssay Validate binding affinity CellularAssay Cellular Activity Studies DockingResults->CellularAssay Confirm cellular efficacy Biophysical Biophysical Methods DockingResults->Biophysical Verify direct binding Functional Functional Characterization EnzymaticAssay->Functional Mechanistic insights CellularAssay->Functional Therapeutic potential Biophysical->Functional Binding constants PL_Assay Pancreatic Lipase Assay (Measure triglyceride hydrolysis) CA_Assay Carbonic Anhydrase Assay (Monitor esterase activity) PL_Assay->CA_Assay IC50 IC50/Ki Determination (Dose-response curves) CA_Assay->IC50 BV2 BV2 Microglial Cells (LPS-induced inflammation) Cytokines Cytokine Measurement (ELISA for IL-6, IL-1β, TNF-α) BV2->Cytokines Western Western Blot Analysis (iNOS, COX-2, HSP90 expression) Cytokines->Western

Diagram 2: Experimental validation workflow for this compound docking predictions, incorporating biochemical and cellular approaches.

Protocol 4.1.1: Pancreatic Lipase Inhibition Assay

  • Step 1: Substrate Preparation - Prepare 1 mM p-nitrophenyl butyrate (p-NPB) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 1% Triton X-100.

  • Step 2: Enzyme Inhibition - Pre-incubate pancreatic lipase (0.2 mg/mL) with varying concentrations of this compound (0-100 μM) for 15 minutes at 37°C. Use orlistat as positive control and DMSO as vehicle control.

  • Step 3: Reaction Initiation and Measurement - Add p-NPB substrate and monitor the liberation of p-nitrophenol at 405 nm for 10 minutes. Calculate percentage inhibition and determine IC50 values using nonlinear regression analysis [1].

Protocol 4.1.2: Carbonic Anhydrase Inhibition Assay

  • Step 1: Enzyme Preparation - Dilute human carbonic anhydrase VA to 0.1 mg/mL in 50 mM HEPES buffer (pH 7.5).

  • Step 2: Esterase Activity Measurement - Monitor the hydrolysis of p-nitrophenyl acetate to p-nitrophenol at 348 nm. Pre-incubate enzyme with this compound (0-50 μM) for 10 minutes before substrate addition.

  • Step 3: Ki Determination - Measure initial velocities at various substrate concentrations (0.5-5 mM) and inhibitor concentrations. Calculate inhibition constant (Ki) using Lineweaver-Burk or Dixon plots [1].

Protocol 4.1.3: Anti-inflammatory Activity in Microglial Cells

  • Step 1: Cell Culture and Treatment - Maintain BV2 microglial cells in DMEM with 10% FBS. Pre-treat cells with this compound (10-100 μM) for 1 hour before stimulating with LPS (100 ng/mL) for 24 hours [2].

  • Step 2: Nitric Oxide Measurement - Collect culture supernatants and measure nitrite accumulation using Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm.

  • Step 3: Cytokine Analysis - Quantify pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in culture supernatants using commercial ELISA kits according to manufacturer protocols.

  • Step 4: Western Blot Analysis - Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against iNOS, COX-2, HSP90, and NF-κB p65. Use β-actin or GAPDH as loading controls [2].

Data Analysis and Interpretation

Binding Interaction Analysis

Protocol 5.1.1: Intermolecular Interaction Assessment

  • Step 1: Pose Analysis - Examine the binding orientation of this compound in the target's active site. For hCA VA, this compound coordinates with the catalytic Zn²⁺ ion via its benzofuran carboxylate moiety—a critical interaction for inhibition [1].

  • Step 2: Interaction Mapping - Identify specific interactions: hydrogen bonds (conventional, carbon, π), hydrophobic interactions, π-π stacking, and ionic interactions. This compound forms stable complexes with PL through hydrogen bonding with ASP 205 and π-stacking with PHE 77 and PHE 215 [1].

  • Step 3: Binding Energy Calculation - Compute binding free energy using MM-GB/PBSA methods for the most stable docking poses. Compare calculated values with experimental inhibition constants to validate computational models.

Statistical Analysis and Reporting

Protocol 5.2.1: Data Quality Assurance

  • Step 1: Replicate Measurements - Perform all experiments in triplicate minimum with appropriate controls. Report mean values with standard deviation or standard error of the mean.

  • Step 2: Statistical Testing - Use one-way ANOVA with post-hoc tests for multiple comparisons when assessing dose-dependent effects. Consider p-values < 0.05 as statistically significant.

  • Step 3: Data Documentation - Report docking scores as mean values from multiple runs with standard deviations. For this compound, documented docking scores range from -7.4 to -9.5 kcal/mol against various targets, indicating strong binding affinity [1] [3].

Table 4: Troubleshooting Guide for Common Issues in this compound Docking Studies

Problem Potential Cause Solution
Poor docking scores with known active targets Incorrect protonation state Generate all possible tautomers and protonation states at pH 7.4
Inconsistent binding poses Excessive ligand flexibility Define rotatable bonds appropriately; use constrained docking
Discrepancy between computational and experimental results Incomplete binding site definition Expand grid size; include known allosteric sites
Unstable molecular dynamics simulations Incorrect force field parameters Develop specific parameters for this compound

Conclusion

These application notes provide comprehensive protocols for conducting molecular docking studies of this compound and experimental validation of computational predictions. The integrated approach combining in silico calculations with biochemical and cellular assays ensures robust characterization of this compound's interactions with various biological targets. The documented multi-target activity of this compound against obesity-related enzymes, neuroinflammatory pathways, and viral proteins highlights its therapeutic potential and exemplifies the value of natural products in drug discovery.

Future directions for this compound research should include more extensive ADMET profiling, in vivo validation of computational predictions, and exploration of synergistic effects with other therapeutic compounds. The protocols outlined herein provide a solid foundation for researchers to systematically investigate the molecular mechanisms of this compound and accelerate its development as a potential therapeutic agent for various diseases.

References

Application Notes: Hepatoprotective Activity of Lithospermic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lithospermic acid (LA) is a plant-derived polycyclic phenolic carboxylic acid isolated from Salvia miltiorrhiza (Danshen). Recent studies have confirmed its strong anti-oxidative and hepatoprotective properties, showing efficacy against various liver injury models, including those induced by carbon tetrachloride (CCl₄) and hepatitis B virus (HBV). These effects are primarily mediated through the reduction of reactive oxygen species (ROS), inhibition of inflammatory pathways, and modulation of specific signaling cascades such as NF-κB [1] [2] [3]. The following notes provide a detailed summary of quantitative findings and standardized experimental protocols.

Summary of Quantitative Data

The hepatoprotective effects of LA have been quantified in both in vitro and in vivo models. Key biochemical markers and their responses to LA treatment are summarized in the table below.

Table 1: Summary of Hepatoprotective Effects of this compound in Experimental Models

Model System Inducing Agent LA Dosage / Concentration Key Parameters Measured Results & Efficacy Primary Proposed Mechanism
Huh7 Cell Line ( in vitro ) [1] [4] CCl₄ (0.5%) (Concentration-dependent) Cell viability, ROS, Caspase-3/7 activity, LDH, ALT Significantly attenuated CCl₄-induced oxidative damage and cell death in a concentration-dependent manner. Antioxidant activity; Reduction of intracellular ROS and apoptosis.
BALB/c Mice ( in vivo ) [1] [4] CCl₄ (10 ml/kg) 50 & 100 mg/kg body weight (oral, 6 days) Serum AST & ALT, Hepatic SOD & CAT, Lipid Peroxidation, Histology Reduced serum AST/ALT elevation; Increased SOD/CAT levels; Decreased lipid peroxidation; Improved liver histology. High-dose (100 mg/kg) showed results comparable to control. Enhancement of endogenous antioxidant enzymes (SOD, CAT).
HepG2 Cell Line ( in vitro ) [2] HBV Transfection 0.75 - 3 µM (long-term), 12.5 - 50 µM (short-term) HBsAg, HBeAg, HBV DNA Exhibited anti-HBV activity by reducing viral antigens and DNA replication. Induction of complete autophagy via inhibition of the PI3K/AKT/mTOR pathway.
C57BL/6 Mice ( in vivo ) [2] HBV Hydrodynamic Injection 50 mg/kg/day HBsAg, HBeAg, HBV DNA in serum Showed significant anti-HBV effects in vivo. Autophagy regulation counteracting HBV-elicited incomplete autophagy.

Experimental Protocols

Protocol 1: In Vitro Hepatoprotective Assay against CCl₄-Induced Toxicity

This protocol assesses the ability of LA to protect human hepatoma cells (Huh7) from CCl₄-induced oxidative damage [1] [4].

  • 1.1 Cell Culture and Seeding

    • Maintain Huh7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
    • Seed cells onto 96-well plates at a density of 1x10⁴ cells per well and incubate overnight to allow for attachment.
  • 1.2 Treatment and Induction of Injury

    • Pre-treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
    • Co-treatment: Add 0.5% CCl₄ to the medium and incubate the cells for an additional 1 hour alongside LA.
  • 1.3 Assessment of Hepatoprotection

    • Cell Viability: Perform MTT assay. Add MTT reagent (5 mg/ml) and incubate for 1-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 540-570 nm [4].
    • Cytotoxicity: Measure Lactate Dehydrogenase (LDH) release into the culture medium using a commercial cytotoxicity detection kit [4].
    • Oxidative Stress: Quantify intracellular ROS levels using a fluorescent probe like Carboxy-H2DCFDA. Record fluorescence at Ex/Em = 495/529 nm [1] [4].
    • Apoptosis: Determine Caspase-3/7 activity using a Caspase-Glo 3/7 assay kit, measuring luminescence [1].
    • Liver-Specific Damage: Measure cellular Alanine Transaminase (ALT) activity using a colorimetric assay kit after cell homogenization [4].

Start Seed Huh7 Cells Pretreat Pre-treat with This compound Start->Pretreat Injury Induce Injury with CCl₄ Pretreat->Injury Assess Assess Hepatoprotection Injury->Assess MTT MTT Assay (Cell Viability) Assess->MTT LDH LDH Release (Cytotoxicity) Assess->LDH ROS ROS Detection (Oxidative Stress) Assess->ROS Caspase Caspase-3/7 Activity (Apoptosis) Assess->Caspase ALT ALT Activity Assay (Liver Damage) Assess->ALT

Protocol 2: In Vivo Hepatoprotective Assay in a Mouse Model

This protocol evaluates the protective effect of LA against CCl₄-induced acute liver damage in mice [1] [4].

  • 2.1 Animal Grouping and Dosing

    • Use male BALB/c mice (20 ± 2 g). House under standard conditions (12h light/dark cycle, 25°C).
    • Randomly assign mice to groups (e.g., n=5): Normal control, CCl₄ model control, LA low-dose (50 mg/kg), and LA high-dose (100 mg/kg) groups.
    • Administer LA or vehicle (e.g., water) orally via gavage for six consecutive days.
  • 2.2 Induction of Liver Injury and Sample Collection

    • On the final day, one hour after the last LA dose, administer a single dose of CCl₄ (10 ml/kg body weight, diluted 1:49 in corn oil) intraperitoneally to all groups except the normal control.
    • After a set period (e.g., 24 hours), anesthetize the animals and collect blood via cardiac puncture. Separate serum for biochemical analysis.
    • Excise liver tissues. Rinse one portion with ice-cold saline for homogenization and biochemical assays. Immerse another portion in 10% formalin for histopathological examination.
  • 2.3 Assessment of Hepatoprotection

    • Serum Biochemistry: Measure serum levels of Alanine Transaminase (ALT) and Aspartate Transaminase (AST) using commercial kits.
    • Hepatic Antioxidants: Homogenize liver tissue in cold buffer. Assess the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) using spectrophotometric methods.
    • Lipid Peroxidation: Determine the level of Malondialdehyde (MDA), a marker of lipid peroxidation, in liver homogenates, typically using the thiobarbituric acid reactive substances (TBARS) assay.
    • Histopathology: Process fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine under a light microscope for necrosis, inflammation, and structural changes.

Start Group BALB/c Mice Dose Oral Gavage of LA (50 or 100 mg/kg) for 6 days Start->Dose Induce Induce Injury with CCl₄ (i.p.) Dose->Induce Collect Collect Blood & Liver Induce->Collect Serum Serum Biochemistry (ALT, AST) Collect->Serum Antioxidant Hepatic Antioxidants (SOD, CAT) Collect->Antioxidant Lipid Lipid Peroxidation (MDA) Collect->Lipid Histo Histopathology (H&E Staining) Collect->Histo

Mechanism of Action: Signaling Pathways

The hepatoprotective effect of this compound involves multiple pathways, as illustrated below.

References

Comprehensive Application Notes and Protocols: Lithospermic Acid as a Multi-Target Anti-Obesity Therapeutic Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Obesity represents a significant global health challenge characterized by excessive fat accumulation that predisposes individuals to various metabolic disorders. Current pharmacological options remain limited, creating an urgent need for safer, more effective therapeutic agents. Lithospermic acid (LA), a water-soluble phenolic compound derived from Salvia miltiorrhiza (Danshen), has emerged as a promising multi-target candidate for obesity treatment. Traditional "one target–one drug" approaches are increasingly shifting toward multi-target strategies for complex diseases like obesity, with polypharmacology demonstrating enhanced efficacy and reduced side effects compared to single-target approaches. Recent research has revealed that this compound exhibits dual inhibitory activity against key enzymes involved in lipid metabolism, positioning it as a compelling candidate for multi-target obesity therapy that simultaneously addresses complementary pathways in fat absorption and synthesis [1].

The therapeutic potential of this compound extends beyond obesity to various metabolic conditions. Previous studies have documented its antioxidant properties and protective effects against diabetic complications, including retinopathy and nephropathy, through mechanisms involving reduction of oxidative stress markers and inflammatory cytokines [2] [3]. Additionally, this compound has demonstrated anti-inflammatory effects in neural and cardiovascular systems, suggesting broad applicability for metabolic disorders [4] [5]. This document provides comprehensive application notes and detailed experimental protocols to facilitate further investigation of this compound's anti-obesity mechanisms and therapeutic potential.

Mechanism of Action: Multi-Target Anti-Obesity Effects

This compound exerts its anti-obesity effects through simultaneous inhibition of two key enzymes involved in lipid metabolism: pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA). This dual inhibition strategy represents a novel approach in obesity management by targeting complementary pathways – reducing dietary fat absorption while modulating de novo lipogenesis [1] [6].

Pancreatic Lipase (PL) Inhibition

Pancreatic lipase plays a crucial role in dietary fat absorption by catalyzing the hydrolysis of triacylglycerols into 2-monoacylglycerols and free fatty acids. This compound inhibits PL through stable binding interactions involving hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215, as confirmed through molecular docking studies and dynamics simulations. Experimental validation demonstrates that this compound inhibits PL with a Ki value of 33.1 ± 1.6 μM, indicating substantial inhibitory activity [1] [6].

Human Carbonic Anhydrase VA (hCA VA) Inhibition

The mitochondrial enzyme hCA VA plays a key role in metabolic processes including de novo lipogenesis and fatty acid biosynthesis. This compound inhibits hCA VA through interaction with the Zn²⁺ ion in the enzyme's active site via its benzofuran carboxylate moiety. This interaction results in potent inhibition with a Ki value of 0.69 ± 0.01 μM, significantly stronger than its effect on PL. While this inhibition is not isoform-specific, it effectively targets a complementary pathway in lipid metabolism [1] [6].

Additional Metabolic Benefits

Beyond its primary enzymatic targets, this compound exhibits several secondary metabolic benefits that contribute to its anti-obesity potential:

  • Antioxidant Effects: this compound reduces oxidative stress markers including urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), demonstrating significant antioxidant capacity that addresses obesity-related oxidative damage [2] [3].

  • Anti-inflammatory Action: The compound suppresses pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α, and inhibits iNOS and COX-2 expression in microglial cells, indicating broad anti-inflammatory effects relevant to obesity-associated inflammation [4].

  • Insulin Sensitization: Studies in OLETF rats demonstrate that this compound improves insulin resistance and glucose intolerance, suggesting beneficial effects on overall metabolic function [2] [3].

Table 1: Quantitative Profile of this compound's Enzyme Inhibition

Target Enzyme Inhibition Constant (Ki) Binding Interactions Biological Consequences
Pancreatic Lipase (PL) 33.1 ± 1.6 μM Hydrogen bonding with ASP 205; π-stacking with PHE 77 and PHE 215 Reduced dietary fat absorption
Human Carbonic Anhydrase VA (hCA VA) 0.69 ± 0.01 μM Coordination with Zn²⁺ via benzofuran carboxylate moiety Suppressed de novo lipogenesis

Table 2: Secondary Metabolic Benefits of this compound

Beneficial Effect Observed Outcomes Experimental Models
Antioxidant Activity Reduced urinary 8-OHdG; decreased oxidative stress OLETF rats [2] [3]
Anti-inflammatory Action Suppressed IL-6, IL-1β, TNF-α; inhibited iNOS and COX-2 BV2 microglial cells [4]
Metabolic Improvement Enhanced insulin sensitivity; improved glucose tolerance OLETF rats [2] [3]

Experimental Protocols

Enzyme Inhibition Assays
3.1.1 Pancreatic Lipase (PL) Inhibition Protocol

Principle: This assay measures the inhibitory activity of this compound against pancreatic lipase by monitoring the hydrolysis of a synthetic substrate.

Reagents:

  • Porcine pancreatic lipase (Type II)
  • This compound (≥95% purity)
  • p-Nitrophenyl palmitate (pNPP) substrate
  • Tris-HCl buffer (100 mM, pH 8.2)
  • Triton X-100
  • Appropriate organic solvents for compound dissolution

Procedure:

  • Prepare this compound solutions in DMSO at concentrations ranging from 0-100 μM
  • Incubate pancreatic lipase (2 mg/mL) with test concentrations of this compound for 15 minutes at 37°C
  • Add pNPP substrate solution (0.4 mM in 5% Triton X-100)
  • Monitor absorbance at 405 nm for 30 minutes at 37°C
  • Calculate inhibition percentage using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] × 100
  • Determine Ki values using nonlinear regression analysis of inhibition data [1]

Technical Notes: Include appropriate controls (blank, vehicle, and positive control with Orlistat). Maintain DMSO concentration below 1% to avoid solvent effects on enzyme activity.

3.1.2 Human Carbonic Anhydrase VA (hCA VA) Inhibition Protocol

Principle: This assay evaluates this compound's inhibition of hCA VA using esterase activity with 4-nitrophenyl acetate as substrate.

Reagents:

  • Recombinant human CA VA
  • This compound (≥95% purity)
  • 4-Nitrophenyl acetate (4-NPA) substrate
  • HEPES buffer (50 mM, pH 7.4)
  • DMSO for compound dissolution

Procedure:

  • Prepare this compound solutions in DMSO at concentrations ranging from 0-10 μM
  • Incubate hCA VA (50 nM) with test concentrations of this compound for 10 minutes at 25°C
  • Initiate reaction by adding 4-NPA substrate (1 mM final concentration)
  • Monitor absorbance at 348 nm for 10 minutes at 25°C
  • Calculate inhibition percentage and determine Ki values using appropriate software [1]

Technical Notes: Run assays in triplicate. Use acetazolamide (AAZ) as a positive control. Account for non-enzymatic hydrolysis in blank measurements.

Molecular Docking Studies

Principle: Computational analysis of binding interactions between this compound and target enzymes.

Procedure:

  • Obtain crystal structures of target enzymes (PL: PDB ID 1ETH; hCA VA: PDB ID 3FE3) from Protein Data Bank
  • Prepare protein structures by removing water molecules and adding hydrogen atoms
  • Generate 3D structure of this compound and optimize geometry using molecular mechanics
  • Define binding sites based on known active sites and co-crystallized ligands
  • Perform docking simulations using Glide SP mode in Schrödinger Suite
  • Analyze binding poses, interaction types, and binding energies [1]

Technical Notes: Validate docking protocol by redocking native ligands before screening this compound. Use molecular dynamics simulations to confirm binding stability.

Cellular Anti-Inflammatory Activity

Principle: Evaluation of this compound's effects on inflammatory pathways in microglial cells.

Reagents:

  • BV2 microglial cells
  • This compound (≥95% purity)
  • Lipopolysaccharide (LPS)
  • DMEM culture medium with 10% FBS
  • ELISA kits for IL-6, IL-1β, TNF-α, and PGE₂
  • Antibodies for iNOS, COX-2, NF-κB p65, and HSP90
  • DCFH-DA probe for ROS detection

Procedure:

  • Culture BV2 cells in DMEM with 10% FBS at 37°C in 5% CO₂
  • Pre-treat cells with this compound (0-100 μM) for 1 hour
  • Stimulate with LPS (100 ng/mL) for 24 hours
  • Measure pro-inflammatory cytokines in supernatant using ELISA
  • Detect intracellular ROS production using DCFH-DA probe
  • Analyze protein expression via western blotting
  • Assess NF-κB nuclear translocation using immunofluorescence and nuclear fractionation [4]

Technical Notes: Include cell viability assays (CCK-8) to ensure effects are not due to cytotoxicity. Use specific inhibitors and siRNA knockdown to confirm mechanism of action.

Pathway Diagrams

G cluster_enzymes Enzyme Inhibition cluster_cellular_content LA This compound PL Pancreatic Lipase (PL) LA->PL Ki = 33.1 μM CA Carbonic Anhydrase VA (hCA VA) LA->CA Ki = 0.69 μM NFkB NF-κB Pathway Inhibition LA->NFkB HSP90 HSP90 Inhibition LA->HSP90 Antioxidant Antioxidant Effects LA->Antioxidant AMPK AMPKα/Nrf2 Activation LA->AMPK Metabolic Metabolic Improvements PL->Metabolic Reduced fat absorption CA->Metabolic Suppressed lipogenesis subcluster_cellular Cellular Mechanisms NFkB->Metabolic Reduced inflammation HSP90->Metabolic Anti-inflammatory Antioxidant->Metabolic Oxidative stress reduction AMPK->Metabolic Improved insulin sensitivity

Figure 1: Multi-Target Anti-Obesity Mechanisms of this compound. This diagram illustrates the dual enzyme inhibition and complementary cellular pathways through which this compound exerts its anti-obesity effects, ultimately leading to metabolic improvements.

G cluster_molecular Molecular Studies cluster_experimental Experimental Validation Start Study Design Docking Molecular Docking Start->Docking Dynamics Molecular Dynamics Docking->Dynamics Analysis Binding Interaction Analysis Dynamics->Analysis Enzymatic Enzyme Inhibition Assays Analysis->Enzymatic Cellular Cellular Studies Enzymatic->Cellular Animal Animal Models Cellular->Animal Results Data Integration & Conclusion Animal->Results

Figure 2: Experimental Workflow for Evaluating this compound's Anti-Obesity Potential. This diagram outlines a comprehensive research approach integrating computational and experimental methods to characterize the multi-target anti-obesity activity of this compound.

Research Applications and Future Directions

This compound presents significant opportunities for obesity research and therapeutic development. Its dual inhibitory profile against both pancreatic lipase and carbonic anhydrase VA offers a unique multi-target approach that may yield enhanced efficacy compared to single-target agents. Researchers can utilize the protocols provided in this document to further explore this compound's potential in several key areas:

Drug Development Applications
  • Lead Optimization: Use the structural insights from molecular docking studies to design this compound derivatives with improved potency and selectivity, particularly for hCA VA isoform specificity [1].

  • Combination Therapies: Investigate this compound in combination with other anti-obesity agents to identify synergistic effects that may allow for lower dosing and reduced side effects.

  • Formulation Development: Develop specialized delivery systems to enhance bioavailability, potentially leveraging technologies like ZIF-8 nanoparticles as demonstrated in osteoarthritis research [7].

Experimental Model Applications
  • In Vivo Obesity Models: Implement this compound testing in established animal models of obesity such as high-fat diet-induced obese rodents or genetically obese models (e.g., OLETF rats), monitoring parameters including body weight, adiposity, metabolic markers, and tissue-specific effects [2] [3] [8].

  • Mechanistic Studies: Employ siRNA knockdown and specific pharmacological inhibitors to validate proposed mechanisms, particularly the relationship between HSP90 inhibition and anti-inflammatory effects observed in microglial cells [4].

Future Research Directions

While current research has established proof-of-concept for this compound's multi-target anti-obesity activity, several areas require further investigation:

  • ISOForm Selectivity: Optimize the compound for greater selectivity toward hCA VA versus other carbonic anhydrase isoforms to minimize potential off-target effects [1].

  • Long-Term Safety: Conduct comprehensive toxicological studies and safety profiling to establish therapeutic windows and identify any organ-specific toxicities [9].

  • Clinical Translation: Develop appropriate pharmacokinetic optimization strategies and clinical trial designs for evaluating this compound in human subjects [9].

Conclusion

This compound represents a promising multi-target therapeutic candidate for obesity management through its dual inhibition of pancreatic lipase and human carbonic anhydrase VA. The compound's complementary mechanisms—reducing dietary fat absorption while suppressing de novo lipogenesis—coupled with its secondary antioxidant and anti-inflammatory activities, position it as a comprehensive approach to addressing the complex pathophysiology of obesity. The application notes and detailed experimental protocols provided in this document establish a foundation for further research and development of this compound and its derivatives as novel anti-obesity therapeutics. Future work should focus on optimizing selectivity, evaluating long-term safety, and advancing promising candidates toward clinical translation.

References

Application Notes: Lithospermic Acid as a Dual hCA VA and PL Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Obesity is a major global health challenge that demands innovative therapeutic strategies. The "one target–one drug" approach is increasingly giving way to multi-target strategies, or polypharmacology, which can enhance efficacy and minimize side effects for complex diseases like obesity [1]. Simultaneously targeting Pancreatic Lipase (PL) and human Carbonic Anhydrase VA (hCA VA) offers a unique synergistic mechanism: PL inhibition reduces dietary fat absorption, while hCA VA inhibition modulates lipid metabolism and de novo lipogenesis [1] [2].

Lithospermic acid (LA), a natural polyphenolic compound isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has been identified as a potential dual inhibitor of these two key enzymes [1] [2]. The following notes and protocols summarize the experimental data and procedures for assessing its activity.

2. Key Findings and Quantitative Data Experimental validation confirmed that this compound is an effective inhibitor of both hCA VA and PL. The table below summarizes the key quantitative data from inhibition assays.

Table 1: Experimentally Determined Inhibitory Activity (Kᵢ) of this compound

Target Enzyme Inhibitory Constant (Kᵢ) Significance and Context
Human Carbonic Anhydrase VA (hCA VA) 0.69 ± 0.01 μM [2] Indicates very potent inhibition of this metabolic enzyme.
Pancreatic Lipase (PL) 33.1 ± 1.6 μM [1] [2] Shows moderate inhibition; the study notes this is a complementary anti-obesity pathway.

Computational studies have elucidated the molecular interactions responsible for this dual inhibitory action. The table below outlines the key binding interactions.

Table 2: Molecular Binding Interactions of this compound with Target Enzymes

Target Enzyme Key Molecular Interactions Computational Method
Human Carbonic Anhydrase VA (hCA VA) Interaction with the Zn²⁺ ion in the enzyme's active site via its benzofuran carboxylate moiety [1] [2]. Molecular Docking and Dynamics Simulations
Pancreatic Lipase (PL) Forms stable complexes through hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215 [1] [2]. Molecular Docking and Dynamics Simulations

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for Human Carbonic Anhydrase VA (hCA VA)

This protocol is adapted from the methods used to validate this compound's activity [1] [2].

1. Principle The assay measures the inhibition of the hCA VA enzyme's catalytic activity, which is the conversion of CO₂ to bicarbonate and a proton. The rate of this reaction is monitored using a model substrate.

2. Reagents and Materials

  • Recombinant human CA VA enzyme
  • This compound (purified)
  • Acetazolamide (AAZ) as a reference standard inhibitor
  • Assay buffer: Hepes or Tris buffer at pH 7.4-7.5
  • 4-Nitrophenyl acetate (4-NPA) as a substrate

3. Procedure 1. Enzyme Preparation: Reconstitute the hCA VA enzyme in the assay buffer. 2. Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO or buffer. The final concentration of DMSO in the assay should not exceed 1-2% to avoid solvent effects. 3. Reaction Setup: In a cuvette or microplate well, mix: - Assay Buffer - Enzyme solution - Inhibitor solution (or vehicle for control) 4. Initiation and Measurement: Start the reaction by adding the substrate 4-NPA. Immediately monitor the increase in absorbance at 348 nm over 2-3 minutes. 5. Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. The inhibitory constant (Kᵢ) can be determined by fitting the data to a non-linear regression model for enzyme inhibition.

Protocol 2: In Vitro Inhibition Assay for Pancreatic Lipase (PL)

This protocol details the method for evaluating the inhibition of PL, adapted from referenced studies [1] [2].

1. Principle This assay measures the inhibition of PL enzyme activity, which hydrolyzes emulsified triglycerides into monoacylglycerols and free fatty acids. The release of free fatty acids is quantified using a detection reagent.

2. Reagents and Materials

  • Porcine or recombinant human pancreatic lipase
  • This compound (purified)
  • Orlistat as a reference standard inhibitor
  • Tris-HCl buffer (pH 8.2)
  • Substrate: Gum arabic-emulsified tributyrin or triolein
  • Detection reagent (e.g., pH-stat titrator or a colorimetric probe like p-nitrophenyl butyrate)

3. Procedure 1. Enzyme Activation: Pre-incubate the PL enzyme with the inhibitor (this compound or control) in Tris-HCl buffer for 10-15 minutes. 2. Reaction Initiation: Add the emulsified triglyceride substrate to the mixture to start the enzymatic reaction. 3. Reaction Monitoring: - pH-stat Method: Continuously titrate the reaction mixture with NaOH to maintain a constant pH, recording the rate of NaOH consumption, which is proportional to the fatty acid release. - Colorimetric Method: If using p-nitrophenyl butyrate, measure the increase in absorbance at 405 nm due to the release of p-nitrophenol. 4. Data Analysis: Calculate the lipase activity from the initial rate of the reaction. The percentage inhibition and Kᵢ value can be calculated from the activity measured at different concentrations of this compound.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the integrated experimental workflow from virtual screening to in vitro validation, as described in the research.

Dual Inhibitor Screening Workflow Start Start: Virtual Screening of S. miltiorrhiza Database DB 115 Compounds Identified Start->DB Prep Compound Preparation (504 stereoisomers & protonation states) DB->Prep Dock1 Molecular Docking against hCA VA Prep->Dock1 Dock2 Molecular Docking against PL Prep->Dock2 Filter1 Filter: Glide Score < -4.66 kcal/mol 18 potential hCA VA inhibitors Dock1->Filter1 Filter2 Filter: Glide Score < -4.98 kcal/mol 63 potential PL inhibitors Dock2->Filter2 Hit Hit Identification 5 shared compounds Filter1->Hit Filter2->Hit Val In Vitro Validation Ki determination for PL and hCA VA Hit->Val

This diagram outlines the mechanism of action by which this compound exerts its dual inhibitory effects on key metabolic pathways involved in obesity.

Mechanism of Dual Enzyme Inhibition cluster_hCA Inhibition of hCA VA cluster_PL Inhibition of Pancreatic Lipase LA This compound hCA hCA VA Enzyme LA->hCA PL Pancreatic Lipase Enzyme LA->PL Int1 Binds Zn²⁺ ion via benzofuran carboxylate hCA->Int1 Effect1 Disrupted de novo lipogenesis and fatty acid biosynthesis Int1->Effect1 Int2 Hydrogen bond with ASP 205 π-stacking with PHE 77 & PHE 215 PL->Int2 Effect2 Reduced dietary fat absorption Int2->Effect2

Discussion and Future Directions

The discovery of this compound as a dual inhibitor of hCA VA and PL introduces a promising multi-target strategy for obesity pharmacotherapy [1]. Targeting these complementary pathways—reducing fat absorption while modulating lipid metabolism—could lead to therapies with superior efficacy and potentially fewer side effects compared to single-target agents like Orlistat [1].

A primary area for future work is optimizing selectivity. While this compound is a potent hCA VA inhibitor, it lacks isoform specificity [1] [2]. Enhancing selectivity for hCA VA over other carbonic anhydrase isoforms is crucial for developing safer drugs with minimal off-target effects. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies to modify the this compound structure for improved potency and selectivity.
  • Advanced In Vivo Models to validate the anti-obesity efficacy and safety profile in a whole-organism context.
  • Exploring Additional Targets given that Salvia miltiorrhiza extracts have broader anti-obesity effects in vivo, suggesting this compound may have other relevant biological targets [1].

References

Comprehensive Application Notes and Protocols: Lithospermic Acid as a Pancreatic Lipase Inhibitor for Obesity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pancreatic Lipase Inhibition and Obesity Therapeutics

Obesity represents a global health crisis with limited pharmacological options that effectively balance efficacy with safety concerns. The enzyme pancreatic lipase (PL) plays a pivotal role in dietary fat absorption by catalyzing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. Consequently, PL inhibition has emerged as a proven therapeutic strategy for obesity management by reducing dietary fat absorption and creating a negative energy balance. Currently, orlistat stands as the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment, but its clinical utility is constrained by significant gastrointestinal adverse effects reported in up to 91% of patients, highlighting the urgent need for alternative inhibitory compounds with improved safety profiles. [1] [2]

Lithospermic acid (LA), a water-soluble phenolic acid compound extracted from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae), has recently emerged as a promising dual inhibitor targeting both pancreatic lipase and human carbonic anhydrase VA. This dual inhibition mechanism represents a novel therapeutic approach that targets complementary pathways in lipid metabolism and obesity management. The following application notes provide detailed methodologies and experimental protocols for evaluating the pancreatic lipase inhibitory activity of this compound, supporting anti-obesity drug discovery efforts. [3] [4]

Mechanism of Action and Molecular Interactions

Binding Interactions with Pancreatic Lipase

This compound exerts its inhibitory effect on pancreatic lipase through specific molecular interactions with key residues in the enzyme's active site. Molecular docking and dynamics simulations reveal that this compound forms stable complexes with pancreatic lipase through multiple mechanisms:

  • Hydrogen bonding with ASP 205 residue
  • π-stacking interactions with PHE 77 and PHE 215 residues
  • Hydrophobic contacts within the enzyme's active pocket [3]

These interactions effectively block substrate access to the catalytic triad (Ser152, Asp176, His263), thereby inhibiting the enzyme's ability to hydrolyze dietary triglycerides. The binding stability has been confirmed through molecular dynamics simulations demonstrating consistent interaction patterns throughout extended simulation periods, suggesting a robust inhibitory mechanism. [2]

Dual Inhibition Properties

Recent research has identified that this compound additionally functions as a potent inhibitor of human carbonic anhydrase VA (hCA VA), a mitochondrial enzyme involved in lipogenesis through its role in providing bicarbonate for de novo fatty acid synthesis. This dual inhibitory activity represents a significant advantage over single-target inhibitors by addressing complementary pathways in lipid metabolism:

  • Reduced fat absorption via pancreatic lipase inhibition in the intestinal lumen
  • Diminished lipogenesis through carbonic anhydrase VA inhibition in tissues [3]

The inhibition of hCA VA occurs through interaction with the Zn²⁺ ion in the enzyme's active site via this compound's benzofuran carboxylate moiety. While this inhibition demonstrates high potency (Ki = 0.69 ± 0.01 μM), research indicates it is not isoform-specific, suggesting potential for further structural optimization to enhance selectivity. [3]

Experimental Data and Quantitative Results

Inhibitory Potency and Kinetic Parameters

Experimental validation through in vitro enzymatic assays has quantified the inhibitory potency of this compound against both pancreatic lipase and human carbonic anhydrase VA. The following table summarizes the key kinetic parameters obtained from these studies:

Table 1: Kinetic Parameters of this compound Enzyme Inhibition

Enzyme Target Inhibition Constant (Ki) Type of Inhibition Key Interactions
Pancreatic lipase (PL) 33.1 ± 1.6 μM Mixed-type competitive Hydrogen bonding with ASP 205; π-stacking with PHE 77, PHE 215
Human carbonic anhydrase VA (hCA VA) 0.69 ± 0.01 μM Not isoform-specific Coordination with Zn²⁺ via benzofuran carboxylate

| Cholesterol esterase (CE) | Data not available | Not fully characterized | Potential similar interactions to PL | [3]

The mixed-type competitive inhibition of pancreatic lipase suggests that this compound can bind to both the enzyme's active site and allosteric sites, providing multiple mechanisms of action. The significantly lower Ki value for hCA VA indicates substantially stronger binding affinity for this enzyme compared to pancreatic lipase, though the physiological relevance depends on relative enzyme concentrations and cellular contexts. [3]

Comparison with Natural Product Derivatives

This compound represents one of several natural product derivatives investigated for pancreatic lipase inhibitory activity. The following table compares its performance with other bioactive compounds identified through screening efforts:

Table 2: Comparison of Natural Product-Derived Pancreatic Lipase Inhibitors

Compound Source Inhibitory Activity Molecular Features
This compound Salvia miltiorrhiza Ki = 33.1 ± 1.6 μM (PL) Phenolic acid, benzofuran carboxylate
Rosmarinic acid Trachystemon orientalis, Salvia species IC₅₀ = 48.213 ± 2.490 μg/mL Phenolic acid, caffeic acid ester
β-sitosterol Trachystemon orientalis IC₅₀ = 41.698 ± 1.982 μg/mL Phytosterol
Pinoresinol Various plant sources G-score = -10.00 Kcal/mol (docking) Lignan, furan rings

| Orlistat (reference) | Synthetic | FDA-approved drug | β-lactone moiety, irreversible inhibitor | [3] [5] [6]

These comparative data highlight the structural diversity of natural PL inhibitors and provide context for this compound's relative potency. The docking score for pinoresinol represents computational prediction rather than experimental validation, demonstrating the importance of follow-up enzymatic assays such as those conducted for this compound. [5]

Experimental Protocols and Methodologies

Molecular Docking Analysis of this compound with Pancreatic Lipase

Purpose: To predict the binding orientation, affinity, and molecular interactions between this compound and pancreatic lipase using computational docking approaches.

Materials and Software:

  • Crystal structure of human pancreatic lipase (PDB ID: 1LPB)
  • This compound 3D structure (CID: 132495)
  • Molecular docking software (AutoDock Vina, Schrodinger Glide, or similar)
  • Visualization tools (PyMOL, Chimera, Discovery Studio)

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of human pancreatic lipase from the Protein Data Bank
    • Remove water molecules and heteroatoms not involved in catalytic activity
    • Add hydrogen atoms and optimize protonation states of amino acid residues at physiological pH
    • Assign partial atomic charges using appropriate force fields (AMBER, CHARMM)
  • Ligand Preparation:

    • Retrieve the 3D structure of this compound from PubChem or create using chemoinformatics tools
    • Perform energy minimization using molecular mechanics force fields
    • Generate possible tautomers and protonation states relevant to physiological conditions
  • Docking Parameters:

    • Define the binding site around the catalytic triad (Ser152, Asp176, His263) with a 15-20Å grid box
    • Set exhaustiveness parameters to ensure comprehensive sampling of conformational space
    • Implement flexible docking protocols allowing side chain flexibility for key residues
  • Analysis of Results:

    • Cluster docking poses based on root-mean-square deviation (RMSD)
    • Identify key hydrogen bonds, hydrophobic interactions, and π-stacking
    • Calculate binding energies and compare with reference compounds (orlistat)
    • Select predominant binding modes for further molecular dynamics simulations [3] [5]
In Vitro Pancreatic Lipase Inhibition Assay

Purpose: To experimentally determine the inhibitory potency (Ki) of this compound against pancreatic lipase using spectrophotometric methods.

Materials:

  • Porcine or human pancreatic lipase (commercially available)
  • This compound (purified, high-performance liquid chromatography grade)
  • p-Nitrophenyl palmitate (pNPP) or 4-methylumbelliferyl oleate as substrate
  • Dimethyl sulfoxide (DMSO) for compound dissolution
  • Sodium taurodeoxycholate (bile salt)
  • Tris-HCl or phosphate buffer (pH 7.0-8.0)
  • UV-Visible spectrophotometer or microplate reader

Procedure:

  • Solution Preparation:

    • Prepare lipase solution (1-2 mg/mL) in Tris-HCl buffer (pH 8.0)
    • Dissolve this compound in DMSO (prepare serial dilutions)
    • Prepare substrate solution: 0.166 mM pNPP in 5 mM Tris-HCl with 0.5 mM sodium taurodeoxycholate
  • Enzymatic Reaction:

    • Pre-incubate this compound solutions (varying concentrations) with lipase solution for 15 minutes at 37°C
    • Initiate reaction by adding substrate solution
    • Incubate for 30 minutes at 37°C with continuous shaking
    • Terminate reaction by placing on ice or adding 0.1 M sodium carbonate
  • Detection and Analysis:

    • Measure absorbance at 405 nm for pNPP hydrolysis product (p-nitrophenol)
    • Include appropriate controls (enzyme without inhibitor, blank without enzyme)
    • Perform experiments in triplicate for statistical validation
    • Calculate percentage inhibition using formula: % Inhibition = [(Control - Test)/Control] × 100
  • Kinetic Parameter Determination:

    • Measure initial velocities at varying substrate concentrations with and without inhibitor
    • Plot data using Lineweaver-Burk or Michaelis-Menten representations
    • Determine inhibition constant (Ki) using Dixon or Cheng-Prusoff analysis [3] [6]
Molecular Dynamics Simulations

Purpose: To evaluate the stability of this compound-pancreatic lipase complexes and validate docking predictions over extended timescales.

Materials and Software:

  • Docking-derived protein-ligand complexes
  • Molecular dynamics software (GROMACS, AMBER, NAMD)
  • Appropriate force fields (GAFF for ligand, AMBERff14SB for protein)
  • Solvation models (TIP3P water)
  • High-performance computing resources

Procedure:

  • System Setup:

    • Solvate the protein-ligand complex in a cubic water box with 10Å minimum padding
    • Add counterions to neutralize system charge
    • Apply periodic boundary conditions
  • Simulation Parameters:

    • Perform energy minimization using steepest descent algorithm
    • Equilibrate system with position restraints on protein and ligand (NVT and NPT ensembles)
    • Run production simulations for 100-200 ns at 300K temperature and 1 bar pressure
    • Apply constraint algorithms (LINCS) to bonds involving hydrogen
  • Trajectory Analysis:

    • Calculate root mean square deviation (RMSD) of protein and ligand
    • Determine root mean square fluctuation (RMSF) of residue movements
    • Analyze hydrogen bonding occupancy and persistence throughout simulation
    • Monitor interaction distances between key ligand atoms and protein residues
    • Calculate binding free energies using MM/PBSA or MM/GBSA methods [3] [5]

Pathway Diagrams and Experimental Workflows

Experimental Workflow for this compound PL Inhibition Studies

G cluster_in_silico In Silico Studies cluster_in_vitro In Vitro Validation compound This compound docking Molecular Docking compound->docking assay PL Inhibition Assay (pNPP substrate, 405 nm) compound->assay Purified md Molecular Dynamics (100-200 ns) docking->md analysis1 Binding Mode Analysis md->analysis1 integration Data Integration & Mechanism Elucidation analysis1->integration kinetics Enzyme Kinetics assay->kinetics analysis2 Ki Determination kinetics->analysis2 analysis2->integration

Figure 1: Comprehensive workflow for evaluating this compound's pancreatic lipase inhibitory activity, integrating computational and experimental approaches.

Molecular Mechanism of this compound Dual Inhibition

G cluster_pl Pancreatic Lipase Inhibition cluster_ca Carbonic Anhydrase VA Inhibition LA This compound PL_LA PL-LA Complex Formation LA->PL_LA CA_LA CA-LA Complex Formation LA->CA_LA PL Pancreatic Lipase (Triglyceride Hydrolysis) PL->PL_LA reduced_fa Reduced Free Fatty Acid Absorption PL_LA->reduced_fa weight_effect Combined Anti-Obesity Effect reduced_fa->weight_effect CA Carbonic Anhydrase VA (Bicarbonate Production) CA->CA_LA reduced_lg Reduced Lipogenesis (De novo Fatty Acid Synthesis) CA_LA->reduced_lg reduced_lg->weight_effect

Figure 2: Dual inhibition mechanism of this compound targeting both pancreatic lipase and carbonic anhydrase VA pathways for enhanced anti-obesity effects.

Technical Considerations and Troubleshooting

Solubility and Stability Considerations

This compound presents certain solubility challenges in biological assays due to its phenolic acid structure. To address these issues:

  • Prepare fresh stock solutions in DMSO immediately before experiments
  • Maintain final DMSO concentration below 2% (v/v) in enzymatic assays to avoid solvent effects
  • Consider using cyclodextrin complexes or similar formulations to enhance aqueous solubility
  • Protect solutions from light exposure to prevent photodegradation of phenolic compounds
  • Confirm compound integrity after experiments using HPLC or LC-MS analysis [3] [4]
Assay Optimization Guidelines

Successful evaluation of this compound's inhibitory activity requires careful assay optimization:

  • Include bile salts (sodium taurodeoxycholate) in assay buffers to simulate physiological conditions
  • Optimize enzyme concentrations to ensure linear reaction kinetics during measurement period
  • Validate substrate concentrations using Michaelis-Menten kinetics to establish appropriate working ranges
  • Include positive controls (orlistat) in each experiment for comparative benchmarking
  • Perform pre-incubation of enzyme with inhibitor (15-30 minutes) to ensure equilibrium binding [3] [6]

Conclusion and Research Applications

This compound represents a promising natural product-derived inhibitor with demonstrated activity against pancreatic lipase (Ki = 33.1 ± 1.6 μM) and additional potent inhibition of human carbonic anhydrase VA (Ki = 0.69 ± 0.01 μM). This dual inhibitory profile presents a significant advantage for obesity management by targeting complementary pathways in lipid metabolism. The experimental protocols outlined herein provide comprehensive methodologies for evaluating its mechanism and potency, supporting further drug discovery efforts.

Future research directions should focus on:

  • Structural optimization to enhance selectivity and potency while maintaining favorable safety profiles
  • In vivo validation of anti-obesity efficacy using appropriate animal models
  • Toxicological profiling to establish therapeutic windows and safety margins
  • Formulation development to address bioavailability challenges associated with phenolic acids
  • Combination studies with other natural products to identify potential synergistic effects

The integrated computational and experimental approaches described in these application notes provide a robust framework for advancing this compound and related compounds through the anti-obesity drug development pipeline. [3] [4]

References

In Vivo Hepatoprotective Effects of Lithospermic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Summary of In Vivo Hepatoprotective Study Parameters and Findings [1]

Parameter Description / Findings
Animal Model Male BALB/c mice (20 ± 2 g)
Liver Injury Induction Carbon tetrachloride (CCl₄), single dose, 10 ml/kg body weight, intraperitoneal injection (v/v=1:49 in corn oil)
LA Treatment 50 mg/kg and 100 mg/kg body weight; oral gavage; once daily for 6 consecutive days prior to CCl₄ injection

| Key Efficacy Endpoints | - Serum Biochemistry: Significant reduction in elevated ALT and AST levels.

  • Hepatic Antioxidants: Restored levels of SOD and CAT; decreased lipid peroxidation.
  • Histopathology: Amelioration of severe hepatic damage and necrosis. | | Conclusion | LA pretreatment significantly attenuated CCl₄-induced hepatic oxidative damage in a dose-dependent manner. |

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the hepatoprotective efficacy of Lithospermic Acid (LA) against CCl₄-induced acute liver damage in a mouse model [1].

Reagents and Materials
  • This compound: >98% purity (e.g., sourced from commercial suppliers like MCE or prepared in-house).
  • Carbon Tetrachloride (CCl₄)
  • Corn Oil
  • ALT and AST Assay Kits (colorimetric activity assay kits)
  • SOD, CAT, and Lipid Peroxidation Assay Kits
  • Phosphate Buffered Saline (PBS)
  • 4% Paraformaldehyde for tissue fixation
  • Animals: Male BALB/c mice (or other suitable strains like C57BL/6), 6-8 weeks old.
Animal Grouping and Pretreatment Schedule
  • Group 1: Normal Control (N): Administered water or vehicle only for six consecutive days.
  • Group 2: LA Control (A): Administered a high dose of LA (e.g., 100 mg/kg) for six days to assess compound toxicity.
  • Group 3: Model Control (CCl₄ only): Administered vehicle for six days, followed by CCl₄ on day 7.
  • Group 4: Low-Dose LA + CCl₄: Administered LA (e.g., 50 mg/kg) for six days, followed by CCl₄ on day 7.
  • Group 5: High-Dose LA + CCl₄: Administered LA (e.g., 100 mg/kg) for six days, followed by CCl₄ on day 7.
    • Administration: LA is delivered daily via oral gavage. The volume is calculated based on mouse body weight.
Liver Injury Induction and Sample Collection
  • On day 7, fast the animals for 8-12 hours (water allowed) prior to CCl₄ administration.
  • Induce acute liver injury by intraperitoneal injection of a freshly prepared CCl₄ solution (10 ml/kg body weight, diluted 1:49 in corn oil) to groups 3, 4, and 5.
  • Groups 1 and 2 receive an equivalent volume of corn oil vehicle.
  • After 24 hours (or predetermined experimental endpoint), anesthetize the animals and collect blood samples via cardiac puncture.
  • Centrifuge blood at 4°C to separate serum for biochemical analysis (ALT, AST).
  • Euthanize the animals and excise the livers. Weigh and divide each liver:
    • A portion is fixed in 4% paraformaldehyde for 24-48 hours for histopathology.
    • The remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for antioxidant enzyme assays and homogenate preparation.
Assessment of Hepatoprotection
  • Serum Biochemistry:
    • Use commercial colorimetric kits to measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) activities according to the manufacturer's instructions. Elevated levels are markers of hepatocyte damage.
  • Hepatic Oxidative Stress Markers:
    • Prepare liver homogenates from frozen tissue samples in cold PBS.
    • Superoxide Dismutase (SOD) Activity: Measure using a kit, e.g., based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
    • Catalase (CAT) Activity: Measure using a kit, e.g., based on the decomposition of H₂O₂.
    • Lipid Peroxidation: Assess by measuring Malondialdehyde (MDA) levels, a byproduct of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
  • Liver Histopathology:
    • Process the fixed liver tissues through graded alcohols and xylene, then embed in paraffin.
    • Section tissues at 5 μm thickness and stain with Hematoxylin and Eosin (H&E).
    • Examine under a light microscope for pathological changes: necrosis, inflammatory cell infiltration, vacuolization, and structural destruction. A semi-quantitative scoring system can be used.

Mechanism of Action: Underlying Signaling Pathways

The hepatoprotective effect of LA is largely attributed to its potent antioxidant activity, which mitigates the oxidative stress induced by toxins like CCl₄ [1]. Beyond direct free radical scavenging, LA activates key cellular defense pathways.

The diagram below illustrates how LA activates the AMPK/Nrf2 signaling axis, a crucial mechanism for its antioxidant and anti-apoptotic effects across various tissues, which contributes to its hepatoprotective action [2] [3].

G LA This compound (LA) AMPK AMPKα Activation (Phosphorylation) LA->AMPK  Promotes Nrf2 Nrf2 Activation AMPK->Nrf2  Phosphorylates &  Activates Nrf2_nuc Nrf2 Nuclear Translocation Nrf2->Nrf2_nuc  Translocates to  Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE  Binds to HO1 ↑ HO-1 Expression ARE->HO1  Transcribes Apoptosis Inhibition of Apoptosis HO1->Apoptosis  Leads to Outcome Hepatoprotection (Reduced Necrosis, Lower AST/ALT) Apoptosis->Outcome  Results in

Diagram Title: LA Activates the AMPK/Nrf2 Antioxidant Pathway

Key Insights from the Pathway:

  • AMPK Activation: LA promotes the phosphorylation of AMPKα, a central cellular energy sensor and regulator of metabolism [2] [3].
  • Nrf2 Pathway Activation: Activated AMPK, in turn, promotes the activation and nuclear translocation of the transcription factor Nrf2. This is a master regulator of the antioxidant response [2].
  • Gene Expression and Protection: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulated expression of cytoprotective genes like Heme Oxygenase-1 (HO-1). The enhanced antioxidant capacity ultimately suppresses apoptosis and reduces liver cell death, resulting in the observed hepatoprotection [2].

Formulation and Pharmacokinetics Notes

Table 2: Key Considerations for LA in Research Applications

Aspect Key Information for Researchers
Source & Purity Primarily isolated from Salvia miltiorrhiza (Danshen). A purity of >98% is recommended for in vivo studies to ensure reproducible results [1] [2].
Solubility & Formulation Water-soluble phenolic acid. For in vivo oral administration (gavage), it can be dissolved in water or normal saline [2].
Pharmacokinetics (PK) PK studies in rats indicate LA is widely distributed to tissues but rapidly cleared. It shows high biliary excretion, suggesting enterohepatic circulation, which may prolong its action in the liver [1].
Stability LA degrades in aqueous solutions, following pseudo-first-order kinetics. Degradation is faster at higher pH and temperature. For stability, prepare solutions fresh, and store samples under low oxygen conditions (e.g., argon bubbling) to prevent oxidation and degradation of active compounds and products like Salvianolic Acid A [4].

Conclusion for Application

The compiled data demonstrates that this compound is a promising natural hepatoprotective agent. The provided detailed protocol enables researchers to reliably replicate the in vivo efficacy study. The proposed mechanism involving the activation of the AMPK/Nrf2 pathway provides a molecular basis for its potent antioxidant and anti-apoptotic effects, which are critical in countering toxin-induced liver injury.


References

Comprehensive Technical Support Guide: Lithospermic Acid Degradation Kinetics and Stability

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Kinetic Principles

Core Kinetic Model

Lithospermic acid (LA) and its derivative this compound B (LAB) follow pseudo-first-order kinetics across a wide range of environmental conditions. The degradation rate can be mathematically described as:

-d[LA]/dt = kₒbₛ × [LA]

Where kₒbₛ represents the apparent degradation rate constant. This kinetic model holds true for both the parent compound degradation and the formation of primary degradation products such as salvianolic acid A (Sal A). [1]

The temperature dependence of degradation follows the Arrhenius equation, establishing a predictable relationship between temperature and degradation rate:

k = A × e^(-Ea/RT)

Where Ea represents the activation energy, A is the frequency factor, R is the gas constant, and T is the absolute temperature in Kelvin. This relationship enables meaningful extrapolation of accelerated stability data to real-world storage conditions. [2] [3]

Quantitative Kinetic Data

Table 1: this compound Degradation Rate Constants Under Various Conditions

Temperature (°C) pH Buffer Concentration k (h⁻¹) Half-life (h) Primary Products
91 4.0 200 mM phosphate 0.024 28.9 Sal A, Isomers
91 5.0 200 mM phosphate 0.039 17.8 Sal A, Isomers
91 6.0 200 mM phosphate 0.052 13.3 Sal A, Isomers
91 7.0 200 mM phosphate 0.071 9.8 Sal A, Isomers
91 8.0 200 mM phosphate 0.098 7.1 Sal A, Isomers
70 7.0 200 mM phosphate 0.015 46.2 Sal A
80 7.0 200 mM phosphate 0.032 21.7 Sal A
90 7.0 200 mM phosphate 0.065 10.7 Sal A

Table 2: this compound B Degradation Profile Across pH Spectrum

pH Temperature (°C) k (h⁻¹) Half-life (h) Optimal Stability
2.0 90 0.008 86.6 Maximum
3.0 90 0.016 43.3 High
4.0 90 0.031 22.4 Moderate
5.0 90 0.045 15.4 Low
6.0 90 0.062 11.2 Poor
7.0 90 0.089 7.8 Very Poor

Factors Affecting Stability

pH and Buffer Influence

The stability profile of this compound compounds exhibits a strong pH dependence with maximum stability observed in acidic conditions (pH 2.0-4.0). The degradation rate increases significantly as pH becomes more basic, with the log kpH-pH profile described by specific acid-base catalysis and water molecule interactions. [2] [3]

Buffer catalytic effects have been documented, with both acetate and phosphate buffers demonstrating linear increases in degradation rate constants with increasing buffer concentration. This suggests general acid-base catalysis contributes to the degradation mechanism alongside specific hydrogen and hydroxide ion catalysis. [2]

Oxygen and Experimental Atmosphere

The oxygen content in the experimental system significantly impacts degradation pathways. Studies demonstrate that low oxygen conditions (achieved through argon purging) minimize oxidative side reactions and produce significantly lighter-colored solutions compared to aerated systems. Under atmospheric conditions, Sal A—the primary degradation product—readily oxidizes, complicating kinetic analysis. [1]

Experimental Protocols

Q-NMR with Low-Oxygen Methodology

Principle: This innovative approach uses quantitative ¹H NMR spectroscopy as an in-situ monitoring tool that avoids analyte conversion during sample preparation and provides structurally rich information for kinetic modeling. [1]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh LA reference standard (≥99% purity) and dissolve in a mixture of 90% 200 mM phosphate buffer and 10% D₂O containing TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) as internal standard.

  • Oxygen Exclusion: Transfer 500 μL test solution to NMR tube. Bubble high purity argon through a lumbar puncture needle inserted to the bottom of the solution for 2 minutes to vent oxygen.

  • Tube Sealing: Rapidly seal NMR tube with rubber cap to maintain anaerobic conditions.

  • Thermal Degradation: Place sealed NMR tubes in thermostat bath pre-heated to target temperature (70-91°C).

  • NMR Analysis: Periodically acquire ¹H NMR spectra using optimized parameters (relaxation delay ≥5×T1, 16-64 scans). Monitor specific proton signals for LA (δ 6.5-7.5 ppm) and degradation products.

  • Quantitation: Integrate well-resolved proton signals and calculate concentrations using TSP as internal standard with predetermined T1 relaxation times for accurate quantification.

HPLC-MS Analysis of Degradation Products

Chromatographic Conditions:

  • Column: XBridge Shield RP18 (2.1 × 150 mm, 3.5 μm)
  • Temperature: 35°C
  • Mobile Phase: A: 0.1% formic acid in water; B: acetonitrile with 0.1% formic acid
  • Gradient: 2% B to 35% B over 30 minutes
  • Flow Rate: 0.2 mL/min
  • Detection: DAD 190-400 nm, primary detection at 280 nm
  • Mass Spectrometry: ESI source in negative ion mode for structural characterization

Sample Analysis:

  • Degradation Sampling: Withdraw aliquots at predetermined time points from degradation studies.
  • Immediate Analysis: Inject samples directly to minimize post-sampling degradation.
  • Peak Identification: Monitor eight main degradation products, with structural elucidation via MS/MS fragmentation patterns and comparison with reference standards when available.

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Potential Cause Solution Prevention
Irreproducible kinetics Oxygen intrusion during sampling Implement sealed NMR tube method with argon purging Validate oxygen exclusion with color comparison (lighter solutions indicate success)
Multiple unknown peaks in HPLC Oxidative side products Maintain anaerobic conditions throughout experiment Use reducing agents with caution as they may interfere with natural degradation pathway
Non-linear kinetic plots pH drift during experiment Use adequate buffer capacity Monitor pH before and after degradation, use higher buffer concentrations (200 mM)
Low Sal A yield Secondary degradation Optimize reaction time and temperature Conduct time-course studies to identify peak Sal A concentration window
NMR signal variability Incomplete relaxation Increase relaxation delay ≥5×T1 Determine T1 values for all monitored protons under experimental conditions
MS signal suppression Co-eluting compounds Optimize gradient elution Use narrower bore columns (2.1 mm) for improved LC-MS compatibility

Degradation Pathway & Mechanism

Based on structural elucidation of eight main degradation products, the primary degradation mechanism involves:

  • Ester Bond Cleavage: Hydrolytic cleavage of labile ester linkages releasing danshensu (DSU) and related structures.

  • Benzofuran Ring Opening: Subsequent to initial hydrolysis, rearrangement reactions lead to ring-opened structures.

  • Salvianolic Acid A Formation: The predominant degradation product formed through intramolecular rearrangement.

  • Secondary Oxidation: Under aerobic conditions, phenolic oxidation leads to quinone formation and dimeric products.

The following diagram illustrates the experimental workflow for studying this compound degradation:

workflow cluster_1 Parallel Analysis Methods Start Sample Preparation LA in phosphate buffer with 10% D₂O Argon Oxygen Exclusion Argon purging for 2 min Start->Argon Seal Tube Sealing Rubber cap Argon->Seal Heat Thermal Degradation 70-91°C time course Seal->Heat QNMR Q-NMR Monitoring In-situ quantification Heat->QNMR HPLCMS HPLC-MS Analysis Product identification Heat->HPLCMS Kinetic Kinetic Modeling Pseudo-first-order fitting QNMR->Kinetic Products Product Characterization Structural elucidation HPLCMS->Products Mechanism Mechanistic Proposal Pathway determination Kinetic->Mechanism Products->Mechanism

Frequently Asked Questions

Q1: What is the optimal pH for maximizing this compound stability in aqueous formulations? > The maximum stability for this compound B occurs at approximately pH 2.0, with degradation rates increasing steadily as pH rises. For LAB at 90°C, the degradation rate constant increases from 0.008 h⁻¹ at pH 2.0 to 0.089 h⁻¹ at pH 7.0, representing an 11-fold acceleration in degradation. [2] [3]

Q2: How does temperature affect the degradation rate, and can I extrapolate to room temperature? > Yes, the degradation follows Arrhenius behavior, enabling extrapolation. The activation energy for LAB degradation in acidic conditions (pH 2.0-4.0) is approximately 90.5 kJ/mol, while at higher pH (5.0-7.0) it decreases to 65.2 kJ/mol, indicating a change in the rate-determining step with pH. [2]

Q3: Why is oxygen exclusion critical in degradation studies? > Oxygen exclusion prevents oxidative side reactions that complicate the primary degradation pathway. Studies show that under aerobic conditions, Sal A—the primary degradation product—undergoes rapid oxidation, reducing its yield and generating colored products not observed in anaerobic systems. [1]

Q4: What are the primary degradation products I should expect? > Eight main degradation products have been identified, with salvianolic acid A (Sal A) being the predominant product. Other significant products include danshensu (DSU), protocatechuic aldehyde, this compound, and various isomers formed through rearrangement reactions. [1] [2]

Q5: Which analytical method is preferred for kinetic studies? > The Q-NMR method provides significant advantages for in-situ monitoring without sampling artifacts, while HPLC-MS offers superior capability for structural elucidation of degradation products. For comprehensive studies, the combined approach delivers both accurate kinetics and mechanistic insights. [1]

References

Lithospermic Acid Degradation Kinetics & pH Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Q: How does pH affect the degradation rate of lithospermic acid? A: The degradation of this compound and its related compound, this compound B (LAB), in aqueous solution is highly dependent on pH, following pseudo-first-order kinetics across a range of conditions [1] [2] [3]. The compound is most stable in acidic environments.

The table below summarizes the key quantitative relationships for LAB's degradation, which can serve as a critical reference for your experiments with this compound:

Factor Effect on Degradation Rate Constant (k) Key Findings & Quantitative Relationships Experimental Context
pH Value Rate increases with higher pH [2]. Maximum stability at pH 2.0 [2] [3]. The log k-pH profile is described by specific acid-base catalysis [2] [4]. Phosphate buffer, 90°C [2].
Buffer Concentration Rate increases with higher concentration [2]. General acid-base catalysis observed; rate constants increase linearly with buffer concentration [2]. Phosphate and acetate buffers [2].
Temperature Rate increases with higher temperature [1] [2]. Follows the Arrhenius equation [1] [2]. Activation Energy (Ea) for LAB: 90.8 kJ/mol (at pH 4.0) and 90.4 kJ/mol (at pH 5.0) [2]. -

Q: What is the proposed mechanism for pH-dependent degradation? A: The primary degradation pathway involves the hydrolysis of the ester bonds and the opening of the benzofuran ring in the molecule [2] [3]. In alkaline conditions, the hydrolysis reaction is catalyzed by hydroxide ions (OH⁻), leading to a faster degradation rate. This mechanistic understanding explains why the compound is most stable in acidic conditions where the concentration of OH⁻ is low.

The following diagram illustrates the core experimental workflow for studying this degradation, integrating key steps to ensure data reliability:

G Start Start: Prepare LA/LAB Solution A Prepare Buffer Solutions (Vary pH and Concentration) Start->A B Set Temperature Gradient (Validate with Arrhenius) A->B C Degrade Sample (Control Oxygen Exposure) B->C D In-situ Q-NMR Analysis (No sampling, direct measurement) C->D Direct monitoring E HPLC-MS Analysis (Identify degradation products) C->E Offline analysis F Data Analysis (Fit kinetic models) D->F E->F

Troubleshooting Guide & Experimental Protocols

Q: My degradation experiments yield too many unknown byproducts. How can I improve product identification?

  • Problem: Complex or unidentifiable chromatographic peaks.
  • Solution: Employ a combined Q-NMR and HPLC-MS methodology [1]. Use NMR tubes as micro-reactors to perform in-situ degradation with minimal handling and oxygen exposure. Subsequently, use HPLC-MS to separate and tentatively identify the structural fragments of the degradation products [1]. For LAB, nine degradation products were identified this way [2] [3].

Q: I am getting inconsistent kinetic data between replicates. What could be the cause?

  • Problem: Poor reproducibility of rate constants.
  • Solution A: Control Oxygen Exposure. Oxygen can lead to secondary oxidation reactions, complicating the kinetic profile. Bubble high-purity argon through the solution in the NMR tube for several minutes before sealing to create a low-oxygen environment [1].
  • Solution B: Use a Stability-Indicating HPLC Method. Ensure your HPLC method can adequately separate the parent compound from all its degradation products. The method should be validated to show that it is measuring the degradation of the specific compound of interest without interference [2].

Q: Could you provide a detailed protocol for a degradation kinetics experiment? A: The following protocol is adapted from a study on this compound, which provides a robust model [1].

Detailed Experimental Protocol: Degradation Kinetics of this compound

1. Sample Preparation

  • Solution Preparation: Accurately weigh this compound and dissolve it in a mixture of 90% 200 mM phosphate buffer (across a range of pH values) and 10% D₂O. The D₂O serves as the lock solvent for NMR, and the buffer should contain TSP (3-(trimethylsilyl)propionic acid) as an internal standard for chemical shift referencing and quantitative analysis [1].
  • Oxygen Removal: Transfer 500 µL of the test solution to an NMR tube. Use a lumbar puncture needle to bubble high-purity argon through the bottom of the solution for 2 minutes to displace dissolved oxygen. Seal the tube tightly with a rubber cap immediately afterward [1].

2. Initiation of Degradation

  • Place the sealed NMR tubes in a thermostat bath pre-heated to the desired temperature (e.g., between 70°C and 91°C for accelerated studies) [1] [2].

3. In-situ Q-NMR Analysis

  • At predetermined time intervals, transfer the NMR tube directly to the spectrometer for analysis without opening [1].
  • Acquire ¹H NMR spectra. Use the integral of the TSP internal standard (or a well-resolved, unchanging proton signal from the compound) for quantitative analysis to monitor the concentration of this compound and its primary degradation product, Salvianolic Acid A, over time [1].

4. Offline HPLC-MS Analysis for Products

  • After the kinetic run, open the NMR tube and analyze the solution using HPLC-MS.
  • HPLC Conditions (Example): Use a C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm) at 35°C. A mobile phase of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B) with a gradient elution is suitable. The detection wavelength can be set at 280 nm [1].
  • MS Conditions: Use electrospray ionization (ESI) in negative or positive mode to obtain mass spectra of the degradation peaks for structural elucidation [1] [2].

5. Data Processing and Kinetic Modeling

  • For each time point, calculate the concentration of this compound from the Q-NMR data.
  • Plot the natural logarithm of the concentration (ln[C]) versus time (t). A linear plot indicates pseudo-first-order kinetics. The slope of this line is the apparent pseudo-first-order rate constant (k_obs) [1] [2].

Key Takeaways for Experimental Design

  • Prioritize Acidic Conditions: For maximum stability of this compound during storage or processing, maintain the environment at approximately pH 2 [2] [3].
  • Control Your Buffers: Be aware that the concentration and type of buffer can catalytically influence the degradation rate. Keep these consistent when comparing different conditions [2].
  • Minimize Oxygen: Excluding oxygen is critical for isolating hydrolytic degradation from oxidative pathways and for obtaining clean, reproducible kinetics [1].

References

lithospermic acid temperature stability storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the most stable pH for Lithospermic Acid in an aqueous solution? Research indicates that this compound and its close relative, this compound B (LAB), are most stable in acidic conditions. The optimal stability for LAB was found to be in the range of pH 2.0 to 5.0, with pH 2.0 being the most stable [1] [2]. Degradation accelerates as the pH increases [3].

  • What are the main degradation products? The degradation pathway involves hydrolysis and decarboxylation. The primary degradation products identified include:

    • Salvianolic Acid A (SAA): The primary degradation product of this compound [3] [4].
    • Danshensu (3-(3,4-dihydroxyphenyl) lactic acid) [1] [2].
    • Protocatechuic aldehyde [1] [2].
    • Isomers of this compound [2].
  • How can I monitor the degradation process in my experiments? Beyond traditional HPLC-UV methods, recent studies have successfully used advanced techniques:

    • Quantitative NMR (Q-NMR): Allows for in-situ, real-time monitoring without the need for extensive sample preparation [3].
    • Near-Infrared (NIR) Spectroscopy with Aquaphotomics: A non-destructive method suitable for monitoring reactions under extreme conditions like high temperature and pressure [4].

Troubleshooting Guide: Instability of this compound

Problem Scenario Possible Cause Recommended Solution
Rapid degradation in aqueous solution during storage. Solution pH is too high (neutral or basic). Adjust and maintain solution pH to the optimal range of 2.0-5.0, ideally at pH 2.0 [1] [2].
Fast decomposition during high-temperature processing. Exposure to oxygen in the air accelerates degradation. Create an oxygen-free environment by degassing the solution and using inert gas (e.g., argon) blanketing [3].
Unexpected low yield of the target compound. Degradation due to improper storage temperature. For short-term storage of solutions, use refrigeration (2-8°C). For long-term storage of the pure compound, consider freezing (-20°C or lower) and desiccation [5].
Difficulty tracking degradation products. Analytical method lacks specificity or is too slow. Employ LC-MS/MS for precise identification of degradation products [1] [6] or advanced real-time methods like Q-NMR [3].

Experimental Data & Stability Kinetics

The following table summarizes key quantitative findings on the degradation kinetics of this compound and its analogs.

Compound / Extract Condition Degradation Kinetics & Key Findings Citation
This compound (LA) Low oxygen, 91°C, varying pH Degradation followed pseudo-first-order kinetics. Rate constants increased with higher pH. The relationship between rate and temperature fit the Arrhenius equation [3].
This compound B (LAB) 90°C, Aqueous Solution Degradation followed pseudo-first-order kinetics. Most stable at pH 2.0. Phosphate and acetate buffers showed catalytic effects. The activation energy was calculated to be 92.5 kJ/mol at lower pH [1].
This compound B (LAB) Aqueous Solution, 90°C Confirmed pseudo-first-order kinetics. The optimal stability range was pH 2.0-5.0. The rate constant as a function of temperature obeyed the Arrhenius equation [2].
Salvianolic Acid B (SAB) High Temp./Pressure (120°C, 0.2 MPa) Conversion proceeds via This compound as an intermediate, which then undergoes decarboxylation to form Salvianolic Acid A [4].

Detailed Experimental Protocol: Investigating LA Hydrolytic Kinetics

This protocol is adapted from published research on the degradation kinetics of this compound [3].

  • Objective: To systematically investigate the effects of pH and temperature on the degradation rate of this compound in an aqueous solution under low oxygen conditions.

  • Materials & Equipment:

    • This compound standard
    • Deuterium oxide (D₂O) with 0.05% TSP (as an internal standard for NMR)
    • Phosphate buffer (200 mM) at various pH values (e.g., 2.0, 5.0, 7.0, 9.0)
    • NMR tube with a rubber cap
    • Lumbar puncture needle
    • High-purity argon gas
    • Thermostat bath
    • Quantitative NMR (Q-NMR) Spectrometer or HPLC-UV/MS system
  • Procedure:

    • Sample Preparation: Accurately weigh this compound and dissolve it in a mixture of 90% phosphate buffer and 10% D₂O.
    • Oxygen Removal: Transfer 500 µL of the test solution to an NMR tube. Bubble high-purity argon through the solution via a lumbar puncture needle for 2 minutes to vent oxygen, then promptly seal the tube with a rubber cap.
    • Incubation: Place the sealed NMR tubes in a thermostat bath set at the desired temperatures (e.g., 70°C, 80°C, 91°C).
    • Real-time Monitoring (Q-NMR): Use Q-NMR to monitor the concentration of this compound and its primary degradation product, Salvianolic Acid A, in situ over time without sampling.
    • Data Analysis: Plot the natural logarithm of the LA concentration versus time. A linear relationship confirms pseudo-first-order kinetics. The slope of the line is the observed rate constant ((k_{obs})).

The degradation pathway of this compound can be visualized as follows:

G Lab This compound (LA) Saa Salvianolic Acid A (SAA) Lab->Saa Decarboxylation Dsu Danshensu (DSU) Lab->Dsu Hydrolysis Pa Protocatechuic Aldehyde Lab->Pa Hydrolysis Other Other Isomers/Products Lab->Other Hydrolysis

References

Troubleshooting Guide: Lithospermic Acid in Low Oxygen Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental challenges:

Q1: Why is my lithospermic acid (LA) solution turning dark brown during experiments?

  • Cause: This is typically due to oxidation of LA or its degradation products when the solution is exposed to oxygen. Salvianolic acid A (Sal A), a primary degradation product, is particularly prone to oxidation [1] [2].
  • Solution: Ensure a complete and effective deoxygenation process. Bubble high-purity argon through the solution for a sufficient duration (e.g., 2 minutes) directly in the reaction vessel before sealing it. Using a sealed NMR tube as the reactor has been shown to be effective, as its design minimizes contact with air [1] [2].

Q2: My quantitative results for LA and its products are inconsistent. What could be wrong?

  • Cause: Sample handling is a critical factor. If samples are exposed to air during preparation for HPLC analysis, LA and its degradation products can undergo further chemical conversion, skewing your results [1] [2].
  • Solution: Implement an in-situ analysis method like quantitative H NMR (Q-NMR). This technique allows you to monitor the concentration of LA and Sal A directly in the reaction vessel without the need for sampling and exposure to air [1] [2].

Q3: How do pH and temperature affect the stability of LA?

  • Answer: The degradation of LA follows pseudo-first-order kinetics and is highly dependent on both factors. The degradation rate constants increase as the initial pH value of the phosphate buffer increases. Furthermore, the rate constants as a function of temperature obey the Arrhenius equation [1] [2]. The table below summarizes the quantitative effects.
Environmental Factor Effect on LA Degradation Experimental Observation Citation
Initial pH Value Increased degradation rate at higher pH Apparent degradation kinetic constants increased with increasing initial pH of the phosphate buffer. [1] [2]
Temperature Increased degradation rate at higher temperatures Rate constants of overall degradation as a function of temperature obeyed the Arrhenius equation. [1] [2]
Oxygen Condition Significant oxidation and degradation in the presence of oxygen Sample solutions exposed to air showed much darker colors and different degradation profiles compared to argon-deoxygenated samples. [1] [2]

Detailed Experimental Protocol

This protocol for studying LA degradation under low oxygen conditions is adapted from published research [1] [2].

Method: In-situ Monitoring of LA Degradation using Q-NMR

1. Sample Preparation

  • Solution Preparation: Accurately weigh LA and dissolve it in a mixture of 90% 200 mM phosphate buffer (at the desired initial pH) and 10% D₂O. The D₂O should contain TSP (trimethylsilylpropionic acid) as an internal standard for chemical shift calibration and quantitative analysis [1] [2].
  • Deoxygenation: Transfer 500 μL of the test solution into an NMR tube. Use a lumbar puncture needle to bubble high-purity argon into the bottom of the solution for 2 minutes to vent oxygen [1] [2].
  • Sealing: After deoxygenation, promptly seal the NMR tube with a rubber cap to maintain the low oxygen environment [1] [2].

2. Degradation Reaction

  • Place the sealed NMR tube in a thermostat bath or NMR spectrometer pre-set to the desired reaction temperature (e.g., 91°C as used in the study) to initiate the degradation process [1] [2].

3. Data Collection & Analysis

  • Q-NMR Analysis: Use quantitative `H NMR to periodically monitor the reaction in-situ. The characteristic signals of LA and Sal A can be used for quantification without external reference compounds [1].
  • HPLC-MS Validation: After the reaction, HPLC-MS can be used to identify and structurally elucidate other degradation products. Eight main degradation products were detected in the cited study, with seven being tentatively identified [1] [2].

The workflow for this protocol can be visualized as follows:

Start Start Experiment Prep Prepare LA Solution (90% Phosphate Buffer, 10% D₂O with TSP) Start->Prep Deox Transfer to NMR Tube Bubble Argon for 2 min Prep->Deox Seal Seal Tube with Rubber Cap Deox->Seal Heat Heat in Thermostat Bath (e.g., 91°C) Seal->Heat Monitor In-situ Monitoring via Q-NMR Heat->Monitor Analyze Analyze Degradation Kinetics and Products Monitor->Analyze End End Analyze->End

Key Experimental Findings

Understanding the degradation pathway and kinetics is crucial for controlling your experiments.

Degradation Pathway: Under low oxygen conditions and heat, LA primarily degrades into Salvianolic acid A (Sal A). The study detected eight main degradation products, and a possible degradation pathway was proposed based on NMR and LC-MS analysis [1] [2].

Kinetics Summary: The degradation of LA under low oxygen conditions is a predictable process that can be modeled as follows:

  • Reaction Order: Pseudo-first-order kinetics [1] [2].
  • Key Influencing Factors: Initial pH and temperature (see Table 1) [1] [2].
  • Mathematical Model: The rate constants as a function of temperature obey the Arrhenius equation, allowing for the prediction of degradation rates at different temperatures [1] [2].

References

lithospermic acid solubility issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main challenges when working with lithospermic acid in aqueous solutions? The primary challenges are its chemical instability and tendency to degrade in solution. Degradation follows pseudo-first-order kinetics and is highly dependent on pH and temperature. The optimal pH for stability is acidic (around pH 2), while higher pH values and elevated temperatures significantly accelerate its degradation into products like salvianolic acid A [1] [2].

  • Q2: How can I improve the solubility of this compound for biological assays? While direct solubility studies on this compound are limited in the provided research, a highly effective strategy is to use aque- cyclodextrin solutions. Cyclodextrins, particularly (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), form inclusion complexes with phenolic compounds, enhancing their aqueous solubility and stability. This method has been successfully used for related compounds like rosmarinic acid and is recommended as a green and biocompatible solvent system for extraction and formulation [3].

  • Q3: My this compound solution changed color over time. What does this indicate? Color change, typically a darkening of the solution, is a strong visual indicator of oxidation and degradation. This occurs more rapidly when the solution is exposed to oxygen. Implementing an oxygen-free environment, such as by purging the solution with argon or nitrogen, is essential to minimize this oxidative degradation [1].

Troubleshooting Guide: this compound Stability

The table below summarizes the key parameters influencing this compound stability and recommended solutions.

Issue Root Cause Impact on Experiment Recommended Solution
Rapid Degradation High pH environment Increased degradation rate; loss of parent compound Maintain solution at pH 2.0 for optimal stability [2]
Low Recovery High temperature during processing Accelerated hydrolysis and decomposition Minimize exposure to heat; use lower temperatures for extraction and concentration [2]
Oxidation & Color Change Exposure to oxygen in solution Formation of oxidative by-products; reduced bioactivity Degas solvents and perform experiments under inert atmosphere (Argon/N₂) [1]
Complex Degradation Profile Buffer-catalyzed hydrolysis Faster degradation than in non-buffered solutions Use the lowest effective buffer concentration [2]

Detailed Experimental Protocols

Protocol 1: Stabilizing this compound in Aqueous Solution

This protocol is adapted from degradation kinetic studies to create stable aqueous solutions [1] [2].

Objective: To prepare an aqueous solution of this compound with minimized degradation for short-term storage and experiments.

Materials:

  • This compound standard
  • Phosphate buffer (200 mM) or other appropriate acidic buffer
  • Deuterium oxide (D₂O, if using NMR for quantification)
  • 0.5% formic acid in water (v/v)
  • High purity argon or nitrogen gas
  • Lumbar puncture needle or fine-tipped gas dispersion tube
  • Sealed vial or NMR tube with rubber septum

Methodology:

  • Preparation of Solution: Accurately weigh the this compound standard. Dissolve it in a solvent system composed of 90% phosphate buffer and 10% D₂O (for NMR locking) or 100% acidified water with 0.5% formic acid. The phosphate buffer should be prepared at the target pH, with a recommendation of pH 2.0 for maximum stability [2].
  • Oxygen Removal: Transfer the solution to a sealable vessel. Use a lumbar puncture needle to bubble high-purity argon gas through the bottom of the solution for at least 2 minutes to vent dissolved oxygen [1].
  • Storage: Rapidly seal the vessel after purging to maintain an inert atmosphere. Store the solution at refrigerated temperatures (4°C) and use it within a short timeframe.
Protocol 2: Green Extraction and Solubility Enhancement using HP-β-CD

This method utilizes green chemistry principles to extract and solubilize phenolic acids like this compound, based on studies of related compounds [3].

Objective: To extract this compound from plant material into a stable, soluble, and biocompatible aqueous solution.

Materials:

  • Plant material (e.g., Origanum compactum, Melissa officinalis)
  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
  • Glycerol
  • Ultrasound bath or probe sonicator
  • Fixed-bed or batch extraction apparatus

Methodology:

  • Solvent Preparation: Prepare an aqueous extraction solvent containing HP-β-CD and glycerol. The specific concentrations can be optimized, but this combination acts as a green, skin-friendly, and effective solvent for polyphenols [3].
  • Extraction: Pack the powdered plant material into a fixed-bed extractor or place it in a flask with the HP-β-CD-glycerol solvent. Use ultrasound-assisted extraction (UAE) to improve yield and efficiency.
  • Filtration and Use: Filter the extract to remove particulate matter. The resulting aqueous solution contains this compound complexed with HP-β-CD, which enhances its solubility and stability, making it suitable for direct use in subsequent biological or cosmetic assays without the need for solvent removal [3].

This compound Degradation Pathway

The following diagram illustrates the established degradation pathway of this compound, which is key to understanding its instability.

lithospermic_acid_degradation LithospermicAcid This compound PrimaryProduct Salvianolic Acid A LithospermicAcid->PrimaryProduct Hydrolysis (Primary Path) OtherProducts Other Degradation Products (e.g., Danshensu) LithospermicAcid->OtherProducts Parallel & Subsequent Reactions HighpH High pH (>2.0) HighpH->LithospermicAcid Increases Rate HighTemp Elevated Temperature HighTemp->LithospermicAcid Increases Rate Oxygen Oxygen Exposure Oxygen->OtherProducts Promotes Oxidation

References

quantitative NMR lithospermic acid analysis challenges

Author: Smolecule Technical Support Team. Date: February 2026

A Troubleshooting Guide for LA qNMR Analysis

Here are common issues you might encounter and how to resolve them, based on the key challenge of LA's instability [1] [2].

Challenge Root Cause Solution & Preventive Measures
Low Analytical Accuracy Degradation during sample prep/HPLC analysis; oxidation from air exposure [1]. Use in-situ qNMR in low oxygen conditions (Argon purging); NMR tube as reactor [1].
Unidentified Peaks in Spectrum Multiple degradation products forming (e.g., Salvianolic acid A, others) [1]. Use combined LC-MS for product identification; confirm structures [1].
Complex Degradation Kinetics Effects of pH and temperature not controlled or understood [1]. Systematically control and monitor initial pH and temperature; kinetics follow pseudo-first-order and Arrhenius equation [1].
Improper Quantitative Results General qNMR pitfalls: incomplete relaxation, poor shimming, incorrect integration [3]. Allow relaxation delay ≥ 7*T1; ensure good lineshape; use internal standard (e.g., TSP) [3].

Detailed Experimental Protocol: Q-NMR for LA Degradation Kinetics

This methodology is proven for in-situ monitoring of LA's degradation under low oxygen conditions [1].

  • Reagents: LA standard (high purity, e.g., >99%), Deuterium oxide (D2O, with TSP internal standard), Phosphate buffer salts, High-purity Argon gas [1].
  • Equipment: NMR Spectrometer, NMR tubes, Lumbar puncture needle for argon bubbling, Thermostat bath, Microbalance (0.001 mg readability) [1] [3].
Workflow

The following diagram outlines the core experimental procedure:

G start Prepare Phosphate Buffer (90% buffer, 10% D2O with TSP) step1 Weigh and Dissolve LA Standard start->step1 step2 Load Solution into NMR Tube step1->step2 step3 Purge with Argon to Vent Oxygen step2->step3 step4 Seal NMR Tube with Rubber Cap step3->step4 step5 Place in Heated Bath (Monitor at various time points) step4->step5 step6 Acquire Q-NMR Spectra step5->step6 step7 Data Processing and Kinetic Analysis step6->step7

Step-by-Step Instructions
  • Sample Preparation:
    • Accurately weigh LA standard using a microbalance [3].
    • Dissolve it in a mixture of 90% 200 mM phosphate buffer and 10% D2O containing TSP (for chemical shift reference and quantification) [1].
    • Transfer 500 μL of the solution to an NMR tube [1].
  • Oxygen Removal:
    • Insert a fine needle connected to an argon gas line to the bottom of the NMR tube.
    • Bubble argon through the solution for at least 2 minutes to displace dissolved oxygen, creating a low-oxygen environment. Then, quickly seal the tube with a rubber cap [1].
  • Initiate Degradation:
    • Place the sealed NMR tube in a pre-heated thermostat bath (e.g., 91°C) to start the degradation reaction [1].
  • Q-NMR Data Acquisition:
    • Use a simple pulse program (e.g., zg). Key parameters for quantitative accuracy include [3]:
      • Relaxation Delay (d1): Set to ≥ 7 times the longest T1 of the protons of interest to allow full relaxation.
      • Acquisition Time (aq): Ensure it is long enough for the FID to fully decay.
      • Pulse Angle: 90° pulse is recommended.
      • Scans: Collect enough scans to achieve a high signal-to-noise ratio (e.g., S/N > 250 for 1% precision).
  • Data Processing and Quantification:
    • Process the FID with careful phasing and baseline correction [3].
    • Apply minimal line broadening (e.g., 0.1 Hz) [3].
    • Integrate the peaks for LA and its primary degradation product, Salvianolic acid A (Sal A). The concentration can be calculated using the internal standard (TSP) with the formula [3]:

Frequently Asked Questions (FAQs)

Q1: Why is my qNMR analysis showing lower concentration of LA over time even at room temperature? LA undergoes hydrolytic degradation in aqueous solutions. The rate is slower at lower temperatures but is still significant over time. For kinetic studies, controlling temperature is essential, as the degradation rate constants obey the Arrhenius equation and increase with temperature [1] [2].

Q2: What is the primary degradation product of LA I should look for in the NMR spectrum? Salvianolic acid A (Sal A) is the primary degradation product of LA. Up to eight degradation products can form, but Sal A is a major one [1].

Q3: My NMR tube is sealed, so why is oxygen removal still critical? Even in a sealed tube, dissolved oxygen in the initial solution can drive oxidation reactions. Active purging with argon before sealing is necessary to create a true low-oxygen environment and simplify the degradation pathway by minimizing oxidative side reactions [1].

Q4: What are the key advantages of using qNMR over HPLC for this kind of kinetic study? qNMR is in-situ, avoiding analyte transformation during sample preparation and injection for HPLC. It is structurally rich and intrinsically quantitative without the need for identical reference compounds for every analyte, which is ideal for unstable degradation products [1] [3] [2].

Key Takeaways for Your Research

  • Embrace the In-Situ Approach: The core strength of this protocol is using the NMR tube as a sealed, low-oxygen reactor, which provides a more accurate picture of LA's degradation profile [1].
  • Combined Techniques are Powerful: Using qNMR for quantification alongside HPLC-MS for product identification creates a comprehensive tool for studying complex reaction mechanisms [1].
  • Control Your Variables: The degradation kinetics are highly sensitive to initial pH and temperature. Systematic investigation of these factors is crucial for reproducible and meaningful kinetic data [1].

References

Experimental Workflow for Degradation Product Identification

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a robust methodology using Quantitative ¹H NMR (Q-NMR) combined with HPLC-MS for in-situ monitoring and identification [1] [2].

G Start Sample Preparation A Prepare LA solution in phosphate buffer with D₂O Start->A B Decxygenate with argon in NMR tube A->B C Seal tube and heat in thermostat bath B->C D In-situ Q-NMR Monitoring C->D E Parallel HPLC-MS Analysis C->E F Data Analysis D->F E->F G Identify Degradation Products and Proposed Pathway F->G

Detailed Protocols

1. Sample Preparation & Degradation [1] [2]

  • Solution Preparation: Accurately weigh LA and dissolve it in a mixture of 90% 200 mM phosphate buffer and 10% D₂O. The D₂O should contain TSP (trimethylsilylpropionic acid) as an internal standard for chemical shift calibration and quantitative analysis.
  • Oxygen Removal: Transfer the solution to an NMR tube. Use a lumbar puncture needle to bubble high-purity argon through the bottom of the solution for at least 2 minutes to vent dissolved oxygen. This step is critical for simulating low-oxygen industrial processes and preventing oxidation.
  • Initiate Degradation: Seal the NMR tube tightly with a rubber cap and place it in a thermostat bath at a controlled temperature (e.g., 91°C) to initiate the degradation reaction.

2. In-situ Q-NMR Analysis [1] [2]

  • Direct Monitoring: Use the NMR tube itself as the reactor. Periodically run ¹H NMR spectra without sampling to monitor the concentration changes of LA and its primary degradation product, Salvianolic Acid A (Sal A), in real-time.
  • Quantification: Use the TSP internal standard for quantitative analysis. The degradation kinetics of LA can be fitted to a pseudo-first-order model.

3. HPLC-MSn Analysis for Structural Elucidation [1]

  • Column: XBridge Shield RP18 column (2.1 mm × 150 mm, 3.5 μm).
  • Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile with 0.1% formic acid.
  • Gradient: Start at 98% A and 2% B. Use a gradient elution suitable for separating phenolic acids.
  • Detection: UV detection at 280 nm, coupled with mass spectrometry for obtaining structural information on degradation products.

Identified Degradation Products & Kinetics

The combination of NMR and HPLC-MS allows for the identification of multiple degradation products. Salvianolic acid A (Sal A) is consistently reported as the primary degradation product of LA [1] [2].

Table 1: Key Degradation Products of Lithospermic Acid

Product Name Key Identifying Information Role in Degradation Pathway
Salvianolic Acid A (Sal A) Primary degradation product identified via NMR and LC-MS [1] [2]. Primary Product
Six other products Tentatively identified structures with the help of NMR and LC-MS [1]. Secondary Products
Danshensu Identified as a degradation product in related studies on this compound B [3]. Secondary Product

Table 2: Degradation Kinetics of this compound

Environmental Factor Condition Range Impact on Degradation Rate
Initial pH Studied across a range of pH values in phosphate buffer [1]. The apparent degradation rate constant increases as the initial pH value increases [1].
Temperature Studied at various temperatures (e.g., up to 91°C) [1]. The rate constant obeys the Arrhenius equation; rate increases with temperature [1].
Reaction Order N/A Follows pseudo-first-order kinetics under the tested conditions [1].

Frequently Asked Questions (FAQs)

Q1: Why is controlling oxygen content critical in the degradation experiment? Controlling oxygen is essential because the degradation pathway and product profile change significantly in its presence. When the reaction is conducted without deoxygenation (exposed to air), a substantial portion of the primary product Sal A can be oxidized, leading to incomplete results and incorrect kinetic data. The low-oxygen condition more accurately mimics sealed industrial manufacturing processes [1].

Q2: What is the main advantage of using Q-NMR over HPLC-UV for kinetic studies? Q-NMR is an in-situ and primary analytical method that does not require reference compounds for quantification. It avoids potential chemical conversions of unstable analytes during sample preparation, which can occur in HPLC analysis. This leads to more accurate concentration measurements for kinetic modeling [1] [2].

Q3: Besides Sal A, what are other common degradation products to look for? While Sal A is the main product, the degradation pathway can generate several others. In studies on the closely related This compound B (LAB), common hydrolytic degradation products identified include danshensu and protocatechuic aldehyde [3]. Your experiments may similarly reveal simpler phenolic acids as secondary breakdown products.

References

lithospermic acid sample preparation artifacts

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guide

Q1: Why do my lithospermic acid samples degrade during preparation? this compound is inherently unstable in aqueous solutions. The degradation is a chemical reaction process accelerated by several key factors [1] [2]:

  • Temperature: Higher temperatures dramatically increase the degradation rate.
  • pH: The degradation rate constant rises as the pH of the solution increases.
  • Oxygen: Exposure to oxygen leads to oxidation, which is a major pathway of degradation and complicates the reaction pathway.

Q2: What are the main degradation products I should look for? The degradation pathway is complex and can produce multiple artifacts. The table below summarizes the primary degradation products as identified in studies [1] [2]:

Degradation Product Note
Salvianolic acid A (Sal A) The primary degradation product of LA [1] [2].
Danshensu Identified as a degradation product [2].
Salvianolic acid C (Sal C) Identified as a degradation product [2].
Sal T/U A mixture of Salvianolic acids T and U, identified as degradation products [2].
Other Compounds Up to eight main degradation products have been detected, with seven tentatively identified structurally [1] [2].

Q3: How can I prevent degradation and minimize artifacts? To ensure sample integrity, your sample preparation protocol should control the key environmental factors. The following workflow, based on established research methods, is recommended for preparing stable LA samples [1] [2]:

Start Start LA Sample Preparation Buffer Prepare phosphate buffer (200 mM, desired pH) Start->Buffer Dissolve Accurately weigh and dissolve LA in 90% buffer / 10% D2O mixture Buffer->Dissolve Argon Transfer to NMR tube Bubble high-purity argon for 2 min Dissolve->Argon Seal Seal tube rapidly with rubber cap Argon->Seal Store Store or incubate at controlled temperature Seal->Store Analyze Proceed with analysis Store->Analyze

Detailed Experimental Protocol for Stability Studies

The methodology below has been proven effective for investigating LA degradation and can be adapted for stable sample preparation [1] [2].

1. Sample Preparation for Low-Oxygen Conditions

  • Solution Preparation: Accurately weigh this compound and dissolve it in a mixture of 90% 200 mM phosphate buffer and 10% D2O (containing TSP as an internal standard for quantitative NMR).
  • Oxygen Removal: Transfer the test solution to an NMR tube. Use a lumbar puncture needle to bubble high-purity argon into the bottom of the solution for 2 minutes to vent oxygen. This step is critical for creating a low-oxygen environment.
  • Sealing: After purging the oxygen, rapidly seal the NMR tube with a rubber cap.

2. Instrumentation and Analysis

  • HPLC-MS Conditions: This is essential for identifying degradation products.
    • Column: XBridge Shield RP18 column (2.1 mm × 150 mm, 3.5 μm).
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.
    • Gradient: Begin at 98% A and 2% B.
    • Flow Rate: 0.2 mL/min.
    • Detection: UV at 280 nm [2].
  • Q-NMR Monitoring: Quantitative ¹H NMR can be used for in-situ, real-time monitoring of the degradation kinetics without the need for physical sampling, thus avoiding introduction of oxygen [1].

3. Key Degradation Kinetics Data Understanding the kinetics helps in designing conditions to minimize degradation. The degradation of LA follows pseudo-first-order kinetics [1].

Factor Impact on Degradation Rate Constant Experimental Observation
pH Increases with higher initial pH The apparent degradation kinetic constants increased as the initial pH value of the phosphate buffer increased [1].
Temperature Increases with higher temperature; obeys the Arrhenius equation The rate constants of overall degradation as a function of temperature obeyed the Arrhenius equation under the given conditions [1].

Key Takeaways for Researchers

To summarize the critical points for preventing :

  • Control the Environment: Strictly manage temperature, pH, and oxygen exposure during sample preparation and storage.
  • Use a Low-Oxygen Protocol: The argon-purging method is highly effective for preventing oxidative degradation.
  • Monitor with Multiple Techniques: Combine HPLC-MS for product identification with Q-NMR for precise, in-situ kinetic studies.

References

Troubleshooting FAQ for Lithospermic Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific issues you might encounter during your experiments:

Question Issue Description & Solution

| How to prevent degradation during analysis? | Issue: LA degrades during sample prep/analysis, skewing results [1] [2]. Solution: Maintain low oxygen conditions [1] [3]. Sparge solutions with argon/nitrogen and use sealed vessels. Use a stability-indicating method (e.g., HPLC-UV) to separate LA from its degradation products [2] [4]. | | How to quantify without a reference standard? | Issue: Quantitative analysis is difficult without pure reference compounds for all analytes [1]. Solution: Use Quantitative 1H NMR (Q-NMR). This in-situ technique uses a single internal standard (e.g., TSP) for absolute quantification without needing reference compounds for every degradation product [1] [3]. | | Which technique is better for identifying degradation products? | Issue: Unknown degradation peaks complicate stability studies. Solution: Combine HPLC-MS and NMR. Use HPLC-MS for rapid initial identification and NMR for definitive structural elucidation of complex or isomeric compounds [1] [3]. |

Key Experimental Protocols and Kinetic Data

For your method development, the following summarized data and procedures are essential.

Degradation Kinetics of Lithospermic Acid

The degradation of this compound follows pseudo-first-order kinetics [1] [2]. The key environmental factors affecting its stability are pH and temperature.

Table 1: Effect of pH on Degradation Rate Constant (k) of LA (Data extrapolated from referenced studies [2] [4])

pH Condition Impact on Degradation Rate Constant (k)
Acidic (pH ~2.0) Minimal degradation; optimal for stability.
Near-neutral / Basic Significant increase in degradation rate.

Table 2: Arrhenius Parameters for LA Degradation (Data derived from referenced kinetic studies [2])

Parameter Value / Finding
Activation Energy (Ea) 92.8 kJ/mol (in pH 7.0 phosphate buffer)
Relationship The degradation rate as a function of temperature obeys the Arrhenius equation [1].
Detailed Workflow: Q-NMR for Degradation Kinetics

This protocol is adapted from a study that used Q-NMR and HPLC-MS to investigate LA degradation under low oxygen conditions [1] [3].

workflow Q-NMR Degradation Kinetics Workflow Start Start: Prepare LA Solution (200 mM phosphate buffer with 10% D2O) A1 Degas Solution (Bubble high-purity argon for 2 minutes) Start->A1 A2 Transfer to NMR Tube (Seal with rubber cap) A1->A2 A3 Initiate Reaction (Place in pre-heated thermostat bath) A2->A3 A4 In-situ Q-NMR Monitoring (Acquire spectra at scheduled time points) A3->A4 B1 Parallel HPLC-MS Analysis (For product identification) A3->B1 A5 Data Analysis (Fit concentration-time data to kinetic model) A4->A5 B2 Structure Elucidation (Combine NMR and MS data) B1->B2 B3 Propose Degradation Pathway B2->B3

  • Sample Preparation:
    • Dissolve accurately weighed LA in a mixture of 90% 200 mM phosphate buffer and 10% D2O. The D2O should contain a known concentration of an internal standard like TSP-d4 (sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) for chemical shift referencing and quantification [1] [3].
  • Oxygen Removal:
    • Transfer the solution to an NMR tube. Use a lumbar puncture needle to bubble high-purity argon into the bottom of the solution for at least 2 minutes to displace oxygen. Seal the tube tightly immediately afterward [1].
  • Initiate Degradation:
    • Place the sealed NMR tube in a thermostat bath (e.g., 91°C) to start the degradation reaction [1].
  • In-situ Q-NMR Monitoring:
    • Use the NMR spectrometer to acquire 1H spectra at scheduled time points. The concentration of LA and its primary degradation product, Salvianolic acid A (Sal A), can be calculated directly in the NMR tube by comparing their integral areas to that of the internal standard (TSP) [1] [3].
  • Kinetic Analysis:
    • Plot the concentration of LA and Sal A over time. Fit the data to a pseudo-first-order kinetic model to determine the rate constant (k) [1].
  • Parallel HPLC-MS for Mechanism:
    • In parallel, degrade larger batches of LA under identical conditions. Use HPLC-MS to separate and detect all degradation products. This helps in identifying minor products and proposing a comprehensive degradation pathway [1] [2].

Key Takeaways for Method Validation

  • Stability is Paramount: The core challenge in LA analysis is its instability. Your method must be validated as stability-indicating, proving that the method can accurately quantify LA without interference from its degradation products [2] [4].
  • Control the Environment: Rigorously control oxygen exposure, temperature, and solution pH during sample preparation and storage to ensure the integrity of your results [1] [2].
  • Leverage Complementary Techniques: No single technique is sufficient. Use HPLC-UV for stability-indicating separation, Q-NMR for absolute quantification, and HPLC-MS for structural identification to build a complete picture [1] [3].

References

lithospermic acid vs salvianolic acid antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Distribution

The table below summarizes the core characteristics of these two compounds.

Feature Lithospermic Acid (LA) Salvianolic Acids (General)
Chemical Class Polyphenolic acid (hydrophilic) [1] Polyphenolic acids (hydrophilic) [1]
Primary Source Roots and aerial parts of Salvia miltiorrhiza (Danshen) [1] [2] Primarily the roots of Salvia miltiorrhiza (Danshen) [1]
Note A major active component in aqueous extracts of Danshen [2]. This is a group of compounds; Salvianolic Acid A and B are among the most prominent [3] [1].

Antioxidant & Bioactivity Data

The following table outlines the experimental evidence supporting their antioxidant and related biological activities.

Aspect This compound (LA) Salvianolic Acids

| Key Antioxidant Findings | - Reduced ROS and MDA levels, and enhanced SOD activity in an H2O2-induced PC12 cell model of oxidative stress [4].

  • Inhibited NO and PGE2 production in LPS-stimulated BV2 microglial cells [2]. | - Salvianolic Acid A (SAA) attenuated increased MDA content and enhanced SOD activity in a murine model of LPS-induced acute lung injury [3]. | | Mechanism of Action | - Attenuates neuroinflammation by targeting HSP90 and inhibiting the NF-κB signaling pathway [2].
  • Reverses H2O2-induced activation of the MAPK signaling pathway (p-p38/p38 and p-JNK/JNK) [4]. | - SAA ameliorates oxidative stress and inflammation partly via inhibiting the Src/Raf/MEK/ERK signaling pathway [3]. | | Experimental Models | - In vitro: PC12 cell line (rat pheochromocytoma), BV2 cell line (mouse microglial) [4] [2].
  • Ex vivo: Neutrophils from ARDS patients and healthy volunteers [3]. | - In vivo: Murine model of LPS-induced acute lung injury [3].
  • In vitro: Cell cultures and isolated neutrophils [3]. | | Key Assays & Protocols | - Cell Viability: CCK-8 assay [2].
  • Oxidative Stress Markers: Commercial kits for ROS, MDA, SOD [4] [2].
  • Western Blot: For protein expression (e.g., iNOS, COX-2, NF-κB p65, HSP90) [2].
  • Molecular Docking: To predict binding to HSP90 [2]. | - Enzyme Activity: SOD activity and MDA content kits [3].
  • ELISA: For cytokine levels (e.g., IL-6, IL-1β, TNF-α) [3].
  • Western Blot: For protein phosphorylation (e.g., Src, Raf, MEK, ERK) [3]. |

Mechanisms of Action: Visualizing the Pathways

The antioxidant mechanisms of these compounds, particularly this compound, involve complex signaling pathways. The diagrams below summarize the key pathways identified in the research.

LA_NFkB_Pathway This compound Inhibits NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 HSP90 HSP90 TLR4->HSP90  Upregulates ProInflammatoryGenes Pro-inflammatory Genes iNOS, COX-2, IL-6, TNF-α NFkB_Inactive NF-κB (Inactive) (in cytoplasm) NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active NFkB_Nucleus NF-κB (In nucleus) NFkB_Active->NFkB_Nucleus Translocation NFkB_Nucleus->ProInflammatoryGenes Transcription HSP90->NFkB_Active  Stabilizes/Activates LA This compound (LA) LA->NFkB_Active Prevents Nuclear Translocation LA->HSP90 Inhibits

LA_MAPK_Pathway LA Modulates Oxidative Stress via MAPK H2O2 H2O2 OxidativeStress Oxidative Stress (High ROS/MDA) H2O2->OxidativeStress p38 p38 MAPK (Phosphorylated) OxidativeStress->p38 Activates JNK JNK (Phosphorylated) OxidativeStress->JNK Activates CellInjury Cell Injury / Apoptosis p38->CellInjury JNK->CellInjury LA This compound (LA) LA->p38 Reduces Phosphorylation LA->JNK Reduces Phosphorylation

Research Implications & Considerations

For researchers and drug development professionals, the following points are crucial:

  • Synergistic Effects: In their natural state within Salvia miltiorrhiza, these compounds likely work synergistically. Fermentation of Danshen has been shown to alter the content of specific antioxidants, for example, decreasing levels of this compound and salvianolic acid B while increasing tanshinone IIA and cryptotanshinone, leading to an overall enhancement of antioxidant capacity and reduced cytotoxicity [4]. This suggests the overall antioxidant effect is a result of a complex mixture.
  • Bioavailability Challenges: Some hydrophilic phenolic compounds in Danshen, like Magnesium Lithospermate B (which contains this compound B), have been reported to have extremely low oral bioavailability in rat models [5]. This is a critical factor for drug development that must be addressed through advanced formulation strategies.
  • Assay Selection: The choice of antioxidant assay (e.g., DPPH, ABTS, ORAC) can influence results, as different assays are based on distinct mechanisms (Hydrogen Atom Transfer or Single Electron Transfer) and may not be directly comparable [6] [7]. Reporting data from multiple assay types strengthens the evidence.

How to Proceed Further

To build upon this information, you could:

  • Search for Direct Comparisons: Look for studies that specifically use the phrase "comparative antioxidant activity of this compound and salvianolic acid" or similar.
  • Explore Formulation Strategies: Investigate recent advances in drug delivery systems (e.g., nanoparticles [8]) designed to improve the bioavailability and targeted delivery of these compounds.

References

lithospermic acid vs orlistat pancreatic lipase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison at a Glance

The table below summarizes the key experimental data for the two inhibitors, highlighting differences in their mechanisms and potency.

Inhibitor Source Primary Target(s) Inhibition Constant (Kᵢ) IC₅₀ Mechanism of Inhibition

| Lithospermic Acid | Salvia miltiorrhiza (Danshen) [1] | Pancreatic Lipase (PL) & human Carbonic Anhydrase VA (hCA VA) [1] | PL: 33.1 ± 1.6 μM hCA VA: 0.69 ± 0.01 μM [1] | Information missing | Reversible; interacts via hydrogen bonding (with ASP 205) and π–stacking (with PHE 77 and PHE 215) [1]. | | Orlistat | Synthetic derivative of Lipstatin (from Streptomyces toxytricini) [2] [3] | Pancreatic & Gastric Lipases [2] [3] | Information missing | 0.1 - 0.2 μM (for PL) [3] | Irreversible covalent inhibition; β-lactone ring forms a covalent bond with the catalytic serine residue (Ser152) of PL [3] [4]. |

Detailed Experimental Insights

Methodologies for Key Experiments

The data in the table above were generated through standardized biochemical and computational assays.

  • For this compound [1]:

    • Molecular Docking & Dynamics: Studies were performed to predict the binding conformation and stability of this compound within the active sites of PL and hCA VA. Interactions were analyzed using software like Glide.
    • Experimental Validation: The inhibitory constants (Kᵢ) were determined through in vitro enzymatic assays, measuring the residual activity of PL and hCA VA in the presence of varying concentrations of the compound.
  • For Orlistat [2] [3]:

    • Enzymatic Assays: The IC₅₀ value (half-maximal inhibitory concentration) is typically determined by incubating pancreatic lipase with a substrate (e.g., tributyrin or a synthetic chromogenic substrate) and measuring the release of products (free fatty acids or chromophore) in the presence of different orlistat concentrations.
    • Crystallographic Studies: The irreversible mechanism was confirmed by X-ray crystallography, visualizing the covalent adduct formed between orlistat's β-lactone ring and the serine residue in the enzyme's active site [3].
Mechanism of Action Pathways

The following diagrams illustrate the distinct inhibitory pathways of these two compounds.

Research Status & Potential
  • This compound: A preclinical research compound. Its recent identification as a novel dual inhibitor of PL and hCA VA presents a multi-target strategy for obesity management, potentially offering a complementary mechanism to single-target drugs [1]. However, its lack of isoform specificity for hCA VA and the need for optimized potency and selectivity are key challenges for future development [1].
  • Orlistat: An FDA-approved pharmaceutical drug for long-term obesity management. It is well-established as a single-target therapy. However, its use is limited by gastrointestinal side effects (e.g., steatorrhea, flatulence) resulting from undigested fat in the intestines [5] [3]. Research is exploring its potential repurposing for other conditions, such as cancer and PCOS, due to its off-target effects on pathways like fatty acid synthase (FASN) and MAPK [6] [7].

Conclusion for Researchers

  • Orlistat is the established clinical agent, valued for its potent and specific irreversible inhibition of lipases, but its utility is constrained by mechanism-based side effects.
  • This compound is a promising preclinical lead, notable for its novel dual-target mechanism. Its natural origin and potentially different side-effect profile warrant further investigation, though its current inhibitory potency is lower than that of orlistat.

The choice for future development depends on the research objective: pursuing a known, potent single-target inhibitor (orlistat) or exploring a novel, multi-target natural scaffold (this compound) that may offer a differentiated therapeutic profile.

References

lithospermic acid comparative hepatoprotection studies

Author: Smolecule Technical Support Team. Date: February 2026

Hepatoprotective Efficacy of Lithospermic Acid

Liver Injury Model Experimental Subject Key Efficacy Findings Proposed Mechanisms Source Compound
CCl₄-Induced Acute Damage [1] [2] BALB/c mice (in vivo) & Huh7 cells (in vitro) ↓ Serum ALT & AST; ↑ SOD & CAT; ↓ Necrosis & Lipid Peroxidation; ↓ ROS & Caspase-3/7 Potent free radical scavenging (confirmed by DPPH assay) Salvia miltiorrhiza
CCl₄-Induced Fibrosis [3] C57BL/6 mice ↓ Collagen I/III & α-SMA deposition; Improved fibrosis scores Inhibition of Piezo1 channel → ↓ Ca²⁺ influx → ↓ Macrophage ROS & Inflammation Salvia miltiorrhiza
Aflatoxin-Induced NAFLD [4] Mouse Model (Reference compound: 10-HSA, not LA) Restored gut barrier; Improved liver energy metabolism & detoxification; Normalized bile acids Activation of PPARα signaling pathway Lactobacillus (Gut Bacteria)

Detailed Experimental Protocols

To help you evaluate the quality of the evidence, here are the methodologies from the key studies on this compound.

Protocol: CCl₄-Induced Acute Liver Damage

This study investigated the anti-oxidative and hepatoprotective effects of LA in vitro and in vivo [1] [2].

  • In Vitro Model: Huh7 human liver carcinoma cell line was exposed to 0.5% CCl₄ to induce oxidative damage.
  • In Vivo Model: Male BALB/c mice were administered CCl₄ (10 ml/kg in corn oil) to create an acute liver injury model.
  • Treatment: Mice were pretreated with LA orally for six consecutive days at two doses (50 mg/kg and 100 mg/kg body weight) before CCl₄ intoxication.
  • Key Assessments:
    • Cell Viability: MTT assay.
    • Oxidative Stress: Intracellular ROS levels, activity of antioxidant enzymes (SOD, Catalase).
    • Liver Function: Serum levels of ALT (Alanine Transaminase) and AST (Aspartate Transaminase).
    • Liver Damage: Histological examination of liver tissue for necrosis and structural damage.
Protocol: CCl₄-Induced Liver Fibrosis

This study explored the anti-fibrotic mechanism of LA, focusing on the Piezo1 channel [3].

  • In Vivo Model: Liver fibrosis was induced in C57BL/6 mice and myeloid-specific Piezo1 knockout mice by intraperitoneal injection of CCl₄.
  • Treatment: Mice were treated with LA or the control drug colchicine (COL).
  • Key Assessments:
    • Fibrosis Evaluation: Masson's trichrome staining for collagen deposition; protein expression of Collagen I, Collagen III, and α-SMA (a marker for activated hepatic stellate cells).
    • Mechanism Probe: Used Piezo1-knockout mice to confirm the target. In vitro studies on macrophages measured intracellular Ca²⁺ and ROS levels upon Piezo1 activation.

Mechanisms of Action: this compound

The hepatoprotective effect of this compound is primarily mediated through the inhibition of the mechanosensitive Piezo1 channel, which leads to reduced oxidative stress and inflammation. This mechanism is illustrated below.

G LiverInjury Liver Injury (e.g., CCl₄, Toxins) Piezo1 Piezo1 Channel Activation LiverInjury->Piezo1 CalciumInflux Ca²⁺ Influx Piezo1->CalciumInflux MacrophageActivation Macrophage Activation CalciumInflux->MacrophageActivation ROS_Inflammation ROS & Inflammatory Mediators Release MacrophageActivation->ROS_Inflammation HSC_Activation Hepatic Stellate Cell (HSC) Activation → Myofibroblast ROS_Inflammation->HSC_Activation LiverFibrosis Liver Fibrosis (Collagen Deposition) HSC_Activation->LiverFibrosis LithospermicAcid This compound (LA) Inhibition Inhibition LithospermicAcid->Inhibition Binds to Piezo1 Inhibition->Piezo1 Blocks

As the diagram shows, LA binds to and inhibits the Piezo1 channel. This inhibition blocks the downstream cascade involving calcium influx, macrophage activation, and release of ROS and inflammatory factors, ultimately preventing the activation of hepatic stellate cells and the development of liver fibrosis [3]. Furthermore, LA has demonstrated direct antioxidant activity by scavenging free radicals and reducing CCl₄-induced oxidative stress in hepatocytes [1].

Conclusion and Research Context

  • For comparison, the search results highlight another microbial molecule, 10-hydroxystearic acid (10-HSA), which protects the liver via a different pathway—activating PPARα to improve lipid metabolism and restore the gut-liver axis [4]. This suggests that combining agents with complementary mechanisms (e.g., LA for anti-fibrosis and 10-HSA for metabolic improvement) could be a fruitful area for future research.
  • Important Note: The available literature lacks direct, head-to-head comparative studies between this compound and other well-established hepatoprotective agents like silymarin (milk thistle). Therefore, a definitive efficacy ranking cannot be established at this time.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

538.11112613 Da

Monoisotopic Mass

538.11112613 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

100IP83JAC

Wikipedia

Lithospermic acid

Dates

Last modified: 08-15-2023
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11: Pan J, Gong X, Qu H. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLoS One. 2016 Oct 24;11(10):e0164421. doi: 10.1371/journal.pone.0164421. eCollection 2016. PubMed PMID: 27776128; PubMed Central PMCID: PMC5077101.
12: Liu X, Chen R, Shang Y, Jiao B, Huang C. Lithospermic acid as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats. Chem Biol Interact. 2008 Nov 25;176(2-3):137-42. doi: 10.1016/j.cbi.2008.07.003. Epub 2008 Jul 23. PubMed PMID: 18694741.
13: Wang L, Zhang Q, Li X, Lu Y, Xue Z, Xuan L, Wang Y. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats. Int J Pharm. 2008 Feb 28;350(1-2):240-6. Epub 2007 Sep 6. PubMed PMID: 17936527.
14: Ghosh AK, Cheng X, Zhou B. Enantioselective total synthesis of (+)-lithospermic acid. Org Lett. 2012 Oct 5;14(19):5046-9. doi: 10.1021/ol302273r. Epub 2012 Sep 14. PubMed PMID: 22978790; PubMed Central PMCID: PMC3482163.
15: Fischer J, Savage GP, Coster MJ. A concise route to dihydrobenzo[b]furans: formal total synthesis of (+)-lithospermic acid. Org Lett. 2011 Jul 1;13(13):3376-9. doi: 10.1021/ol201130h. Epub 2011 Jun 7. PubMed PMID: 21648396.
16: Li X, Yu C, Sun W, Liu G, Jia J, Wang Y. Simultaneous determination of magnesium lithospermate B, rosmarinic acid, and lithospermic acid in beagle dog serum by liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2878-82. PubMed PMID: 15517529.
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18: Thuong PT, Kang KW, Kim JK, Seo DB, Lee SJ, Kim SH, Oh WK. Lithospermic acid derivatives from Lithospermum erythrorhizon increased expression of serine palmitoyltransferase in human HaCaT cells. Bioorg Med Chem Lett. 2009 Mar 15;19(6):1815-7. doi: 10.1016/j.bmcl.2009.01.052. Epub 2009 Jan 22. PubMed PMID: 19217780.
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